Tiopronin
Descripción
This compound is a prescription thiol drug used primarily in the treatment of severe homozygous cystinuria. Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation. This compound is used as a second-line therapy to control the rate of cystine precipitation and excretion, and prevent kidney stone formation. It is used after a failure of the non-pharmacological first line treatment consisting of increased fluid intake, restriction of sodium and protein, and urinary alkalinization. As cystinuria is a relatively rare disease, this compound is classified as an orphan drug and is not patented in the United States. It is similar to d-penicillamine in use and efficacy, but offers the advantage of far less adverse effects. This compound is dosed on an individual basis using close monitoring of urinary cystine concentrations and urinary output. this compound may also be used to bind metal nanoparticles in Wilson's disease, which is an overload of copper in the body. It has been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage.
This compound is a Reducing and Complexing Thiol. The mechanism of action of this compound is as a Cystine Disulfide Reduction.
This compound is an acylated sulfhydryl-containing derivative of glycine with reducing and complexing properties. This compound breaks the disulphide bond of cystine and binds the sulfhydryl group of the resultant cysteine monomers to form a soluble this compound-cysteine-mixed disulfide, which is more water-soluble than cystine and is readily excreted. This leads to a reduction in urinary cystine concentration and subsequently reduces cystine stone formation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and has 3 investigational indications.
Sulfhydryl acylated derivative of GLYCINE.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-sulfanylpropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023678 | |
| Record name | Tiopronin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-02-2 | |
| Record name | Tiopronin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiopronin [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiopronin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tiopronin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiopronin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiopronin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOPRONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5W04GO61S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Tiopronin
This guide provides a comprehensive overview of the core chemical and physical properties of Tiopronin, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with detailed experimental methodologies and visual representations of key pathways.
Chemical Identity and Structure
This compound, known chemically as N-(2-sulfanylpropanoyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria.[1] Its structure features a chiral center at the alpha-carbon of the mercaptopropionyl group. The commercially available drug is a racemic mixture.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-(2-Sulfanylpropanoyl)glycine |
| Systematic IUPAC Name | (2-Sulfanylpropanamido)acetic acid |
| Other Names | 2-mercaptopropionylglycine, α-mercaptopropionylglycine, MPG |
| CAS Number | 1953-02-2 |
| Chemical Formula | C₅H₉NO₃S |
| Molecular Weight | 163.19 g/mol [1][2] |
| SMILES | CC(S)C(=O)NCC(O)=O |
| InChI | InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8) |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and mechanism of action.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | White, opaque crystalline solid |
| Melting Point | 93 to 98 °C (199 to 208 °F; 366 to 371 K)[1] |
| Solubility | Freely soluble in water. Soluble in methanol and DMSO. Very slightly soluble in chloroform and ether. |
| pKa (Acidity) | 3.356[1] |
| log P | -0.674[1] |
Experimental Protocols
This section outlines generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and information gathered from various sources.
Melting Point Determination
The melting point of this compound can be determined using the capillary method.
Methodology:
-
A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point.
Solubility Determination
The solubility of this compound can be determined using the isothermal shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
pKa Determination
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Methodology:
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Analysis
Methodology:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a buffer solution).
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. One study utilized a reaction with Pd2+ to form a complex with an absorbance maximum at 345 nm for indirect determination.[3]
Methodology for ¹H and ¹³C NMR:
-
A sample of this compound (typically 5-20 mg for ¹H NMR, and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired using a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure. A published protocol for a modified this compound molecule involved dissolving ~10 mg of the sample in 1 mL of deuterated water (D₂O) at room temperature and acquiring the ¹H NMR spectrum using a 300 MHz NMR spectrometer with 256 scans.[4]
Methodology (KBr Pellet):
-
A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The FTIR spectrum is recorded by passing an infrared beam through the pellet.
-
The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. For this compound, the absence of the S-H vibration band around 2565 cm⁻¹ when coordinated to gold nanoparticles indicates deprotonation of the thiol group.[5]
Signaling Pathways and Mechanisms of Action
Mechanism in Cystinuria: Thiol-Disulfide Exchange
The primary therapeutic effect of this compound in cystinuria is due to its ability to increase the solubility of cystine in the urine. This is achieved through a thiol-disulfide exchange reaction. This compound, with its free thiol group, reacts with the disulfide bond of cystine to form a more soluble mixed disulfide of this compound-cysteine.[1][2] This reduces the concentration of free cystine in the urine, thereby preventing its precipitation and the formation of kidney stones.
Caption: Mechanism of this compound in Cystinuria.
Antioxidant Activity and HIF-1α Pathway
This compound also exhibits antioxidant properties, which are attributed to its reactive thiol group that can neutralize reactive oxygen species (ROS) and free radicals.[2] This antioxidant activity may contribute to the protection of renal tissues from oxidative damage. Furthermore, this compound has been shown to induce the expression of hypoxia-inducible factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. By inhibiting PHDs, this compound can lead to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in cellular adaptation to hypoxia, such as those promoting angiogenesis and cell survival.
Caption: this compound's Influence on the HIF-1α Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Indirect Determination of this compound by UV-Vis Spectrophotometry [qikan.cmes.org]
- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Bioavailability of Tiopronin in Preclinical Models
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacokinetics (PK) and bioavailability of Tiopronin (2-mercaptopropionylglycine, MPG), a thiol-containing drug primarily used in the treatment of cystinuria.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is crucial for designing and interpreting toxicological studies, predicting human pharmacokinetics, and optimizing therapeutic regimens.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is characterized by slow oral absorption, extensive protein and tissue binding, and rapid renal excretion of the unbound drug.[3][4] Its primary metabolite, 2-mercaptopropionic acid (2-MPA), is also pharmacologically active as a radical scavenger.[3]
Absorption and Bioavailability
Oral absorption of this compound is generally slow, with peak plasma concentrations (Cmax) reached several hours after administration.[1][2] The oral bioavailability can vary between species.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) | Reference |
| Dog | Not Specified | - | - | - | 88 ± 20% | [3] |
| Rat | 10 mg/kg | ~0.5 (as TP) | ~1.0 | - | - | [5] |
Note: Data on preclinical oral pharmacokinetics is limited in the provided search results. The rat Cmax is an estimation from a published concentration-time graph.
Distribution
This compound exhibits a large volume of distribution, indicating significant penetration into tissues outside the plasma compartment.[1][3] This is consistent with its high degree of protein binding, primarily through the formation of disulfide bridges with plasma proteins like albumin.[2][4] The unbound fraction of the drug, which is responsible for the therapeutic effect, is cleared from the plasma much more rapidly than the total (bound + unbound) drug.[4][6]
Table 2: Distribution Parameters of this compound
| Parameter | Value (Species/Context) | Description | Reference |
| Volume of Distribution (Vss) | 3.3 ± 0.9 L/kg (Dog, IV) | Indicates extensive tissue distribution and a deep pool of reversibly tissue-bound drug. | [3] |
| Protein Binding | Extensive | This compound binds extensively to plasma proteins, affecting its distribution and elimination half-life. | [2][3][4] |
Metabolism
This compound is metabolized in the body, with the principal metabolite being 2-mercaptopropionic acid (2-MPA).[2][7] Another identified metabolite is S-methylated this compound (SA13).[5] Hydrolysis is a key metabolic pathway, with about 10-15% of the drug being converted to 2-MPA.[2][7] The metabolism of this compound is a key aspect of its action and clearance.
Excretion
The primary route of elimination for this compound and its metabolites is via renal excretion into the urine.[1][2][3] In dogs, a significant portion of the administered dose is recovered in the urine within the first 24 hours.[3] The clearance of unbound this compound is substantially higher than that of total this compound, reflecting the rapid elimination of the pharmacologically active fraction.
Table 3: Elimination and Clearance Parameters of this compound
| Parameter | Value (Species/Context) | Description | Reference |
| Total Clearance (CL) | 4.1 ± 0.9 mL/min/kg (Dog, IV) | Rate of drug removal from the body. | [3] |
| Urinary Recovery (24h, IV) | 69% (Normal Dogs) | Percentage of the intravenous dose excreted in urine within 24 hours. | [3] |
| Urinary Recovery (24h, Oral) | 54% (Normal Dogs) | Percentage of the oral dose excreted in urine within 24 hours. | [3] |
| Half-life (t½) | 23 h (Dog, IV, terminal phase) | Time taken for the plasma concentration to reduce by half. | [3] |
Experimental Protocols for Preclinical PK Studies
The reliable determination of this compound's pharmacokinetic parameters depends on robust and well-validated experimental and bioanalytical methods.
Animal Models
Preclinical studies for this compound have utilized various animal models, most notably rats and dogs.[3][5][8] Studies often use male Wistar rats or beagle dogs.[8][9] The choice of species is critical, as interspecies differences in drug metabolism and protein binding can significantly impact pharmacokinetic outcomes.[10][11]
Drug Administration and Sample Collection
-
Administration: this compound is administered via the intended clinical route (oral) or intravenously (IV) to determine absolute bioavailability. Doses are selected based on previous efficacy and toxicology studies. For oral administration, the drug is often given as a suspension or solution via gavage.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., jugular vein). Plasma is typically harvested by centrifugation and stored frozen (-20°C or -80°C) until analysis. For excretion studies, urine is collected over specified intervals using metabolic cages.[3]
Bioanalytical Methods
Due to the reactive nature of its thiol group, the quantification of this compound in biological matrices requires specific analytical techniques.
-
Sample Preparation: A crucial step is the immediate derivatization of the thiol group to prevent its oxidation or the formation of disulfide bonds. Reagents like methyl acrylate or p-bromophenacyl bromide are used for this stabilization.[5][12] This is followed by protein precipitation and/or liquid-liquid extraction to isolate the analyte from matrix components.[5]
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate this compound and its metabolites from endogenous plasma components.[8][12]
-
Detection: Highly sensitive detection methods are required. High-performance liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS-MS) is a preferred method, offering excellent sensitivity and specificity.[5] HPLC with fluorescence detection after pre-column derivatization is another validated approach.[8][13]
The method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable data.[5][8]
Conclusion
In preclinical models, this compound demonstrates a pharmacokinetic profile influenced by slow absorption, high protein binding, and significant tissue distribution. Its elimination is primarily through renal excretion of the parent drug and its metabolites. The technical complexities of bioanalysis, particularly the need for thiol stabilization, are a critical consideration for conducting PK studies. The data gathered from these animal models, especially from dogs which showed high bioavailability, are invaluable for predicting the drug's behavior in humans and establishing safe and effective dosing for the treatment of cystinuria.
References
- 1. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and its metabolites in rat blood by LC-ESI-MS-MS using methyl acrylate for stabilization of thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. mst.elsevierpure.com [mst.elsevierpure.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiopronin: A Deep Dive into its Molecular Architecture and Functional Groups for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of Tiopronin, a thiol-containing drug primarily used in the management of cystinuria. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its molecular structure, key functional groups, and their roles in its therapeutic mechanism. This guide also includes a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of its mechanism of action and potential signaling interactions.
Molecular Structure and Functional Groups
This compound, chemically known as N-(2-sulfanylpropanoyl)glycine, is a synthetic compound with a well-defined molecular structure that dictates its chemical properties and biological activity.[1] Its molecular formula is C5H9NO3S, and it has a molecular weight of approximately 163.19 g/mol .[1][2][3][4][5] The molecule is a chiral compound, existing as a racemic mixture in its pharmaceutical form.[3][5]
The structure of this compound is characterized by three principal functional groups:
-
A Thiol (Sulfhydryl) Group (-SH): This is the most critical functional group for this compound's primary therapeutic effect. The thiol group is highly reactive and readily participates in thiol-disulfide exchange reactions.[6][7] This reactivity is the basis for its ability to cleave the disulfide bond in cystine, converting it into a more soluble form.[6][7] The antioxidant properties of this compound are also attributed to this group, which can neutralize reactive oxygen species (ROS).[6][7]
-
A Carboxylic Acid Group (-COOH): This functional group contributes to the overall polarity and water solubility of the molecule. Its acidic nature, with a pKa of approximately 3.356, influences the drug's absorption and distribution characteristics.[1]
-
An Amide Group (-CONH-): This group links the 2-mercaptopropionyl moiety to a glycine molecule. The amide bond is relatively stable under physiological conditions and provides a structural backbone for the compound.
These functional groups collectively impart to this compound its unique physicochemical properties and its efficacy as a cystine-binding and antioxidant agent.
Quantitative Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented in the table below, providing a concise reference for its chemical and pharmacological properties.
| Property | Value | Reference(s) |
| Molecular Formula | C5H9NO3S | [1][2][3][5] |
| Molecular Weight | 163.19 g/mol | [1][2][3][4][5] |
| IUPAC Name | N-(2-Sulfanylpropanoyl)glycine | [1] |
| CAS Number | 1953-02-2 | [1][2] |
| Melting Point | 93 to 98 °C (199 to 208 °F) | [1] |
| pKa | 3.356 | [1] |
| log P | -0.674 | [1] |
| Appearance | White, opaque crystals or white to off-white crystalline powder | [1][5] |
| Solubility | Freely soluble in water | [3][5] |
| Bioavailability | Total: 63%, Unbound: 40% | [8] |
| Peak Plasma Concentration Time | 3-6 hours | [8] |
| Volume of Distribution | 455 L | [8] |
| Metabolism | Hydrolysis to 2-mercaptopropionic acid (2-MPA) (10-15%) | |
| Route of Elimination | 100% excreted in urine | [8] |
| Terminal Half-life | 53 hours (total), 1.8 hours (unbound) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for research and quality control purposes.
Synthesis of this compound
Method 1: From α-chloropropionyl chloride and Glycine
This method involves a two-step reaction followed by a reduction.
Step 1: Synthesis of α-chloropropionylglycine
-
In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve glycine in an aqueous solution of sodium carbonate.
-
Cool the solution to 0-5°C.
-
Slowly add α-chloropropionyl chloride to the cooled solution while maintaining the temperature and pH.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the α-chloropropionylglycine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a reaction vessel, dissolve α-chloropropionylglycine and sodium hydroxide in water.
-
Prepare a solution of sodium disulfide.
-
Add the sodium disulfide solution dropwise to the α-chloropropionylglycine solution.
-
Heat the mixture at 100°C for 10 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to a pH of 1.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.[9]
Method 2: From 2,2′-dithiodipropionic acid and Glycine
This alternative synthesis route involves a coupling reaction followed by reduction.
Step 1: Synthesis of 2,2′-Dithiobis(propionylglycine) (this compound Disulfide)
-
React 2,2′-dithiodipropionic acid with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Filter off any solid byproducts.
-
Wash the filtrate and concentrate it to obtain the crude this compound disulfide.
Step 2: Reduction to this compound
-
Dissolve the this compound disulfide in water.
-
Cool the solution to 10-15°C and slowly add dilute sulfuric acid.
-
Add zinc powder portion-wise to the reaction mixture while maintaining the temperature.
-
Stir the mixture at 25-30°C for a specified time.
-
Filter the reaction mixture through a hyflow bed and wash with water.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers and distill off the solvent to obtain crude this compound.
-
Recrystallize the crude product from ethyl acetate to get pure this compound.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is suitable for determining the purity of this compound and identifying any related substances.
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
-
Procedure:
-
Inject the sample solution into the chromatograph.
-
Record the chromatogram and measure the peak areas.
-
The purity of this compound can be calculated by comparing the area of the main peak to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general framework for obtaining ¹H and ¹³C NMR spectra of this compound.
-
Instrumentation:
-
A 300 MHz or higher NMR spectrometer (e.g., Varian Mercury 300 MHz).
-
-
Sample Preparation:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (may require several thousand scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Report chemical shifts in parts per million (ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
This method is used to identify the characteristic functional groups of this compound.
-
Instrumentation:
-
An FTIR spectrometer.
-
-
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The absence of the S-H stretching band around 2565 cm⁻¹ can indicate coordination to a metal if analyzing a complex.[13]
-
Mechanism of Action and Signaling Pathways
The primary therapeutic action of this compound in cystinuria is a direct chemical interaction rather than a complex signaling cascade. However, its antioxidant properties suggest potential interactions with cellular signaling pathways.
Primary Mechanism in Cystinuria: Thiol-Disulfide Exchange
The core mechanism of this compound is a thiol-disulfide exchange reaction with cystine in the urinary tract.[6][7] Cystine, which is poorly soluble in urine, precipitates to form kidney stones. This compound's free thiol group attacks the disulfide bond of cystine, forming a more water-soluble mixed disulfide complex of this compound-cysteine.[3][5] This reaction effectively reduces the concentration of free cystine in the urine, preventing its precipitation and the formation of stones.
Caption: Thiol-disulfide exchange mechanism of this compound.
Antioxidant Activity and Potential Signaling Interactions
This compound's thiol group also confers antioxidant properties, allowing it to scavenge reactive oxygen species (ROS).[6][7] This can have broader implications for cellular health. Some research suggests that antioxidants can influence the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[14] Under hypoxic conditions, ROS can contribute to the stabilization of HIF-1α, a key transcription factor that regulates cellular responses to low oxygen. By reducing ROS levels, this compound may potentially modulate the stability of HIF-1α and its downstream targets.
Caption: this compound's potential role in modulating HIF-1α.
Conclusion
This compound's molecular structure, centered around its reactive thiol group, provides a clear basis for its therapeutic efficacy in cystinuria. Its well-defined physicochemical properties and the availability of robust analytical methods facilitate its development and quality control. While its primary mechanism is a direct chemical interaction, its antioxidant properties open avenues for exploring its role in modulating cellular signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this important therapeutic agent.
References
- 1. tdcommons.org [tdcommons.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. esschemco.com [esschemco.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235) [hmdb.ca]
- 5. DailyMed - this compound tablet, delayed release [dailymed.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 8. A targeted antioxidant reveals the importance of mitochondrial reactive oxygen species in the hypoxic signaling of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Process for the preparation of N-(2-Mercaptopropionyl) glycine and its" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan, Mummadi Venkatesh, Keesari Srinivas, Bommidi Ramakrishna, Puttapaka Vijay Kumar & Chennugari Ashok [tdcommons.org]
- 10. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-(2-Mercaptopropionyl)glycine 1953-02-2 [sigmaaldrich.com]
The Central Role of the Thiol Group in the Therapeutic Activity of Tiopronin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a crucial therapeutic agent for managing cystinuria, a genetic disorder characterized by the overproduction of cystine and the formation of kidney stones.[1] The efficacy of this compound is fundamentally linked to the chemical reactivity of its thiol (-SH) group. This guide provides a detailed examination of the thiol group's role in this compound's mechanism of action, its broader biological activities, and the experimental methodologies used to characterize its function. Through a comprehensive review of its biochemical interactions, quantitative data on its therapeutic effects, and detailed experimental protocols, this document serves as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical research.
Introduction
Overview of Cystinuria
Cystinuria is an inherited autosomal recessive disorder that impairs the transport of cystine and other dibasic amino acids in the kidneys.[2][3] This leads to high concentrations of cystine in the urine, and due to its low solubility, it precipitates to form crystals and, eventually, kidney stones (calculi).[2] Patients with cystinuria face a lifelong risk of recurrent stone formation, which can lead to significant morbidity, including pain, urinary tract infections, and potential loss of kidney function.[4] Standard conservative treatments include increased fluid intake, dietary modifications (such as restricting sodium and protein), and urine alkalinization to enhance cystine solubility.[1][5] However, for patients with severe homozygous cystinuria, these measures are often insufficient.[6]
Introduction to this compound as a Treatment
For patients who do not respond adequately to conservative therapies, cystine-binding thiol drugs (CBTDs) like this compound are a primary pharmacological intervention.[7] this compound is an orphan drug that serves as a second-line therapy to control the rate of cystine precipitation and excretion.[1][8] Its use is indicated for the prevention of cystine stone formation in adults and pediatric patients with severe homozygous cystinuria who have urinary cystine levels greater than 500 mg/day.[1][6]
The Significance of the Thiol Moiety
The therapeutic activity of this compound is entirely dependent on its free thiol (sulfhydryl) group.[2][9] This functional group is a potent reducing agent that participates in a critical chemical reaction within the urinary tract, directly addressing the underlying cause of stone formation in cystinuria.[6][10] The subsequent sections of this guide will delve into the specific chemical and biological roles of this thiol group.
Mechanism of Action: The Thiol-Disulfide Exchange Reaction
The primary mechanism by which this compound prevents cystine stone formation is through a thiol-disulfide exchange reaction.[10][11] This chemical process directly targets the insoluble cystine molecule.
The Chemistry of the Reaction
Cystine is composed of two cysteine amino acids linked by a disulfide (-S-S-) bond.[2] this compound's thiol (-SH) group acts as a nucleophile, attacking this disulfide bond.[2][7] This reaction cleaves the cystine molecule.
Formation of the this compound-Cysteine Mixed Disulfide
The thiol-disulfide exchange results in the formation of a new, more soluble compound: a mixed disulfide of this compound and cysteine (this compound-cysteine).[6][10] This reaction effectively converts the sparingly soluble cystine into a form that is readily excreted in the urine.[2][5] The resulting this compound-cysteine complex is approximately 50 times more soluble than cystine itself.[7]
Impact on Cystine Solubility
By reducing the concentration of free, insoluble cystine in the urine to below its solubility limit, this compound prevents the nucleation and growth of cystine crystals.[1][10] The goal of therapy is to maintain a urinary cystine concentration of less than 250 mg/L.[5][11]
Pharmacokinetics and Pharmacodynamics
This compound is administered orally and is absorbed slowly, reaching peak plasma concentrations 3-6 hours after ingestion.[1][8] Up to 78% of the administered dose is excreted in the urine within 72 hours, ensuring that a sufficient concentration of the drug is available at the site of action.[6] The reduction in urinary cystine is proportional to the dose of this compound.[10][11]
Quantitative Efficacy Data
The clinical effectiveness of this compound is well-documented, with a clear dose-dependent reduction in urinary cystine levels and stone formation.
Table 1: Dose-Dependent Reduction in Urinary Cystine Excretion
| This compound Daily Dosage | Expected Reduction in Urinary Cystine (mg/day) |
|---|---|
| 1,000 mg (1 g) | 250 - 350 |
| 2,000 mg (2 g) | Approximately 500 |
Data sourced from DailyMed.[10][11]
Table 2: Clinical Outcomes of Long-Term this compound Treatment
| Parameter | Outcome |
|---|---|
| Reduction in stone formation rate | 60% (compared to pre-treatment) |
| Reduction in active stone removal frequency | 72% |
| Remission of stone formation | 63% - 71% of patients |
| Reduction in individual stone formation rate | 81% - 94% of patients |
Data from a long-term study following patients for up to 12 years.[12]
In a long-term study, the average daily dose of this compound was 1,540 mg, with a range of 250 mg to 3,000 mg, to achieve a mean urinary cystine concentration below 288 mg/L in the majority of patients.[13][14]
Key Experimental Protocols
Protocol 1: Quantification of Urinary Cystine and this compound-Cysteine Mixed Disulfide by HPLC-MS/MS
This method allows for the accurate measurement of free cystine in the urine of patients being treated with this compound, distinguishing it from the this compound-cysteine complex.[15]
Objective: To accurately quantify free urinary cystine to guide this compound dosage adjustments.
Methodology:
-
Sample Collection: Collect a 24-hour urine sample from the patient.
-
Sample Preparation:
-
Divide the urine sample into two aliquots.
-
One aliquot is analyzed directly.
-
The second aliquot is treated with a reducing agent to break any disulfide bonds, allowing for the measurement of total cystine.
-
-
Chromatographic Separation:
-
Inject the prepared samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Employ a gradient elution to separate cystine from the this compound-cysteine mixed disulfide. The separation is typically achieved in under 3 minutes.[15]
-
-
Detection:
-
Use Tandem Mass Spectrometry (MS/MS) for detection and quantification. This provides high sensitivity and specificity.
-
The limit of detection (LOD) and limit of quantification (LOQ) for cystine are typically around 0.002 mg/mL and 0.005 mg/mL, respectively.[15]
-
-
Data Analysis:
Protocol 2: In Vitro Assessment of Cystine Dissolution
This assay evaluates the effectiveness of this compound in dissolving cystine crystals in a simulated physiological environment.[3][4]
Objective: To determine the rate and extent of cystine dissolution in the presence of this compound.
Methodology:
-
Preparation of Artificial Urine: Prepare an artificial urine solution with a pH and ionic strength that mimics physiological conditions.
-
Incubation:
-
Quantification of Dissolved Cystine:
-
After incubation, centrifuge the tubes to pellet any undissolved cystine.
-
Collect the supernatant and quantify the amount of dissolved cystine using the sodium nitroprusside assay, which produces a colorimetric change in the presence of thiols.[4]
-
-
Data Analysis:
-
Compare the amount of dissolved cystine in the this compound-treated samples to control samples without the drug.
-
This allows for the determination of this compound's efficacy in dissolving cystine under controlled conditions.
-
Broader Biological Roles of the Thiol Group
Beyond its primary role in cystinuria, the thiol group of this compound imparts other biological activities.
Antioxidant Properties
The thiol group is highly reactive with reactive oxygen species (ROS) and free radicals.[2][9] This allows this compound to function as an antioxidant, protecting tissues from oxidative damage.[2][16] This is particularly relevant in the kidneys, where chronic stone formation can lead to inflammation and oxidative stress.[2] this compound has been shown to scavenge ROS and inhibit lipid peroxidation.[9]
Heavy Metal Chelation and Other Applications
The thiol group can also chelate heavy metals, and this compound has been investigated for its potential use in detoxification processes.[16] Additionally, it has been explored for the treatment of conditions like rheumatoid arthritis and as a stabilizing agent for metal nanoparticles.[17]
Visualizing the Mechanisms
The following diagrams illustrate the key processes involved in this compound's activity.
Caption: Thiol-Disulfide Exchange Mechanism of this compound.
Caption: Experimental Workflow for HPLC-MS/MS Analysis.
Conclusion and Future Directions
The thiol group is the cornerstone of this compound's therapeutic efficacy in the management of cystinuria. Its ability to engage in thiol-disulfide exchange reactions fundamentally alters the solubility of cystine, preventing the formation of debilitating kidney stones. Furthermore, its antioxidant properties may offer additional protective benefits to renal tissues. Future research may focus on developing novel thiol-based drugs with improved pharmacokinetic profiles and reduced side effects. Additionally, further elucidation of this compound's impact on cellular pathways beyond its primary mechanism could open new avenues for its therapeutic application. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of cystinuria and related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eocco.com [eocco.com]
- 6. thiolaechcp.com [thiolaechcp.com]
- 7. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | ROS chemical | Mechanism | Concentration [selleckchem.com]
- 10. DailyMed - this compound tablet, delayed release [dailymed.nlm.nih.gov]
- 11. DailyMed - THIOLA EC- this compound tablet, delayed release [dailymed.nlm.nih.gov]
- 12. Clinical course and cystine stone formation during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary excretion of free cystine and the this compound-cysteine-mixed disulfide during long term this compound treatment of cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
Investigational Uses of Tiopronin in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiopronin (N-2-mercaptopropionyl-glycine), a thiol-containing drug approved for the treatment of cystinuria, is under investigation as a promising neuroprotective agent. Preclinical and early-stage clinical research suggests its potential in mitigating neuronal damage in ischemic conditions, such as stroke and aneurysmal subarachnoid hemorrhage (aSAH). The primary neuroprotective mechanism of this compound is attributed to its ability to neutralize the neurotoxic aldehyde 3-aminopropanal (3-AP), a byproduct of polyamine metabolism that is elevated during cerebral ischemia. Additionally, its antioxidant and metal-chelating properties may contribute to its neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on the investigational uses of this compound in neuroprotection, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective effects are believed to stem from a combination of mechanisms, with its role as a scavenger of toxic aldehydes being the most prominently studied.
Neutralization of 3-Aminopropanal (3-AP)
During cerebral ischemia, the activity of polyamine oxidase increases, leading to the breakdown of spermine and spermidine and the subsequent production of the highly reactive and neurotoxic aldehyde, 3-aminopropanal (3-AP)[1]. 3-AP contributes to neuronal and glial cell death. This compound, through its thiol group, directly binds to and neutralizes 3-AP, forming a non-toxic thioacetal adduct[1][2]. This action reduces the levels of 3-AP-modified proteins in the brain, thereby mitigating its cytotoxic effects[1].
Antioxidant Activity
As a thiol-containing compound, this compound is a potent antioxidant[3]. Its thiol group can directly scavenge reactive oxygen species (ROS), which are produced in excess during ischemic events and contribute significantly to secondary brain injury. Preclinical studies have demonstrated this compound's ability to modulate oxidative stress markers, suggesting a broader antioxidant-based neuroprotective role.
Metal Chelation
This compound is also known for its metal-chelating properties and is used in the management of Wilson's disease, a disorder of copper metabolism[4]. The dysregulation of metal ions, particularly iron and copper, is implicated in the pathology of several neurodegenerative diseases. By chelating excess metal ions, this compound may prevent their participation in redox reactions that generate damaging free radicals.
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations have provided foundational evidence for this compound's neuroprotective efficacy, primarily in models of cerebral ischemia.
Table 1: Summary of Quantitative Data from Preclinical Studies on this compound
| Model | Species | This compound Dose(s) | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Clinically relevant doses | Significantly reduced infarct volume. Reduced immunoreactivity of 3-aminopropanal-modified proteins in the ischemic brain. | [1][2] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 10, 30, and 90 mg/kg, i.p. | Attenuated allodynia and hyperalgesia. Reduced malondialdehyde (MDA) levels. Increased superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels in sciatic nerve, dorsal root ganglion, and spinal cord. | |
| Ischemia-Reperfusion (Hypertrophied Heart) | Rat | 2mM | Decreased infarct size. Preserved GSH levels. Decreased SOD and MnSOD cytosolic activities. Reduced TBARS concentration. Attenuated H₂O₂-induced mitochondrial permeability transition pore (mPTP) opening. |
Clinical Studies
Clinical investigation of this compound for neuroprotection is in its early stages, with a focus on its safety and potential efficacy in aSAH.
A Phase I dose-escalation trial in nine patients with aSAH established the safety of administering up to 3 g/day of this compound for up to 14 days. No serious side effects attributable to the drug were observed[5][6].
A subsequent Phase II multicenter, randomized, double-blinded, placebo-controlled trial was planned to further evaluate the safety and to obtain preliminary efficacy data. The primary objectives of this planned trial were to:
-
Demonstrate that this compound crosses the blood-brain barrier.
-
Show a reduction in serum and cerebrospinal fluid (CSF) levels of 3-AP.
-
Correlate the reduction in 3-AP levels with improved neurological outcomes[4].
The results of this Phase II trial have not yet been published in the peer-reviewed literature.
Table 2: Summary of Clinical Trial Data for this compound in Neuroprotection
| Trial Phase | Indication | Dosage | Key Findings | Reference |
| Phase I | Aneurysmal Subarachnoid Hemorrhage (aSAH) | Dose-escalation up to 3 g/day for up to 14 days | Safe and well-tolerated. | [5][6] |
| Phase II (Planned) | Aneurysmal Subarachnoid Hemorrhage (aSAH) | Not specified | To assess blood-brain barrier penetration, reduction of 3-AP levels, and correlation with neurological outcome. | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research into this compound's neuroprotective potential.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used preclinical model simulates ischemic stroke.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
For transient MCAO, the filament is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
-
This compound Administration: this compound can be administered intraperitoneally (i.p.) or intravenously (i.v.) at various time points before, during, or after MCAO.
-
Outcome Measures:
-
Infarct Volume Assessment: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits.
-
Immunohistochemistry/Western Blotting: Brain tissue is analyzed for levels of 3-AP-modified proteins, oxidative stress markers, and inflammatory mediators.
-
In Vitro Model of Glutamate Excitotoxicity
This cell-based assay is used to study the direct neuroprotective effects of compounds against glutamate-induced neuronal death.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents. Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be used.
-
Experimental Procedure:
-
Neurons are pre-incubated with various concentrations of this compound for a specified duration.
-
Glutamate is added to the culture medium at a neurotoxic concentration (e.g., 50-100 µM) for a defined period.
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
-
-
Mechanistic Studies:
-
Mitochondrial Membrane Potential: Assessed using fluorescent dyes like JC-1 or TMRM.
-
ATP Levels: Measured using commercially available luciferase-based kits.
-
Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators like Fura-2 or Fluo-4.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Neuroprotection
The primary established mechanism involves the direct neutralization of 3-AP. However, its antioxidant properties suggest potential interactions with cellular antioxidant defense pathways.
Experimental Workflow for Preclinical Evaluation in an MCAO Model
The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of this compound in a rodent model of stroke.
Future Directions and Conclusion
The investigational use of this compound for neuroprotection presents a promising therapeutic avenue, particularly in the context of ischemic brain injury. Its established safety profile in humans for other indications facilitates its repurposing for neurological disorders. The primary mechanism of neutralizing the neurotoxin 3-AP is a novel and targeted approach to neuroprotection.
Future research should focus on:
-
Elucidating the full spectrum of its neuroprotective mechanisms: While 3-AP scavenging is a key component, a deeper understanding of this compound's impact on antioxidant signaling pathways, such as the Nrf2-ARE pathway, and its effects on mitochondrial function in neurons is warranted.
-
Determining its blood-brain barrier permeability: Quantitative data on the extent to which this compound crosses the blood-brain barrier is crucial for optimizing dosing and predicting its efficacy in the central nervous system.
-
Conducting further clinical trials: The results of the planned Phase II trial in aSAH patients are eagerly awaited. Further well-designed clinical trials in different ischemic stroke populations are necessary to establish its clinical utility as a neuroprotective agent.
References
- 1. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. A Phase I Clinical Trial of this compound, a Putative Neuroprotective Agent, in Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Tiopronin as a Potential Treatment for Heavy Metal Toxicity: A Technical Guide
Executive Summary: Heavy metal toxicity represents a significant global health challenge, necessitating the development of effective and safe chelating agents. Tiopronin (N-(2-mercaptopropionyl)glycine), a thiol-containing drug approved for the treatment of cystinuria, presents a promising therapeutic candidate due to its metal-chelating and antioxidant properties. This document provides a comprehensive technical overview of the preclinical evidence for this compound's efficacy in heavy metal toxicity, its proposed mechanisms of action, and relevant experimental protocols. The available data, primarily from studies on mercury, suggest that this compound can enhance the excretion of heavy metals and may mitigate their toxic effects by counteracting oxidative stress. However, a notable gap exists in the literature regarding its efficacy against other common heavy metals such as lead, cadmium, and arsenic.
Introduction to this compound
This compound is a synthetic thiol compound structurally related to penicillamine. Its primary clinical use is in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. This compound acts through a thiol-disulfide exchange mechanism to increase the solubility of cystine in the urine.[1] This same reactive thiol group is the basis for its potential as a chelating agent for heavy metals.
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for its development as a treatment for heavy metal toxicity. Key parameters from studies in healthy human subjects are summarized below.
| Pharmacokinetic Parameter | Value | Citation |
| Bioavailability (Oral) | 63% (total); 40% (unbound) | [1] |
| Time to Peak Plasma Conc. (Tmax) | 3-6 hours | [1] |
| Plasma Half-life (t1/2) | 1.8 hours (unbound); 53 hours (total) | [2] |
| Volume of Distribution (Vd) | 41 L (unbound); 455 L (total) | [2] |
| Protein Binding | Extensive | [2] |
| Primary Route of Excretion | Urine (100%) | [1] |
The long terminal half-life of total this compound suggests significant tissue binding, while the unbound, active fraction is eliminated more rapidly.[2] This indicates that a divided dosing schedule may be necessary for sustained therapeutic effect.[2]
Mechanism of Action in Heavy Metal Chelation
This compound's efficacy as a chelator is attributed to its free sulfhydryl (-SH) group, which can form stable complexes with heavy metal ions. This process, known as chelation, transforms the toxic metal ions into more water-soluble compounds that can be more readily excreted from the body, primarily through the urine.
Caption: Logical diagram of this compound's chelation mechanism.
Preclinical Efficacy and Experimental Protocols
Preclinical studies, although limited, have investigated this compound's effectiveness in promoting the excretion of mercury. Data for other heavy metals like lead, cadmium, and arsenic are notably scarce in the available literature.
Mercury
Studies in animal models have demonstrated that this compound can alter the distribution and enhance the excretion of mercury.
Table 2: Summary of Preclinical Studies of this compound for Mercury Toxicity
| Study Focus | Animal Model | Key Findings | Citation |
| Distribution & Excretion | Mice | This compound alters the tissue distribution and excretion of 203Hg-labeled mercury compounds. | [1] |
| Disposition & Induction of Metallothionein | Rats | Pre-treatment with this compound (MPG) enhanced fecal elimination of mercury and reduced its accumulation in the liver. Post-exposure treatment enhanced urinary excretion of mercury but also increased hepatic burden, suggesting mobilization from other sites. | [3] |
Experimental Protocol: Mercury Disposition in Rats
The following is a generalized protocol based on the study by Khandelwal et al. (1988):[3]
-
Animal Model: Male rats of an inbred strain are used.
-
Intoxication: Animals are administered a solution of 203HgCl2 (mercuric chloride) to induce mercury toxicity.
-
Treatment Groups:
-
Pre-treatment: Animals receive an oral dose of this compound (MPG) or other chelators prior to mercury exposure.
-
Post-treatment: Animals receive this compound or other chelators after mercury exposure.
-
Control: Animals receive mercury but no chelator.
-
-
Sample Collection: Urine and feces are collected over a specified period to measure mercury excretion. At the end of the study period, animals are euthanized, and tissues (liver, kidneys, etc.) are harvested.
-
Analysis: The amount of 203Hg in excreta and tissue samples is quantified using a gamma counter or similar radiometric instrument. Tissue metallothionein (MT) levels may also be measured to assess the induction of this metal-binding protein.
References
- 1. Effects of this compound on excretion and distribution of 203Hg-labeled mercury compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelation in metal intoxication. XXVIII: Effect of thiochelators on mercury (II) toxicity: pre- and post treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Impact of Tiopronin: A Technical Guide for Researchers
An In-depth Examination of the Molecular Pathways and Cellular Effects of a Key Thiol-Based Therapeutic Agent
Tiopronin, a thiol-containing drug, is a cornerstone in the management of severe homozygous cystinuria, a rare genetic disorder characterized by the overproduction of cystine, leading to recurrent kidney stone formation. Beyond its well-established role in urology, this compound's biochemical properties as a reducing agent and antioxidant have prompted investigations into its broader physiological effects. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound administration, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Thiol-Disulfide Exchange in Cystinuria
The primary and most well-understood mechanism of this compound revolves around its interaction with cystine. This compound, chemically known as N-(2-mercaptopropionyl)glycine, possesses a free thiol (-SH) group that actively participates in a thiol-disulfide exchange reaction with the disulfide bond of cystine.[1][2] This reaction breaks down the poorly soluble cystine molecule into two molecules of cysteine and forms a more water-soluble mixed disulfide complex: this compound-cysteine.[2][3] By converting insoluble cystine into this more soluble form, this compound effectively reduces the concentration of free cystine in the urine, thereby preventing its crystallization and the subsequent formation of kidney stones.[4]
Modulation of Oxidative Stress and Redox Homeostasis
This compound's thiol group also endows it with significant antioxidant properties. It can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4] This antioxidant activity is a key area of research beyond its application in cystinuria.
Impact on Oxidative Stress Markers
Studies have demonstrated this compound's ability to modulate key markers of oxidative stress. In a clinical study involving severely burned patients, administration of this compound led to a significant increase in the levels of the antioxidant enzyme superoxide dismutase (SOD) and a marked decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (48h) with this compound (Mean ± SD) | P-value |
| Superoxide Dismutase (SOD) (U/mL) | 55.2 ± 12.5 | 85.6 ± 15.2 | <0.05 |
| Malondialdehyde (MDA) (nmol/mL) | 8.5 ± 2.1 | 4.2 ± 1.5 | <0.05 |
| Table 1: Effect of this compound on Oxidative Stress Markers in Severely Burned Patients. Data adapted from a clinical study.[4] |
Interaction with the Glutathione System
The glutathione system is a critical component of the cellular antioxidant defense machinery. This compound has been shown to interact with this system, primarily through its effect on glutathione peroxidase (GPx), an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.
-
Inhibition of Glutathione Peroxidase: In vitro studies have shown that this compound can inhibit bovine erythrocyte glutathione peroxidase.[5] However, this inhibitory effect was not observed in human cancer cell lysates, suggesting that the antioxidant properties of this compound may be more dominant in a cellular context.[5]
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) |
| Bovine Erythrocyte GPx | This compound | 356 | 343 |
| Table 2: Inhibitory Effect of this compound on Bovine Erythrocyte Glutathione Peroxidase.[5] |
-
Glutathione-Mediated Drug Release: Interestingly, the intracellular concentration of glutathione (GSH) can trigger the release of this compound from gold nanoparticle carriers, suggesting a potential for targeted drug delivery to cells with high GSH levels.[6] This highlights a dynamic interplay between this compound and the cellular glutathione pool.
Potential Involvement in Cellular Signaling Pathways (Hypothetical)
While direct evidence remains limited, this compound's ability to modulate the cellular redox state suggests its potential to influence redox-sensitive signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways. This is an area of active investigation and represents a promising frontier for understanding the broader therapeutic applications of this compound.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to activate the expression of a wide array of antioxidant and cytoprotective genes. As a thiol-containing antioxidant, it is plausible that this compound could influence this pathway by altering the cellular redox environment, thereby promoting Nrf2 activation. However, direct experimental evidence for this interaction is currently lacking and warrants further investigation.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Its activation is also sensitive to the cellular redox state. By reducing oxidative stress, this compound could potentially attenuate the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines. As with the Keap1-Nrf2 pathway, direct experimental evidence of this compound's impact on NF-κB signaling is needed to confirm this hypothesis.
Metabolism of this compound
The primary metabolite of this compound is 2-mercaptopropionic acid (2-MPA), formed via hydrolysis.[1] Understanding the metabolic fate of this compound is crucial for a complete picture of its biochemical effects.
Experimental Protocols
Quantification of this compound and its Metabolite by HPLC
Objective: To determine the concentration of this compound and its primary metabolite, 2-mercaptopropionic acid (2-MPA), in biological samples.
Methodology: A reliable isocratic High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and fluorescence detection can be used.[7]
-
Sample Preparation:
-
Homogenize tissue samples or use plasma directly.
-
Perform protein precipitation with a suitable agent (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Derivatize the supernatant containing this compound and 2-MPA with a fluorescent labeling agent.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution.
-
Detection: Fluorescence detection at appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and 2-MPA to quantify the analytes in the samples.
Quantification of Urinary Cystine in Patients on this compound Therapy
Objective: To accurately measure the concentration of free cystine in the urine of patients treated with this compound.
Methodology: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended to distinguish between free cystine and the this compound-cysteine disulfide complex.[3]
-
Sample Preparation:
-
Collect a 24-hour urine sample.
-
Centrifuge the urine to remove any sediment.
-
The supernatant can be directly analyzed or may require dilution.
-
-
HPLC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution to separate cystine from the this compound-cysteine complex.
-
Mass Spectrometry: Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode for specific and sensitive detection of cystine.
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Measurement of this compound-Cysteine Disulfide
Objective: To quantify the formation of the this compound-cysteine disulfide complex.
Methodology: The same HPLC-MS/MS method used for urinary cystine quantification can be adapted to measure the this compound-cysteine disulfide.[3]
-
Methodology: The chromatographic conditions are optimized to separate the this compound-cysteine disulfide from other urinary components. The mass spectrometer is set to monitor the specific parent and daughter ion transitions for this complex. Quantification is achieved using a standard curve prepared with a synthesized this compound-cysteine disulfide standard.
Summary and Future Directions
This compound's therapeutic efficacy in cystinuria is unequivocally linked to its ability to form a soluble disulfide complex with cystine. Furthermore, its antioxidant properties, evidenced by its impact on oxidative stress markers and interactions with the glutathione system, are significant. While the influence of this compound on major redox-sensitive signaling pathways like Keap1-Nrf2 and NF-κB is a compelling hypothesis, it remains an area ripe for further investigation. Future research, including untargeted metabolomics and targeted signaling studies, will be crucial to fully elucidate the complete spectrum of biochemical pathways affected by this compound administration and to unlock its full therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of this compound against oxidative stress in severely burned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione-mediated drug release from this compound-conjugated gold nanoparticles for acute liver injury therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Developmental Journey of Tiopronin: A Thiol-Based Therapy for Cystinuria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiopronin, a thiol-containing drug, represents a significant advancement in the management of cystinuria, a rare genetic disorder characterized by the recurrent formation of cystine kidney stones. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound. It details the journey from its initial synthesis to its establishment as a second-line therapy, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its biochemical pathway and developmental workflow.
Discovery and Initial Development
This compound, chemically known as N-(2-mercaptopropionyl)glycine, was first developed in Japan.[1] Santen Pharmaceutical Co., Ltd. is credited with the discovery and initial marketing of the drug in Japan around 1970.[2] Initially investigated for its potential as a metabolic improving and detoxifying agent to improve hepatic functions, its therapeutic applications were later expanded.[2] As a thiol compound, its ability to undergo thiol-disulfide exchange reactions positioned it as a candidate for conditions characterized by disulfide bond abnormalities, leading to its investigation for the treatment of cystinuria.[3][4]
Early Synthesis Approaches
While modern manufacturing processes have been refined, early synthetic routes to this compound involved multi-step chemical reactions. One documented method involves the reaction of alpha-chloropropionic acid with thionyl chloride to form α-chloropropionyl chloride. This intermediate is then reacted with glycine to produce alpha-chloropropionylglycine. The final step involves the reaction of alpha-chloropropionylglycine with sodium disulfide in an alkaline aqueous solution, followed by acidification to yield this compound.[5]
Mechanism of Action: A Thiol-Disulfide Exchange
The therapeutic effect of this compound in cystinuria is primarily attributed to its action as a reducing agent.[6] The core of its mechanism lies in a thiol-disulfide exchange reaction with cystine, the amino acid that is poorly soluble in urine and leads to stone formation in affected individuals.[3][7]
The sulfhydryl (-SH) group of this compound attacks the disulfide bond of cystine, breaking it and forming a more soluble mixed disulfide complex of this compound-cysteine.[3][6][7] This reaction effectively reduces the concentration of free, insoluble cystine in the urine, thereby preventing its precipitation and the subsequent formation of kidney stones.[6][7][8]
Preclinical Development
Prior to its clinical application, this compound underwent a series of preclinical studies to establish its pharmacological profile and safety.
Pharmacodynamics
In vitro studies demonstrated this compound's ability to effectively reduce cystine in solution. The kinetics of the thiol-disulfide exchange reaction show that the deprotonated thiolate form of this compound is significantly more reactive than its thiol form, highlighting the importance of urinary pH in its efficacy.[9]
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models, such as dogs, helped to establish the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies demonstrated dose-proportional pharmacokinetics at clinically relevant doses.[10]
Toxicology
Acute Toxicity: While specific LD50 values from the original preclinical studies are not readily available in recent literature, acute toxicity studies in rodents are a standard part of preclinical safety assessment to determine the dose at which 50% of the test animals die.[11][12]
Genotoxicity and Carcinogenicity: Long-term carcinogenicity studies in animals have not been performed for this compound.[13] However, it was found to be not genotoxic in a battery of standard assays, including chromosomal aberration, sister chromatid exchange, and in vivo micronucleus assays.
Reproductive and Developmental Toxicity: Animal reproduction studies in mice and rats at doses up to twice the highest recommended human dose did not reveal evidence of teratogenicity.[13] However, high doses of this compound have been shown to interfere with the maintenance of pregnancy and fetal viability in experimental animals.[13]
Clinical Development
The clinical development of this compound focused on its efficacy and safety in patients with cystinuria. As cystinuria is a rare disease, this compound was developed as an orphan drug.[3]
Pharmacokinetics in Humans
Pharmacokinetic studies in healthy volunteers and patients with cystinuria have characterized the ADME properties of this compound.[6][14][15][16][17]
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (Total) | 63% | [6][15] |
| Bioavailability (Unbound) | 40% | [13] |
| Time to Peak Plasma Conc. (Cmax) | 3-6 hours | [6][13][15] |
| Volume of Distribution (Total) | 455 L | [6][13][15] |
| Plasma Protein Binding | Extensive | [6][13][15] |
| Metabolism | ~10-15% to 2-mercaptopropionic acid (2-MPA) | [13] |
| Elimination Half-Life (Total) | 53 hours | [6][13][15] |
| Elimination Half-Life (Unbound) | 1.8 hours | [6][13][15] |
| Route of Elimination | 100% in urine | [13] |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in reducing urinary cystine excretion and preventing the formation of new kidney stones.[4][8][13][18][19]
Table 2: Efficacy of this compound in Reducing Urinary Cystine Excretion
| Study | Number of Patients | Baseline Urinary Cystine (mg/day) | Post-Tiopronin Urinary Cystine (mg/day) | % Reduction | Reference |
| Koide et al. (2003) | 16 | 901.48 | 488.60 | 45.8% | [8] |
A long-term study following 31 patients for up to 12 years showed a 60% reduction in the rate of stone formation and a 72% reduction in the frequency of active stone removal during this compound treatment compared to the pretreatment period.[4]
Safety and Tolerability
This compound is generally better tolerated than the earlier thiol drug, D-penicillamine.[3] However, adverse events have been reported.
Table 3: Common Adverse Events Reported in a Clinical Trial of this compound (N=66)
| Adverse Event | Frequency |
| Nausea | 12-25% |
| Oral ulcers | 12-18% |
| Diarrhea/soft stools | 6-18% |
| Fatigue | 14% |
| Rash | 12-14% |
| Arthralgia | 12% |
| Emesis | 10% |
| Proteinuria | 6-10% |
| Fever | 8% |
| Anorexia | 8% |
| Urticaria | 8% |
Data compiled from Medscape.
Experimental Protocols
Protocol for Determining Urinary Cystine Concentration
A key endpoint in clinical trials of this compound is the measurement of urinary cystine concentration. A common method involves a 24-hour urine collection followed by analysis.
Objective: To quantify the concentration of cystine in a 24-hour urine sample.
Materials:
-
24-hour urine collection container
-
Graduated cylinder
-
Sample tubes
-
Reagents for the chosen assay (e.g., sodium nitroprusside or standards for chromatography)
-
Spectrophotometer or High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system[20][21]
Procedure:
-
Patient Instruction: The patient is instructed to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2.
-
Sample Receipt and Processing: The total volume of the 24-hour collection is measured and recorded. The sample is well-mixed, and an aliquot is taken for analysis.
-
Cystine Quantification:
-
Sodium Nitroprusside Method: This colorimetric assay is based on the reaction of sodium nitroprusside with the sulfhydryl groups of cysteine (after reduction of cystine). The intensity of the resulting color is proportional to the cystine concentration.[20]
-
HPLC-MS/MS: This is a more specific and sensitive method that separates cystine from other urinary components and accurately quantifies it based on its mass-to-charge ratio.[21]
-
-
Calculation: The cystine concentration is calculated and expressed as mg/L and/or total mg excreted in 24 hours.
Conclusion
The development of this compound stands as a prime example of targeted drug development for a rare metabolic disorder. Its journey from a compound with general metabolic effects to a specific and effective treatment for cystinuria underscores the importance of understanding biochemical mechanisms. The thiol-disulfide exchange at the core of its action provides a clear rationale for its therapeutic benefit. While generally well-tolerated, ongoing monitoring for potential adverse effects remains a crucial aspect of its clinical use. Future research may focus on optimizing dosing strategies, further minimizing side effects, and exploring its potential in other related conditions.
References
- 1. CN104042599A - this compound composition and preparation method thereof - Google Patents [patents.google.com]
- 2. CN1698594A - Sustained-release formulations of this compound - Google Patents [patents.google.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical course and cystine stone formation during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tri-institute.org [tri-institute.org]
- 6. Articles [globalrx.com]
- 7. [Long-term study of this compound in patients with cystinuria]. | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Kinetics and mechanism of reactions of the drug this compound with platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [Long-term study of this compound in patients with cystinuria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Articles [globalrx.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Tiopronin's Impact on Mitochondrial Function and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiopronin, a thiol-containing antioxidant, has demonstrated significant cytoprotective effects in various models of oxidative stress. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, with a particular focus on its influence on mitochondrial function and the cellular response to oxidative insults. While direct, comprehensive studies on this compound's broad mitochondrial effects are emerging, existing evidence points towards a significant role in preserving mitochondrial integrity and function during periods of cellular stress. This document summarizes key quantitative data, details relevant experimental protocols for further investigation, and presents signaling pathways and experimental workflows through logical diagrams to facilitate a deeper understanding and guide future research.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological factor in a multitude of diseases. Mitochondria, as the primary site of cellular respiration, are both a major source of endogenous ROS and a primary target of oxidative damage. Mitochondrial dysfunction is a hallmark of cellular injury, leading to impaired energy production, apoptosis, and cellular senescence.
This compound, N-(2-mercaptopropionyl)glycine, is a well-established antioxidant agent.[1][2] Its primary mechanism of action is attributed to its free thiol group, which can directly scavenge ROS and participate in thiol-disulfide exchange reactions, thereby helping to maintain the cellular redox balance.[2][3] This guide explores the documented and potential effects of this compound on mitochondrial bioenergetics and its role in mitigating oxidative stress.
This compound's Mechanism of Action in Oxidative Stress
This compound's antioxidant properties are multifaceted. The core of its activity lies in its ability to donate a hydrogen atom from its sulfhydryl group, neutralizing free radicals.[2] This direct scavenging activity has been shown to be effective against a variety of ROS.
Furthermore, this compound can interact with and modulate the activity of key antioxidant enzymes. For instance, it has been shown to influence the glutathione redox cycle, a critical component of the cell's antioxidant defense system.[3]
This compound and Mitochondrial Function
Mitochondria are central to cellular metabolism and are particularly vulnerable to oxidative damage. Evidence suggests that this compound can exert protective effects on mitochondria under conditions of stress.
Mitochondrial Respiration and Membrane Potential
Studies have shown that this compound can preserve mitochondrial function in the context of ischemia-reperfusion injury. Pretreatment with this compound attenuated the ischemia-induced decrease in the mitochondrial oxygen consumption rate (OCR).[4] Furthermore, in isolated mitochondria, this compound was found to attenuate mitochondrial membrane potential depolarization and swelling induced by a combination of sodium lactate and phenylarsine oxide.[4] In another study, a derivative of this compound, S-nitroso-2-mercaptopropionyl glycine (SNO-MPG), was shown to inhibit mitochondrial complex I activity, a mechanism proposed to be cardioprotective during ischemia-reperfusion.[5][6][7]
Mitochondrial ROS Production
In a study on oxidatively challenged human lung carcinoma cells, this compound treatment suppressed mitochondrial superoxide levels.[8] This suggests that this compound can directly or indirectly mitigate the production of ROS within the mitochondria, a key factor in preventing a vicious cycle of oxidative damage.
ATP Production
This compound has been shown to reverse the depletion of ATP in cisplatin-treated renal cortical slices, indicating a potential role in preserving cellular energy metabolism under toxic stress.[9] While direct studies on this compound's effect on ATP production under normal physiological conditions are limited, its ability to protect mitochondrial function suggests an indirect benefit to cellular energy status. One report also suggests that this compound may decrease ATPase function to enhance mitochondrial energy.[10]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data from the cited literature.
Table 1: Effects of this compound on Mitochondrial Function
| Parameter | Model System | Treatment | Result | Reference |
| Mitochondrial Oxygen Consumption Rate (OCR) | Ischemic-reperfused rat hearts | 0.3-1 mM MPG pretreatment | Attenuated ischemia-induced decrease in OCR | [4] |
| Mitochondrial Membrane Potential | Isolated cardiac mitochondria | 1 mM MPG | Attenuated depolarization induced by sodium lactate and phenylarsine oxide | [4] |
| Mitochondrial Swelling | Isolated cardiac mitochondria | 1 mM MPG | Attenuated swelling induced by sodium lactate and phenylarsine oxide | [4] |
| Mitochondrial Superoxide | tBHP-challenged A549 cells | MPG treatment | Suppressed mitochondrial superoxide | [8] |
| ATP Levels | Cisplatin-treated rat renal cortical slices | 2 mM this compound | Reversed cisplatin-induced ATP depletion | [9] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Parameter | Model System | Treatment | Result | Reference |
| Thiobarbiturate-reacting substance (TRS) | Ischemic-reperfused rat hearts | 0.3-1 mM MPG pretreatment | Attenuated reperfusion-induced increase in TRS | [4] |
| Malondialdehyde (MDA) | Chronic constriction injury rat model | 10, 30, and 90 mg/kg, i.p. This compound | Significantly reduced MDA levels in sciatic nerve, dorsal root ganglion, and spinal cord | [11] |
| Superoxide Dismutase (SOD) | Chronic constriction injury rat model | 10, 30, and 90 mg/kg, i.p. This compound | Significantly increased SOD levels | [11] |
| Catalase (CAT) | Chronic constriction injury rat model | 10, 30, and 90 mg/kg, i.p. This compound | Significantly increased CAT levels | [11] |
| Glutathione (GSH) | Chronic constriction injury rat model | 10, 30, and 90 mg/kg, i.p. This compound | Significantly increased GSH levels | [11] |
| Glutathione Peroxidase (GPx) | Multidrug-resistant cancer cells | This compound | Inhibition of GPx | [3][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects.
Caption: this compound's direct antioxidant mechanisms.
Caption: Experimental workflow for assessing this compound's mitochondrial effects.
Caption: The Nrf2-Keap1 signaling pathway and potential this compound interaction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating this compound's effects on mitochondrial function and oxidative stress.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in mitochondrial membrane potential results in reduced TMRE accumulation and fluorescence.[13][14][15]
Protocol:
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere. Treat cells with desired concentrations of this compound for the specified duration. Include positive (e.g., FCCP, a mitochondrial uncoupler) and negative (vehicle) controls.
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed culture medium (final concentration typically 25-100 nM). Remove the treatment medium from the cells and add the TMRE-containing medium.
-
Incubation: Incubate the cells with TMRE for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess TMRE.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~549/575 nm).
-
Flow Cytometry: After washing, detach the cells (if adherent) and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.[16][17][18][19][20]
Protocol:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat cells with this compound and appropriate controls.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized mixture of luciferase and luciferin in a buffer.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents by shaking the plate for approximately 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
-
Luminescence Reading: Measure the luminescence using a luminometer. The integration time is typically 0.5-1 second per well.
Measurement of Mitochondrial Superoxide using MitoSOX Red
Principle: MitoSOX Red is a cell-permeant fluorogenic dye that is selectively targeted to mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.[21][22][23][24][25]
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format for fluorescence detection. Treat with this compound and controls. A positive control for mitochondrial superoxide production (e.g., Antimycin A) should be included.
-
MitoSOX Staining: Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in pre-warmed HBSS or culture medium. Remove the treatment medium and incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters (Excitation/Emission ~510/580 nm).
-
Flow Cytometry: Detach and resuspend the cells in PBS for analysis on a flow cytometer.
-
Nrf2-ARE Pathway Activation Assay
Principle: This assay typically utilizes a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the expression of the reporter gene, which can be quantified.[26][27][28][29]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with an ARE-reporter plasmid. Stable cell lines are often used for high-throughput screening.
-
Cell Plating and Treatment: Plate the transfected cells and allow them to adhere. Treat the cells with this compound, a known Nrf2 activator (e.g., sulforaphane) as a positive control, and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (typically 18-24 hours).
-
Reporter Gene Assay:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer as described in the ATP assay protocol, but with a luciferase-specific substrate.
-
β-Lactamase: Use a FRET-based substrate that is cleaved by β-lactamase, leading to a change in fluorescence that can be measured on a plate reader.
-
Future Directions and Conclusion
This compound is a potent antioxidant with demonstrated protective effects against oxidative stress. While its role in scavenging ROS and supporting the glutathione system is well-documented, its direct and detailed impact on mitochondrial function and the Nrf2-Keap1 signaling pathway represents a promising area for future research.
The experimental protocols detailed in this guide provide a framework for elucidating the nuanced mechanisms by which this compound may preserve mitochondrial bioenergetics and modulate the cellular antioxidant response. A deeper understanding of these interactions will be crucial for the rational design of therapeutic strategies targeting mitochondrial dysfunction and oxidative stress-related diseases. Further investigation into this compound's effects on specific mitochondrial respiratory chain complexes, its influence on mitochondrial biogenesis, and its potential to directly activate the Nrf2 pathway will undoubtedly provide valuable insights for drug development professionals and researchers in the field.
References
- 1. This compound | ROS chemical | Mechanism | Concentration [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibition of Glutathione Peroxidase Mediates the Collateral Sensitivity of Multidrug-resistant Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N-(2-mercaptopropionyl)-glycine on mitochondrial function in ischemic-reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotection & mitochondrial S-nitrosation: effects of S-nitroso-2-mercaptopropionyl glycine (SNO-MPG) in Cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotection and mitochondrial S-nitrosation: effects of S-nitroso-2-mercaptopropionyl glycine (SNO-MPG) in cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo cardioprotection by S-nitroso-2-mercaptopropionyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound on oxidatively challenged human lung carcinoma cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against the nephrotoxicity of cisplatin in rat renal cortical slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimal change disease induced by this compound: a rare case report and a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antioxidant N-(2-mercaptopropionyl)-glycine (this compound) attenuates expression of neuropathic allodynia and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 16. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 17. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MitoSOX | AAT Bioquest [aatbio.com]
- 26. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 28. raybiotech.com [raybiotech.com]
- 29. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Tiopronin in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of Tiopronin in plasma using various High-Performance Liquid Chromatography (HPLC) based techniques. The protocols are compiled from validated methods in peer-reviewed scientific literature, offering robust starting points for assay development and pharmacokinetic studies.
Introduction
This compound (N-(2-mercaptopropionyl)glycine) is a thiol-containing drug used in the treatment of cystinuria and has been investigated for other conditions due to its antioxidant properties.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. Due to its lack of a strong chromophore and the presence of a reactive thiol group, various analytical strategies have been developed, often involving derivatization or the use of advanced detectors like mass spectrometers.[2] This document outlines several HPLC-based methods, including those coupled with tandem mass spectrometry (MS/MS), fluorescence detection (FLD), and ultraviolet (UV) detection.
Method 1: LC-MS/MS without Derivatization
This method offers a direct and sensitive approach for this compound quantification, avoiding the complexities of derivatization steps.
Application Note:
This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in clinical and research settings. The protocol involves a reduction step to convert disulfide-bound this compound to its free form, followed by protein precipitation for sample cleanup.[2] The use of a C8 column and a simple isocratic mobile phase allows for a short analytical run time.[2]
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add a reducing agent such as 1,4-dithiothreitol (DTT) to cleave disulfide bonds.[2]
-
Vortex the sample to mix.
-
Precipitate plasma proteins by adding 10% perchloric acid.[2]
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Workflow Diagram:
Caption: Workflow for this compound quantification by LC-MS/MS without derivatization.
Method 2: HPLC with Fluorescence Detection (FLD) via Pre-Column Derivatization
This method is highly sensitive and relies on the reaction of this compound's thiol group with a fluorescent derivatizing agent.
Application Note:
This HPLC-FLD method is ideal for laboratories without access to mass spectrometry but requiring high sensitivity. The protocol involves a pre-column derivatization step to render this compound fluorescent. N-(1-pyrenyl)maleimide (NPM) is an effective derivatizing agent for this purpose.[3][4] This method has been successfully applied to determine this compound concentrations in rat plasma and can be adapted for human plasma.[3]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
To a plasma sample, add a solution of the derivatizing agent N-(1-pyrenyl)maleimide (NPM).[3]
-
Allow the reaction to proceed under optimized conditions (e.g., specific pH, temperature, and time) to ensure complete derivatization of the thiol group.
-
Stop the reaction and prepare the sample for injection, which may include a protein precipitation or liquid-liquid extraction step to remove excess reagent and plasma components.
-
-
Chromatographic Conditions:
-
Fluorescence Detection:
Workflow Diagram:
Caption: Workflow for this compound quantification by HPLC-FLD with pre-column derivatization.
Method 3: HPLC with UV Detection via Pre-Column Derivatization
This method provides a more accessible alternative to fluorescence and mass spectrometry, using UV detection after derivatization.
Application Note:
This HPLC-UV method is a cost-effective approach for this compound quantification. Since this compound lacks a strong native chromophore, a pre-column derivatization step is necessary to attach a UV-absorbing moiety to the molecule. p-Bromophenacyl bromide (p-BPB) can be used as a derivatizing agent.[5] The resulting derivative is then extracted and analyzed by reversed-phase HPLC.[5]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
React the this compound in the plasma sample with p-bromophenacyl bromide (p-BPB).[5]
-
After the reaction, perform a solid-phase extraction (SPE) to clean up the sample and isolate the derivatized this compound. A silica gel cartridge can be used for this purpose.[5]
-
Wash the cartridge to remove interferences and then elute the TP-p-BPB adduct with acetonitrile.[5]
-
Evaporate the eluate to dryness and reconstitute the residue in acetonitrile for injection.[5]
-
-
Chromatographic Conditions:
Workflow Diagram:
Caption: Workflow for this compound quantification by HPLC-UV with pre-column derivatization.
Summary of Quantitative Data
The following table summarizes the performance characteristics of the described methods, allowing for easy comparison.
| Parameter | LC-MS/MS (No Derivatization)[2] | HPLC-FLD (NPM Derivatization)[3][4] | HPLC-UV (p-BPB Derivatization)[5] | LC-MS/MS (with Derivatization)[6] |
| Linearity Range | 40.0 - 5000 ng/mL | 0.1 - 10.0 µg/mL | 40 - 4000 ng/mL | 0.078 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 40.0 ng/mL | 0.1 µg/mL | 40 ng/mL | 0.078 µg/mL |
| Intra-day Precision (%RSD) | < 12.9% | 5.3% - 10.8% | < 10% | < 10.49% |
| Inter-day Precision (%RSD) | < 12.9% | 7.0% - 10.8% | < 10% | < 10.49% |
| Accuracy (%RE) | < 5.6% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | 73.7% - 79.7% | > 70% | Not explicitly stated |
| Internal Standard | Fudosteine[6] | Not explicitly stated | Adduct of an internal standard[5] | Fudosteine[6] |
Note: The performance characteristics can vary based on the specific instrumentation, reagents, and laboratory conditions. The provided data should be used as a reference for method selection and development. It is recommended to perform in-house validation to ensure the method meets the specific requirements of the intended application.
References
- 1. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of this compound in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of this compound in rat plasma by HPLC following fluorescent derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Assays for the Quantification of Tiopronin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug utilized primarily in the management of cystinuria, a genetic disorder characterized by the formation of cystine stones in the kidneys, ureters, and bladder. Its therapeutic efficacy is attributed to a thiol-disulfide exchange reaction with cystine, forming a more soluble mixed disulfide. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and dose optimization.
This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound concentration. Spectrophotometry offers a simple, cost-effective, and readily available analytical approach. The described methods are based on different chemical reactions, including redox, complexation, and catalytic reactions, offering a range of sensitivities and applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the different spectrophotometric assays for this compound, allowing for easy comparison of their performance characteristics.
Table 1: Performance Characteristics of Spectrophotometric Assays for this compound
| Assay Principle | Wavelength (λmax) | Linearity Range | Molar Absorptivity (ε) | Detection Limit (LOD) |
| Phosphorus Molybdenum Blue | 730 nm | 1.6 - 40 µg/mL | 3.14 × 10³ L·mol⁻¹·cm⁻¹[1] | 1 µg/mL[1] |
| Fe(III)-TPTZ Redox-Complexation | 593 nm | 6.0 × 10⁻⁶ - 2.0 × 10⁻⁴ M[2] | Not Reported | 4.0 × 10⁻⁶ M[2] |
| Fe(III)-Ferrozine Redox-Complexation | 562 nm | 0.2 - 8.6 ppm[3][4][5] | 2.0 × 10⁴ L·mol⁻¹·cm⁻¹[3][4][5] | Not Reported |
| Fe(III)-DPKTH Redox-Complexation | 656 nm | 0.5 - 17.0 ppm[3][4][5] | 1.0 × 10⁴ L·mol⁻¹·cm⁻¹[3][4][5] | Not Reported |
| Pd(II) Complexation | Not Specified | 1.0 × 10⁻⁵ - 6.0 × 10⁻⁴ M[6] | Not Reported | Not Reported |
| Cu(II)-Neocuproine Kinetic Assay (Initial Rate) | 458 nm | 8.0 × 10⁻⁷ - 8.0 × 10⁻⁵ M[7] | Not Reported | 2.4 × 10⁻⁷ M[7] |
| Cu(II)-Neocuproine Kinetic Assay (Fixed Time) | 458 nm | 6.0 × 10⁻⁷ - 6.0 × 10⁻⁵ M[7] | Not Reported | 1.4 × 10⁻⁷ M[7] |
| NQS Catalytic Reaction | 445 nm | 0.39 - 15.67 µg/mL[8] | Not Reported | 0.2 µg/mL[8] |
| Ellman's Reagent (General Thiol Assay) | 412 nm | Sample Dependent | 1.415 × 10⁴ L·mol⁻¹·cm⁻¹[9][10][11] | Sample Dependent |
| Ninhydrin Reaction (General Amine Assay) | ~570 nm | Sample Dependent | Not Reported | Sample Dependent |
Experimental Protocols and Methodologies
This section provides detailed protocols for the most common and effective spectrophotometric assays for this compound.
Phosphorus Molybdenum Blue Method
This method is based on the reduction of a phosphorus-molybdenum heteropoly acid by the sulfhydryl group of this compound to form a stable, colored phosphorus molybdenum blue complex.[1]
Reaction Principle:
Caption: Reaction mechanism of the Phosphorus Molybdenum Blue assay.
Experimental Workflow:
Caption: Workflow for the Phosphorus Molybdenum Blue assay.
Protocol:
-
Reagent Preparation:
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of distilled water.
-
Working Standard Solutions (1.6 - 40 µg/mL): Prepare a series of dilutions from the stock solution.
-
Phosphate Solution (1 mg/mL PO₄³⁻): Dissolve 1.4329 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of distilled water.[1]
-
Molybdate Solution (14.13 mg/mL Mo(VI)): Dissolve 26 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 460 mL of 1:1 (v/v) H₂SO₄ and dilute to 1000 mL with distilled water.[1]
-
-
Assay Procedure:
-
Into a 12.5 mL colorimetric tube, add 3 mL of the phosphate solution and dilute to approximately two-thirds of the final volume with distilled water.[1]
-
Add 1.40 mL of the molybdate solution.[1]
-
Add 1 mL of the this compound standard solution or sample solution.[1]
-
Dilute to the final volume of 12.5 mL with distilled water and mix well. The final H₂SO₄ concentration will be 0.47 M.[1]
-
Incubate the mixture in a water bath at 40°C for 40 minutes.[1]
-
After cooling to room temperature, measure the absorbance at 730 nm against a reagent blank prepared in the same manner without this compound.[1]
-
-
Calibration:
-
Plot the absorbance values of the standard solutions against their corresponding concentrations to construct a calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Iron(III)-Ferrozine/DPKTH Redox-Complexation Method
This method relies on the reduction of iron(III) to iron(II) by this compound. The resulting iron(II) then forms a stable, colored complex with a chromogenic agent, either Ferrozine or Di-2-pyridyl ketone-2-thiophenoylhydrazone (DPKTH).[3][4][5][12]
Reaction Principle:
Caption: Reaction mechanism of the Fe(III)-Chromogen assay.
Experimental Workflow:
Caption: Workflow for the Fe(III)-Ferrozine/DPKTH assay.
Protocol:
-
Reagent Preparation:
-
This compound Standard Stock Solution: Prepare as described in the Phosphorus Molybdenum Blue method.
-
Working Standard Solutions: Prepare a series of dilutions to cover the desired concentration range (0.2-8.6 ppm for Ferrozine, 0.5-17.0 ppm for DPKTH).
-
Ferrozine Solution (1.0 x 10⁻² M): Prepare by dissolving the appropriate amount in ethanol.
-
DPKTH Solution (1.0 x 10⁻² M): Prepare by dissolving the appropriate amount in ethanol.
-
Iron(III) Solution: A suitable iron(III) salt solution (e.g., FeCl₃) should be prepared.
-
Buffer Solutions: Prepare Britton and Robinson buffers for pH 5.0 and pH 6.0.[4]
-
Potassium Nitrate Solution (0.25 M): Prepare by dissolving the appropriate amount of KNO₃ in distilled water.
-
-
Assay Procedure (System I - Ferrozine):
-
To a 10 mL volumetric flask, add a portion of the solution containing this compound (in the range of 2.0-86.0 µg).
-
Add the iron(III)-ferrozine complex reagent.
-
Add 4.0 mL of 0.25 M KNO₃ solution.[4]
-
Complete the volume to 10 mL with buffer (pH = 5.0).[4]
-
After 1 minute, measure the absorbance at 562 nm against a water blank in a thermostated bath at 20°C.[4]
-
-
Assay Procedure (System II - DPKTH):
-
Calibration:
-
Construct a calibration curve for each system by plotting absorbance versus concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the respective calibration curve.
-
Ellman's Reagent (DTNB) Method for Thiol Quantification
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is a widely used method for the quantification of free sulfhydryl groups. The reaction of DTNB with a thiol, such as this compound, produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically.[9][10][11]
Reaction Principle:
Caption: Reaction mechanism of the Ellman's Reagent assay.
Experimental Workflow:
Caption: Workflow for the Ellman's Reagent assay.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[9]
-
Standard Solutions: Prepare a series of standard solutions of a known thiol, such as cysteine or this compound, in the Reaction Buffer.
-
-
Assay Procedure:
-
For each standard and sample, prepare a tube containing 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.[11]
-
Add 250 µL of the standard or sample solution to the respective tubes.[11]
-
Prepare a blank by adding 250 µL of Reaction Buffer to a tube containing the buffer and Ellman's Reagent.
-
Mix the contents of the tubes and incubate at room temperature for 15 minutes.[11]
-
Measure the absorbance of each solution at 412 nm against the reagent blank.
-
-
Quantification:
-
Using a Standard Curve: Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the concentration of the unknown samples from this curve.
-
Using the Molar Extinction Coefficient: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[9][10]
-
Conclusion
The spectrophotometric methods detailed in these application notes provide researchers, scientists, and drug development professionals with a range of validated and reliable options for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The Phosphorus Molybdenum Blue and Iron(III)-complexation methods are robust colorimetric assays suitable for routine quality control. The Ellman's reagent assay provides a general and widely accepted method for thiol quantification. The kinetic and catalytic methods offer enhanced sensitivity for applications requiring lower detection limits. By following the detailed protocols and considering the performance characteristics summarized, users can confidently implement these assays for the accurate determination of this compound concentration.
References
- 1. asianpubs.org [asianpubs.org]
- 2. bib.irb.hr:8443 [bib.irb.hr:8443]
- 3. researchgate.net [researchgate.net]
- 4. journals.najah.edu [journals.najah.edu]
- 5. journals.najah.edu [journals.najah.edu]
- 6. Determination of penicillamine or this compound in pharmaceutical preparations by flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Spectrophotometric determination of this compound using its catalytic reaction between sodium 1,2-naphthoquinone-4-sulfonate and hydroxyl ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. blogs.najah.edu [blogs.najah.edu]
Application Notes and Protocols: Synthesis and Characterization of S-nitroso-tiopronin (Tiopronin-NO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitroso-tiopronin (Tiopronin-NO) is a nitric oxide (NO)-releasing derivative of this compound, a thiol-based drug used in the management of cystinuria.[1][2][3][4] This novel compound has been developed for the dual management of cystine stone formation and associated bacterial infections.[1][2][3][4] The therapeutic action of this compound-NO stems from its ability to release NO under physiological conditions, which exhibits antibacterial properties.[1][2] Subsequently, the parent molecule, this compound, acts to break the disulfide bonds of cystine, forming a more soluble complex and thus aiding in the dissolution of cystine stones.[1][2][5]
These application notes provide detailed protocols for the synthesis and characterization of this compound-NO, along with key quantitative data to aid in its replication and analysis.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound-NO
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈N₂O₄S | [2] |
| Molecular Weight | 192.19 g/mol | [2] |
| UV-Vis λmax | 320-430 nm | [2] |
| ¹H NMR (D₂O) | Absence of thiol proton signal | [1][2] |
| Mass Spectrometry (HRMS) | m/z 191.01 (deprotonated glycine fragment) | [2] |
Table 2: pH-Dependent Nitric Oxide Release from this compound-NO
| pH | NO Release Rate (x 10⁻¹⁰ mol NO min⁻¹ mL⁻¹) | Reference |
| 5.5 | 6.12 ± 0.66 | [2] |
| 6.5 | 6.29 ± 1.26 | [2] |
| 7.4 | 741.14 ± 8.92 (initial burst) | [2] |
| 7.4 | 0.21 ± 0.12 (stabilized) | [2] |
Experimental Protocols
Protocol 1: Synthesis of S-nitroso-tiopronin (this compound-NO)
This protocol is adapted from previously reported methods for the S-nitrosation of this compound using tert-butyl nitrite (TBN) as a green reagent.[1][2]
Materials:
-
N-(2-mercaptopropionyl) glycine (this compound)
-
Milli-Q water
-
1 M Hydrochloric acid (HCl)
-
2 M Chelated tert-butyl nitrite (TBN) solution
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Dissolve the desired amount of this compound in Milli-Q water.
-
Place the solution in an ice bath and stir continuously for 30 minutes at 0 °C.
-
Add an equimolar amount of 1 M HCl to the this compound solution.
-
Continue stirring the mixture for an additional 30 minutes at 0 °C.
-
After complete mixing, add 2 M chelated tert-butyl nitrite solution dropwise to the reaction mixture.
-
The reaction progress can be monitored by observing the formation of the characteristic pink/red color of the S-nitrosothiol.
-
The resulting this compound-NO solution can be used for subsequent characterization and experiments. For solid-state characterization, the product can be lyophilized.
Protocol 2: Characterization of this compound-NO
2.1 UV-Visible Spectroscopy
This method is used to confirm the formation of the S-nitroso bond, which has a characteristic absorbance in the UV-visible region.
Materials:
-
This compound-NO solution (from Protocol 1)
-
Water (for dilution)
-
Cary 60 UV-vis spectrophotometer (or equivalent)
-
Quartz cuvettes
Procedure:
-
Dilute the synthesized this compound-NO solution in water to an appropriate concentration for spectroscopic analysis.
-
Record the UV-visible spectrum from 200 to 700 nm at 37 °C.[1][2]
-
A characteristic peak in the 320–430 nm region, attributed to the π→π* transition of the –N=O group, confirms the successful nitrosation of this compound.[2]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the modification of the thiol group.
Materials:
-
Lyophilized this compound-NO
-
Deuterated water (D₂O)
-
NMR spectrometer (e.g., Varian Mercury 300 MHz or equivalent)
-
NMR tubes
Procedure:
-
Dissolve approximately 10 mg of lyophilized this compound-NO in 1 mL of D₂O at room temperature.[1][2]
-
Acquire the ¹H NMR spectrum.
-
Successful S-nitrosation is confirmed by the absence of the thiol proton signal, which is present in the spectrum of the this compound starting material.[1][2]
2.3 High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the mass-to-charge ratio of the synthesized compound and its fragments.
Materials:
-
This compound-NO sample
-
Methanol (for sample preparation)
-
Orbitrap Elite system (Thermo Scientific) or equivalent HRMS instrument
Procedure:
-
Prepare the this compound-NO sample by dissolving it in methanol.
-
Inject the sample into the HRMS instrument for analysis.
-
The mass spectrum can be analyzed to confirm the presence of characteristic ions corresponding to this compound-NO or its fragments. For example, a product ion with an m/z of 191.01 corresponding to deprotonated glycine has been reported.[2]
2.4 Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Materials:
-
Lyophilized this compound and this compound-NO samples
-
Anhydrous Potassium Bromide (KBr)
-
FTIR spectrometer (e.g., Spectrum Two Fourier transform infrared spectrometer from PerkinElmer)
Procedure:
-
Mix the lyophilized sample (this compound or this compound-NO) with anhydrous KBr to achieve a final weight percent of 1%.[1][2]
-
Prepare a KBr pellet by compressing the mixed powder.
-
Acquire the FTIR spectrum.
-
Compare the spectra of this compound and this compound-NO to identify changes in vibrational bands corresponding to the S-H and S-N=O groups.
Visualizations
Caption: Synthesis workflow for S-nitroso-tiopronin (this compound-NO).
Caption: Therapeutic mechanism of S-nitroso-tiopronin (this compound-NO).
References
- 1. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: Techniques for Measuring Tiopronin's Effect on Cystine Solubility
For Researchers, Scientists, and Drug Development Professionals
Overview
Cystinuria is a genetic disorder characterized by the excessive urinary excretion of the amino acid cystine, leading to the formation of kidney stones due to its low solubility in urine.[1][2] Tiopronin (N-(2-mercaptopropionyl)glycine) is a key therapeutic agent used to manage this condition.[3][4] It acts as a reducing agent, engaging in a thiol-disulfide exchange with cystine to form a this compound-cysteine mixed disulfide.[4][5][6] This resulting complex is significantly more water-soluble than cystine, thereby reducing the concentration of free cystine in the urine and preventing stone formation.[7]
Accurate measurement of this compound's effect on cystine solubility is critical for determining therapeutic efficacy, optimizing dosage, and developing new drug formulations.[2][8] These application notes provide detailed protocols for several established in vitro methods to quantify this effect.
Mechanism of Action: Thiol-Disulfide Exchange
This compound's primary mechanism involves breaking the disulfide bond of the insoluble cystine molecule.[1] The thiol group (-SH) on this compound attacks the disulfide bond (-S-S-) in cystine. This reaction cleaves cystine into two cysteine molecules and forms a mixed disulfide complex between this compound and one of the cysteine molecules.[9] This complex is readily soluble in urine, effectively lowering the supersaturation of cystine.[10]
Experimental Protocols
Three primary methods for quantifying the effect of this compound on cystine solubility are detailed below: a mass spectrometry-based assay, the sodium nitroprusside colorimetric assay, and a solid-phase cystine capacity assay.
Protocol 1: Mass Spectrometry-Based In Vitro Cystine Solubility Assay
This method provides a highly accurate quantification of dissolved cystine by separating and measuring the analyte using high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[11][12][13] It is ideal for screening potential drugs that influence cystine solubility.[11]
Methodology:
-
Preparation of Supersaturated Cystine Solution:
-
Incubation with this compound:
-
Aliquot the supersaturated cystine solution into microcentrifuge tubes.
-
Add this compound solutions of varying concentrations to the tubes. Include a negative control (vehicle only) and a positive control.[12]
-
Incubate the samples at a controlled temperature (e.g., 37°C) with constant stirring for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[14]
-
-
Separation and Quantification:
-
Following incubation, centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to pellet the undissolved cystine crystals.[14]
-
Carefully collect the supernatant, which contains the dissolved cystine.
-
Analyze the supernatant using a validated HPLC-MS/MS method to quantify the exact concentration of dissolved cystine.[13] This method can distinguish between cystine and the cysteine-tiopronin complex.[13]
-
Protocol 2: Sodium Nitroprusside Assay
This is a colorimetric method used to quantify total cystine in a sample.[14][15] The assay relies on the reaction of sodium nitroprusside with the sulfhydryl groups of cysteine, which are exposed after the reduction of cystine's disulfide bond by sodium cyanide. The resulting color intensity is proportional to the cystine concentration.[2]
Methodology:
-
Sample Preparation:
-
Prepare urine samples (artificial or patient-derived) containing a known amount of cystine crystals (e.g., 1 mg/mL).[14][15]
-
Add this compound or a control solution to the samples.
-
Incubate at 37°C with constant stirring for various time points (e.g., 5 minutes to 48 hours).[14]
-
After incubation, centrifuge the samples to pellet the remaining solid cystine. The supernatant is used for the assay.[14]
-
-
Assay Procedure (in a 96-well plate):
-
Add 50 µL of the urine supernatant to a well.[15]
-
Add 90 µL of 0.1 M phosphate buffer (pH 7.4).[15]
-
Add 30 µL of 10% (w/v) sodium cyanide solution (prepare in a fume hood) to each well.[15]
-
Incubate at room temperature with constant shaking for 20 minutes. This step reduces the cystine to cysteine.[15]
-
Add the sodium nitroprusside reagent.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[15]
-
-
Quantification:
-
Create a standard curve using known concentrations of cystine.
-
Calculate the cystine concentration in the samples by comparing their absorbance to the standard curve.
-
Protocol 3: Solid-Phase Cystine Capacity (CysCap) Assay
This assay directly measures the supersaturation of urine by determining its capacity to either dissolve or precipitate cystine.[10] It is particularly useful for monitoring patient response to thiol-based drugs like this compound.[2][10] A positive cystine capacity indicates an undersaturated urine that can dissolve more cystine, while a negative value indicates a supersaturated, stone-forming state.[10]
Methodology:
-
Sample Collection:
-
Collect 24-hour urine samples from patients. It is ideal to compare samples collected while the patient is on this compound versus off the drug.[10]
-
-
Assay Procedure:
-
Add a known quantity of cystine crystals to an aliquot of the patient's urine.[10]
-
Incubate the mixture at 37°C for 48 hours to allow it to reach equilibrium.[10]
-
After incubation, centrifuge the sample to pellet the solid-phase cystine.[10]
-
Discard the supernatant.
-
Re-dissolve the remaining cystine pellet in a high-pH buffer (e.g., 0.1 M sodium carbonate, pH 9.9).[14]
-
Quantify the amount of cystine in the re-dissolved pellet using a suitable method like HPLC or a colorimetric assay.
-
-
Calculation:
-
The cystine capacity is calculated as the initial amount of cystine added minus the final amount recovered in the pellet.
-
Cystine Capacity > 0: Undersaturated urine (crystals dissolved).
-
Cystine Capacity < 0: Supersaturated urine (more cystine precipitated).
-
Data Presentation
The following tables summarize quantitative data on the effect of this compound on cystine solubility and related parameters from published studies.
Table 1: Effect of this compound Dose on Urinary Cystine Capacity (CysCap)
This table shows how increasing doses of this compound affect the cystine capacity in the urine of patients with cystinuria. A more positive value indicates greater cystine solubility.
| This compound Dose ( g/day ) | Mean Cystine Capacity (mg/L) | Change from Baseline | Statistical Significance (p-value) | Reference |
| 0 (Baseline) | -130.6 | N/A | N/A | [10] |
| 0.5 | Increased for all patients | Positive | < 0.05 (vs. baseline) | [16] |
| 1.0 | Further increased | Positive | 0.01 (vs. 0.5 g/day ) | [16] |
| 2.0 | No uniform further increase | Variable | 0.139 (vs. 1.0 g/day ) | [16] |
Table 2: Effect of pH on Cystine Solubility in the Presence of this compound
This table illustrates the combined effect of pH and this compound on the dissolution of cystine in artificial urine over time.
| pH | Treatment | Time Point | Cystine Solubility / Dissolution | Reference |
| 5.5 | This compound | 48 hours | Increased | [14] |
| 6.5 | This compound | 48 hours | Increased (more than at pH 5.5) | [14] |
| 7.5 | This compound | 48 hours | Significantly Increased (reaches equilibrium) | [14] |
| 7.5 | Control (No Drug) | 48 hours | Lower than this compound-treated | [14] |
Table 3: Clinical Efficacy of Long-Term this compound Treatment
This table summarizes the outcomes of long-term this compound administration on urinary cystine levels and stone formation.
| Parameter | Value | Notes | Reference |
| Average this compound Dose | 1,193 mg/day | Long-term treatment | [2] |
| Maintained Urinary Cystine | 350 - 560 mg/day | Kept at undersaturated levels | [2] |
| Remission of Stone Formation | 63% - 71% of patients | [2] | |
| Reduction in Stone Formation Rate | 81% - 94% of patients | [2] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Articles [globalrx.com]
- 7. fepblue.org [fepblue.org]
- 8. Effect of Increasing Doses of this compound on Cystine Capacity in Patients with Cystinuria | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-based in vitro Assay to Identify Drugs that Influence Cystine Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-based in vitro Assay to Identify Drugs that Influence Cystine Solubility [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. auajournals.org [auajournals.org]
Application Notes and Protocols for High-Throughput Tiopronin Screening using Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of Tiopronin using Flow Injection Analysis (FIA). FIA is a versatile and rapid analytical technique well-suited for the quantitative analysis of pharmaceutical compounds in various matrices. The methodologies described herein are based on spectrophotometric and chemiluminescence detection, offering high sensitivity, and high sample throughput, making them ideal for drug discovery and quality control applications.
Introduction to this compound and the Need for High-Throughput Screening
This compound, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[1][2] It acts through a thiol-disulfide exchange mechanism, reacting with cystine to form a more soluble mixed disulfide, thereby preventing stone formation.[2][3][4] High-throughput screening (HTS) of this compound is crucial in drug development for formulation optimization, dissolution studies, quality control of pharmaceutical preparations, and in clinical settings for therapeutic drug monitoring. FIA offers a significant advantage over traditional chromatographic methods by providing rapid and automated analysis, which is essential for screening a large number of samples.
Principle of Flow Injection Analysis (FIA)
Flow Injection Analysis is a technique where a discrete sample volume is injected into a continuously flowing carrier stream. The sample plug mixes with reagents in the carrier stream as it travels through a mixing coil towards a detector. The detector records a transient signal as the sample zone passes through it. The peak height or area of this signal is proportional to the concentration of the analyte. The high sample throughput of FIA is achieved through the rapid and precise injection of samples and the short analysis time per sample.
FIA Methodologies for this compound Analysis
Two primary FIA methodologies for the determination of this compound are detailed below:
-
Spectrophotometric Method: This method is based on the reaction of this compound with a chromogenic reagent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength.
-
Chemiluminescence Method: This highly sensitive method relies on the oxidation of this compound by a strong oxidizing agent, which generates a light-emitting species. The intensity of the emitted light is proportional to the this compound concentration.
Detailed Application Notes and Protocols
Protocol 1: Spectrophotometric Determination of this compound using Palladium(II)
This protocol describes a simple and rapid FIA method for the determination of this compound based on the formation of a yellow complex with Palladium(II) in an acidic medium.[5]
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 1.0 x 10⁻⁵ - 6.0 x 10⁻⁴ M | [5] |
| Limit of Detection (LOD) | Not explicitly stated, but the lower limit of the linear range is 1.0 x 10⁻⁵ M | [5] |
| Sample Throughput | > 100 samples/hour (estimated from typical FIA systems) | |
| Wavelength (λmax) | ~405 nm (typical for Pd(II)-thiol complexes) | |
| Carrier Stream | 0.25 M HCl | [5] |
| Reagent | Palladium(II) chloride solution in 0.25 M HCl | [5] |
Experimental Protocol
1. Reagents and Solutions:
-
Carrier Solution (0.25 M HCl): Carefully add 20.8 mL of concentrated HCl (37%) to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to the mark with deionized water and mix well.
-
Palladium(II) Reagent Solution (1.0 x 10⁻³ M): Dissolve 0.1773 g of Palladium(II) chloride (PdCl₂) in 1 L of the carrier solution (0.25 M HCl).
-
This compound Standard Stock Solution (1.0 x 10⁻² M): Accurately weigh 0.1632 g of this compound and dissolve it in 100 mL of the carrier solution in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with the carrier solution to cover the linear range (e.g., 1.0 x 10⁻⁵, 5.0 x 10⁻⁵, 1.0 x 10⁻⁴, 2.0 x 10⁻⁴, 4.0 x 10⁻⁴, 6.0 x 10⁻⁴ M).
2. FIA System Setup:
-
Pump: A peristaltic pump is used to deliver the carrier and reagent streams at a constant flow rate.
-
Injection Valve: A rotary injection valve with a fixed volume sample loop (e.g., 100 µL).
-
Mixing Coil: A PTFE tubing of sufficient length (e.g., 100 cm) to ensure adequate mixing of the sample and reagent.
-
Detector: A spectrophotometer equipped with a flow-through cell, set to monitor the absorbance at the wavelength of maximum absorbance of the Pd(II)-Tiopronin complex.
-
Data Acquisition: A computer with appropriate software to record and process the detector signal.
3. FIA Procedure:
-
Set the spectrophotometer to the determined λmax.
-
Pump the carrier solution and the Palladium(II) reagent solution through their respective channels at a constant flow rate (e.g., 1.0 mL/min each).
-
Allow the baseline to stabilize.
-
Load the sample loop of the injection valve with a standard or sample solution.
-
Inject the sample into the carrier stream.
-
Record the absorbance peak as the sample zone passes through the detector.
-
Construct a calibration curve by plotting the peak height or area against the concentration of the this compound standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak heights or areas from the calibration curve.
Chemical Reaction Pathway
The spectrophotometric detection is based on the formation of a stable, colored complex between the thiol group of this compound and Palladium(II) ions.
Figure 1: Reaction of this compound with Palladium(II).
Protocol 2: Chemiluminescence Determination of this compound using Cerium(IV) Oxidation
This protocol outlines a highly sensitive FIA method for this compound determination based on its oxidation by Cerium(IV) in an acidic medium, sensitized by quinine.[6]
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 1 - 400 µM | [6] |
| Limit of Detection (LOD) | 0.34 µM | [6] |
| Sample Throughput | Up to 120 samples/hour | [7] |
| Reagent 1 | Cerium(IV) sulfate in sulfuric acid | [6] |
| Reagent 2 | Quinine sulfate in sulfuric acid | [6] |
| Carrier Stream | Dilute sulfuric acid | [6] |
Experimental Protocol
1. Reagents and Solutions:
-
Carrier Solution (0.01 M H₂SO₄): Add 0.56 mL of concentrated H₂SO₄ to a 1 L volumetric flask containing deionized water and dilute to the mark.
-
Cerium(IV) Solution (1.0 mM): Dissolve 0.404 g of Ce(SO₄)₂·4H₂O in 1 L of 0.5 M H₂SO₄.
-
Quinine Solution (0.1 mM): Dissolve 0.078 g of quinine sulfate dihydrate in 1 L of 0.05 M H₂SO₄.
-
This compound Standard Stock Solution (10 mM): Dissolve 0.1632 g of this compound in 100 mL of the carrier solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the carrier solution to cover the linear range (e.g., 1, 10, 50, 100, 200, 400 µM).
2. FIA System Setup:
-
Pump: A peristaltic pump to deliver the carrier and reagent streams.
-
Injection Valve: A rotary injection valve with a sample loop (e.g., 150 µL).[6]
-
Mixing Coils: Two PTFE mixing coils. The first for mixing the sample with the Cerium(IV) solution and the second for mixing with the quinine solution.
-
Detector: A chemiluminescence detector or a photomultiplier tube housed in a light-tight container, positioned to view the flow cell.
-
Data Acquisition: A system to record the chemiluminescence signal.
3. FIA Procedure:
-
Pump the carrier, Cerium(IV), and quinine solutions at their optimized flow rates (e.g., 2.0 mL/min each).
-
Allow the baseline signal to stabilize.
-
Inject the this compound standard or sample.
-
The sample merges with the Cerium(IV) stream, initiating the oxidation reaction.
-
This mixture then merges with the quinine stream, which enhances the chemiluminescence.
-
Record the chemiluminescence signal as the reacting zone passes the detector.
-
Create a calibration curve by plotting the peak intensity against the this compound concentration.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Chemical Reaction Pathway
The chemiluminescence is generated from the oxidation of this compound by Cerium(IV), which produces an excited-state species. The presence of a sensitizer like quinine enhances the light emission.
Figure 2: Chemiluminescence reaction of this compound.
High-Throughput Screening (HTS) Workflow for this compound
The described FIA methods can be readily adapted for high-throughput screening of this compound in applications such as formulation screening or quality control of multiple batches.
HTS Workflow Diagram
Figure 3: HTS workflow for this compound analysis.
Key Considerations for HTS:
-
Automation: Utilize an autosampler capable of handling 96- or 384-well plates for unattended operation.
-
Sample Preparation: Employ automated liquid handling systems for serial dilutions and reagent additions to minimize variability and increase throughput.
-
Data Handling: Use sophisticated software for automated data acquisition, peak processing, concentration calculation, and report generation.
-
System Stability: Ensure the long-term stability of reagents and the FIA system to maintain accuracy and precision throughout the screening campaign.
Conclusion
Flow Injection Analysis provides a powerful platform for the high-throughput screening of this compound. The spectrophotometric and chemiluminescence methods detailed in these application notes offer rapid, sensitive, and reliable quantification of this compound in pharmaceutical preparations. By integrating automation, these FIA protocols can significantly accelerate drug development and quality control processes.
References
- 1. Determination of this compound in pharmaceuticals using a chemiluminescent flow-injection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of reactions of the drug this compound with platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging flow injection mass spectrometry methods for high-throughput quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of penicillamine or this compound in pharmaceutical preparations by flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Liquid Chromatographic Analysis Using a Segmented Flow Injector with a 1 s Cycle Time - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stable Tiopronin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiopronin, a thiol-containing drug, is recognized for its clinical use in the management of cystinuria and its potential as a potent antioxidant.[1][2] Its efficacy in laboratory settings is critically dependent on the proper preparation and stability of its solutions. This document provides detailed application notes and protocols for preparing stable this compound solutions for various research applications, including its use as an antioxidant and in cell-based assays.
Chemical Properties and Stability
This compound's antioxidant activity stems from its free thiol (-SH) group, which can scavenge free radicals.[1] However, this reactive group also makes the molecule susceptible to oxidation, leading to the formation of disulfide dimers and a loss of activity. The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light and oxygen.
pH and Stability
Evidence suggests that acidic conditions enhance the stability of this compound solutions. A patent for a this compound injection specifies a pH range of 4.5-5.5 for optimal stability. Another study mentions the use of hydrochloric acid to stabilize this compound in plasma, preventing the formation of dimers.[3] While comprehensive quantitative data on degradation kinetics across a wide pH range is limited in the readily available literature, a qualitative summary of pH-dependent stability is presented below.
Table 1: Qualitative pH-Dependent Stability of this compound Solutions
| pH Range | Stability | Notes |
| 1.5 - 3.5 | High | Favorable for minimizing oxidation and dimer formation. |
| 3.5 - 5.5 | Good | Generally stable for short to medium-term storage. |
| > 6.0 | Low | Increased rate of oxidation and degradation. |
Temperature and Storage
For long-term storage, this compound powder should be kept at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of stock solutions under these conditions is summarized in the table below. It is recommended to prepare fresh working solutions for daily use.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -20°C | DMSO, Ethanol | Up to 1 month |
| -80°C | DMSO, Ethanol | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution, which can be further diluted for various applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, weigh 16.32 mg of this compound (Molecular Weight: 163.19 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound for In Vitro Antioxidant Assays (e.g., DPPH Assay)
This protocol outlines the preparation of this compound solutions for use in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Ethanol or Methanol (spectrophotometric grade)
-
DPPH reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM DPPH solution in ethanol or methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in ethanol or methanol to obtain a range of concentrations to be tested (e.g., 1 µM to 1000 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound working solution to individual wells (e.g., 100 µL).
-
Add the same volume of the DPPH working solution to each well (e.g., 100 µL).
-
Include a control well containing the solvent (ethanol or methanol) and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 3: Preparation of this compound for Cell Culture Applications
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays, such as cytotoxicity or antioxidant protection studies.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Concentration Range: The optimal concentration of this compound for cell culture experiments should be determined empirically through a dose-response study. A starting range could be from 1 µM to 500 µM.[4]
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment period.
-
Proceed with the specific cell-based assay (e.g., MTT assay for viability, DCFDA assay for ROS measurement).
-
Mandatory Visualizations
Caption: this compound's direct antioxidant mechanism of action.
Caption: Workflow for preparing this compound solutions.
Conclusion
The stability of this compound solutions is paramount for obtaining reliable and reproducible results in a laboratory setting. By adhering to the protocols outlined in this document, particularly concerning the use of appropriate solvents, acidic pH conditions for aqueous solutions, and proper storage, researchers can minimize degradation and ensure the integrity of their experiments. The provided protocols for preparing stock and working solutions for antioxidant and cell-based assays offer a foundation for the effective use of this compound in scientific research.
References
- 1. [Inhibitory action of this compound on free radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of the inhibitory activities of this compound and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Tiopronin in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for Tiopronin in rodent studies, including detailed protocols and quantitative data to guide experimental design.
Data Presentation: Quantitative Overview of this compound Administration
The following tables summarize key quantitative data for different administration routes of this compound in rodents, compiled from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |
| Rat | 10 | ~300-400 | ~1-2 | ~1.5-2 | Not Reported | [1] |
Note: Pharmacokinetic data for intraperitoneal and intravenous administration in rodents is limited in the reviewed literature.
Table 2: Reported Dosages of this compound in Rodent Studies
| Species | Administration Route | Dosage | Vehicle | Study Context | Reference |
| Rat | Oral | 10 mg/kg | Not Specified | Pharmacokinetic study | [1] |
| Rat | Oral | 2.5 mmol/kg | Not Specified | Cisplatin-induced nephrotoxicity | [2] |
| Rat | Intraperitoneal | 1 mmol/kg | Not Specified | Cisplatin-induced nephrotoxicity | [2] |
| Rat | Intraperitoneal | 65 mg/kg (co-administered with cisplatin) | Not Specified | Cisplatin-induced nephrotoxicity | [2] |
| Mouse | Oral | Not specified | Not specified | General reproduction studies | [3] |
Experimental Protocols
The following are detailed protocols for the oral, intraperitoneal, and intravenous administration of this compound in mice and rats. These protocols are based on established best practices and available data for this compound.
Protocol 1: Oral Administration (Gavage)
Objective: To administer a precise dose of this compound directly into the stomach of a mouse or rat.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
This compound is freely soluble in water.[4]
-
Prepare the desired concentration of this compound in the chosen vehicle. Ensure the final volume for administration does not exceed the recommended limits (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[5]
-
Gently warm the solution to room temperature if stored refrigerated.
-
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the dose volume.
-
Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
-
Administration:
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly administer the this compound solution.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Appropriately sized sterile needles (25-27G for mice, 23-25G for rats)[5]
-
Sterile syringes
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. The pH of the solution should be close to physiological pH to minimize irritation.
-
The volume of injection should not exceed 10 mL/kg for both mice and rats.[5]
-
-
Animal Handling and Restraint:
-
Weigh the animal for accurate dose calculation.
-
Restrain the animal securely, exposing the abdomen. For rats, a two-person technique is often preferred.[5]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][6]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.[7]
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.[6]
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of pain, distress, or abdominal complications.
-
Protocol 3: Intravenous (IV) Injection (Tail Vein)
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Appropriately sized sterile needles (27-30G for mice, 25-27G for rats)[8]
-
Sterile syringes
-
Restraint device for rodents
-
Heat lamp or warming pad (optional, for vasodilation)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in an appropriate vehicle. The concentration should allow for a small injection volume.
-
Recommended maximum bolus injection volume is 5 mL/kg for both mice and rats.[8]
-
-
Animal Preparation:
-
Weigh the animal.
-
Place the animal in a restraint device, allowing access to the tail.
-
If necessary, warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.[8]
-
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein may be indicated by a flash of blood in the needle hub.
-
Inject the this compound solution slowly. Resistance to injection may indicate improper placement.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Visualizations
Experimental Workflow for In Vivo this compound Administration
Caption: A generalized workflow for the in vivo administration of this compound in rodent studies.
Decision Tree for Selecting an Administration Route
Caption: A decision tree to aid in selecting the appropriate administration route for this compound based on experimental objectives.
References
- 1. Simultaneous determination of this compound and its metabolites in rat blood by LC-ESI-MS-MS using methyl acrylate for stabilization of thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against the nephrotoxicity of cisplatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Assaying Tiopronin's Impact on Bacterial Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated microbial communities is a key virulence factor for a multitude of pathogens. Tiopronin (N-(2-mercaptopropionyl) glycine), a thiol-containing drug, and its derivatives have emerged as compounds of interest for their potential to disrupt bacterial biofilms. This document provides detailed application notes and protocols for assaying the impact of this compound and related compounds on bacterial biofilm formation. The focus is on providing robust methodologies for quantitative analysis and visualization of biofilm inhibition and dispersal.
Mechanism of Action: The Role of Thiol Compounds and Nitric Oxide
This compound's potential antibiofilm activity is thought to be mediated by the generation of thiyl radicals and reactive oxygen species (ROS) during the redox cycling of its thiol group. This can induce oxidative stress in bacterial cells, potentially leading to cell damage and inhibition of biofilm-associated processes.
A significant area of research has focused on a nitric oxide (NO)-releasing derivative of this compound, S-nitroso-2-mercaptopropionyl glycine (this compound-NO). The therapeutic mechanism of this compound-NO involves the release of NO, a potent signaling molecule in bacteria.[1] NO has been shown to induce the dispersal of biofilms by modulating intracellular signaling pathways, most notably by decreasing the levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[2][3] Lowered c-di-GMP levels trigger a switch from a sessile, biofilm-forming state to a motile, planktonic phenotype. The release of NO from this compound-NO can cause oxidative stress, damage to cellular machinery, and ultimately bacterial cell death.[4]
Data Presentation: Quantitative Analysis of this compound's Biofilm Impact
The following tables summarize the quantitative data on the efficacy of this compound and its NO-releasing derivative against bacterial biofilms.
| Compound | Bacterium | Concentration | Biofilm Inhibition (%) | Bacterial Reduction (%) | Reference |
| This compound | Escherichia coli | 20 mM | 61.12 | Not Reported | [1] |
| This compound-NO | Escherichia coli | 20 mM | 81.14 | 100 | [1] |
| This compound | Pseudomonas aeruginosa | 20 mM | 42.97 | Not Reported | [1] |
| This compound-NO | Pseudomonas aeruginosa | 20 mM | 56.96 | >99 | [1] |
| This compound-NO | Escherichia coli | 2.5 mM | Not Reported | 21.76 | [1] |
| This compound-NO | Escherichia coli | 5 mM | Not Reported | 79.96 | [1] |
| This compound-NO | Escherichia coli | 10 mM | Not Reported | 87.28 | [1] |
| This compound-NO | Pseudomonas aeruginosa | 2.5 mM | Not Reported | 66.73 | [1] |
| This compound-NO | Pseudomonas aeruginosa | 5 mM | Not Reported | 94.57 | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's impact on bacterial biofilm formation.
Signaling Pathway
Caption: Nitric oxide-mediated signaling pathway for biofilm dispersal.
Experimental Protocols
Crystal Violet (CV) Assay for Biofilm Quantification
This protocol provides a method for quantifying the total biomass of a biofilm.[5][6][7][8]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture 1:100 in fresh medium.
-
Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Treatment: After incubation, carefully remove the planktonic bacteria by gently aspirating the medium. Add 100 µL of fresh medium containing the desired concentrations of this compound to the wells. Include untreated control wells with medium only. Incubate for a further 24 hours.
-
Washing: Discard the medium and wash the wells gently with 200 µL of PBS to remove non-adherent cells. Repeat the wash step twice.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and viability.[9][10]
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and growth medium
-
This compound stock solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms directly on glass-bottom dishes or in chamber slides as described in the CV assay protocol.
-
Treatment: Treat the biofilms with the desired concentrations of this compound for the specified duration.
-
Staining: Carefully remove the medium and wash the biofilms with PBS. Stain the biofilms with a LIVE/DEAD staining solution (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions. This will stain live bacteria green and dead bacteria red.
-
Imaging: Immediately visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: Use appropriate software (e.g., ImageJ with BiofilmQ plugin) to analyze the CLSM images for parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Scanning Electron Microscopy (SEM) for Ultrastructural Analysis
SEM provides high-resolution imaging of the biofilm surface and the morphology of individual bacterial cells within the biofilm.[11][12][13]
Materials:
-
Sterile coverslips or other suitable surfaces for biofilm growth
-
Bacterial culture and growth medium
-
This compound stock solution
-
Primary fixative (e.g., 2.5% glutaraldehyde in PBS)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Critical point dryer
-
Sputter coater
-
Scanning electron microscope
Procedure:
-
Biofilm Growth: Grow biofilms on sterile coverslips placed in a petri dish or multi-well plate.
-
Treatment: Treat the biofilms with this compound as described previously.
-
Fixation: Gently wash the coverslips with PBS and fix the biofilms with 2.5% glutaraldehyde for at least 2 hours at room temperature.
-
Post-fixation: Wash with PBS and post-fix with 1% osmium tetroxide for 1-2 hours.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 15 minutes each in 30%, 50%, 70%, 90%, and twice in 100% ethanol).
-
Drying: Critical point dry the samples to preserve their three-dimensional structure.
-
Coating: Mount the dried samples on SEM stubs and sputter-coat them with a thin layer of a conductive metal (e.g., gold-palladium).
-
Imaging: Observe the samples under a scanning electron microscope to analyze the biofilm's ultrastructure and the effect of this compound on cell morphology.
Colony Forming Unit (CFU) Assay for Viable Cell Quantification
The CFU assay determines the number of viable bacterial cells within a biofilm.[14]
Materials:
-
Biofilms grown in 96-well plates or on other surfaces
-
PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar plates of appropriate growth medium
-
Incubator
Procedure:
-
Biofilm Preparation: Grow and treat biofilms as described in the CV assay protocol.
-
Cell Detachment: After treatment, wash the biofilms with PBS to remove planktonic cells. Add a known volume of PBS to each well and detach the biofilm by vigorous pipetting, scraping, and/or sonication.
-
Serial Dilution: Perform serial 10-fold dilutions of the resulting bacterial suspension in PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of CFU per unit area or per well by multiplying the colony count by the dilution factor and dividing by the volume plated.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the effects of this compound and its derivatives on bacterial biofilm formation. By employing these standardized methods, researchers can obtain reliable and reproducible quantitative and qualitative data to further elucidate the antibiofilm potential of these compounds. The provided visualizations of the experimental workflow and the nitric oxide signaling pathway serve as valuable tools for understanding and communicating the experimental design and the underlying molecular mechanisms. Further research into the efficacy of this compound against a broader range of biofilm-forming pathogens is warranted to fully explore its therapeutic potential.
References
- 1. 10058-F4 Mediated inhibition of the biofilm formation in multidrug-resistant Staphylococcusaureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S. aureus Biofilm Protein Expression Linked to Antimicrobial Resistance: A Proteomic Study [mdpi.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. mdpi.com [mdpi.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell signaling pathways step-by-step [mindthegraph.com]
- 8. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates [mdpi.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. graphviz.org [graphviz.org]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 13. vbn.aau.dk [vbn.aau.dk]
- 14. microbiologia-alicante.umh.es [microbiologia-alicante.umh.es]
Application Notes and Protocols for Tiopronin as a Stabilizing Agent for Metal Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tiopronin, N-(2-mercaptopropionyl)glycine, is a versatile thiol-containing compound widely recognized for its role as a stabilizing agent in the synthesis of metal nanoparticles. Its utility stems from the strong affinity of the thiol group (-SH) to metal surfaces, which prevents nanoparticle aggregation and ensures colloidal stability.[1][2] The presence of a terminal carboxylic acid group (-COOH) and an amino group provides several advantages: it imparts water solubility, allows for pH-dependent charge modification, and offers a reactive site for further conjugation with biomolecules, making this compound-capped nanoparticles highly suitable for biological and biomedical applications.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in stabilizing gold nanoparticles, silver nanoparticles, and quantum dots.
Application Note 1: this compound-Stabilized Gold Nanoparticles (AuNPs)
1.1. Overview this compound-stabilized gold nanoparticles (AuNPs) are known for their exceptional stability in aqueous solutions, biocompatibility, and tunable size.[3][5] The this compound monolayer protects the gold core, while its functional groups allow for easy surface modification for applications in drug delivery, diagnostics, and as labeling agents in advanced imaging techniques like cryo-electron tomography.[3][6] The size of the AuNPs can be precisely controlled by adjusting the molar ratio of the gold precursor to this compound during synthesis.[7]
1.2. Experimental Protocol: Aqueous Synthesis of this compound-Capped AuNPs This protocol describes a simple aqueous synthesis method that avoids the need for laborious dialysis processes.[3]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
This compound (N-(2-mercaptopropionyl)glycine)
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Double-distilled water
Procedure:
-
Prepare Gold Precursor Solution: Dissolve 0.01 mmol of HAuCl₄ in 25 mL of double-distilled water.
-
Prepare Ligand Solution: Prepare a 0.01 M mixture of this compound and sodium hydroxide in a 1:1 molar ratio in water. The sodium hydroxide deprotonates the carboxyl group of this compound, which helps to control the reaction.[3]
-
Formation of Gold-Tiopronin Complex: Add a specific volume of the this compound/NaOH solution to the gold precursor solution while stirring. The volume added determines the final nanoparticle size (see Table 1). This step leads to the formation of a gold-tiopronin complex.[3]
-
Reduction: Prepare a fresh solution of 0.2 M NaBH₄ in water. Rapidly add 1.25 mL of the NaBH₄ solution to the gold-tiopronin complex solution under vigorous stirring. The color of the solution will change, indicating the formation of AuNPs.
-
Byproduct Removal: After the reaction is complete, add a small amount of methanol. The boron byproduct is converted into volatile trimethyl borate, which can be removed through simple volatilization.[3]
-
Purification: The resulting this compound-capped AuNPs can be purified by precipitation with ethanol followed by centrifugation and redispersion in water.
1.3. Characterization
-
Transmission Electron Microscopy (TEM): To determine the core size, size distribution, and morphology of the AuNPs.[1][3]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size of the nanoparticles in solution.[3]
-
UV-Vis Spectroscopy: To observe the surface plasmon resonance (SPR) peak, which is characteristic of AuNPs and is dependent on particle size.[1][7]
-
Zeta Potential: To assess the surface charge and stability of the nanoparticles in colloidal suspension.[3]
-
Thermogravimetric Analysis (TGA): To determine the average number of this compound ligands per nanoparticle.[7]
1.4. Quantitative Data Summary
Table 1: Influence of Gold-to-Tiopronin Ratio on Nanoparticle Size
| Au:this compound Molar Ratio | TEM Core Size (nm) | Hydrodynamic Size (DLS) (nm) |
|---|---|---|
| 1:3 | 1.5 ± 0.3 | 1.74 |
| 1:2 | 1.8 ± 0.3 | 2.33 |
| 1:1 | 2.2 ± 0.4 | 3.62 |
| 1:0.5 | 3.1 ± 0.5 | 4.85 |
| 1:0.2 | 4.0 ± 0.6 | 5.61 |
| 1:0.1 | 5.2 ± 0.7 | 6.50 |
Data synthesized from Kang et al., 2022.[3]
1.5. Visualization
Application Note 2: this compound-Stabilized Silver Nanoparticles (AgNPs)
2.1. Overview Silver nanoparticles (AgNPs) are renowned for their potent antimicrobial properties. However, bare AgNPs can exhibit cytotoxicity. Capping AgNPs with this compound not only provides high stability and solubility in aqueous solutions but also significantly reduces their toxicity to mammalian cells while retaining antimicrobial activity.[5][8][9] These properties make this compound-AgNPs excellent candidates for integration into medical devices, such as antimicrobial bone cement, to prevent post-operative infections.[5][8] The antimicrobial effect is dependent on the concentration and the inorganic fraction of the AgNPs.[5]
2.2. Experimental Protocol: Synthesis of this compound-Capped AgNPs
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of AgNO₃.
-
Prepare an aqueous solution of this compound. The ratio of AgNO₃ to this compound is a critical parameter affecting the final properties of the nanoparticles.[5]
-
-
Mixing: Mix the AgNO₃ and this compound solutions.
-
Reduction: While stirring vigorously, rapidly add a freshly prepared, ice-cold aqueous solution of NaBH₄ to the mixture. A color change to dark brown/black indicates the formation of AgNPs.
-
Aging: Allow the solution to stir for several hours to ensure the reaction is complete and the nanoparticles are stable.
-
Purification: Purify the AgNPs by repeated centrifugation and redispersion in deionized water to remove unreacted reagents and byproducts. The final product can be lyophilized for long-term storage.
2.3. Characterization
-
TEM: To analyze particle size and distribution. This compound-capped AgNPs typically exhibit a narrow size distribution around 5 nm.[10][11]
-
TGA: To determine the weight percentage of the inorganic silver core versus the organic this compound shell.[5]
-
UV-Vis Spectroscopy: To confirm the formation of AgNPs.
-
Antimicrobial Assays: To evaluate the efficacy against relevant pathogens (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) using methods like measuring the lag phase of bacterial growth.[5]
-
Cytotoxicity Assays: To assess the biocompatibility of the nanoparticles on relevant cell lines (e.g., using LDH or MTT assays).[10][11]
2.4. Quantitative Data Summary
Table 2: Properties of this compound-AgNPs Synthesized with Different Reagent Ratios
| AgNO₃:this compound Ratio | Silver Content (% w/w) | Average Particle Size | Antimicrobial Activity vs. MRSA | Cytotoxicity |
|---|---|---|---|---|
| 1:0.5 | 80.6% | ~5 nm | Effective at ≥ 0.1% w/w in bone cement | No significant influence |
| 1:3 | 44.8% | ~5 nm[10][11] | Not specified as effective in bone cement | No significant influence[5] |
Data synthesized from Vallet-Regi et al. and Castillo et al.[5][10]
Application Note 3: this compound-Stabilized Quantum Dots (QDs)
3.1. Overview Quantum dots (QDs) are semiconductor nanocrystals with unique size-dependent optical properties, making them ideal as fluorescent labels in biological imaging. A[12] major challenge is rendering them water-soluble and biocompatible. This compound serves as an excellent capping agent for QDs, such as Cadmium Sulfide (CdS), creating stable, water-soluble nanocrystals (CdS@this compound). T[2][12]he terminal carboxyl group of this compound provides a convenient anchor for conjugating biomolecules, like cell-penetrating peptides (e.g., HIV-1 Tat), enabling the QDs to cross cell membranes and target specific subcellular locations like the nucleus.
[2][4]3.2. Experimental Protocol: Synthesis of this compound-Capped CdS QDs
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound
-
Sodium sulfide (Na₂S)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation: Prepare aqueous solutions of cadmium nitrate and this compound.
-
Complex Formation: Add the this compound solution to the cadmium nitrate solution at room temperature and adjust the pH to 10.
-
QD Formation: Add an aqueous solution of sodium sulfide to the mixture. The formation of CdS@this compound QDs is indicated by a color change to yellow. Under UV light (360 nm), the solution should emit light in the green region (~550 nm). 4[12]. Purification: Purify the CdS@this compound QDs by precipitation with ethanol.
-
Storage: After lyophilization, the powdered QDs are water-soluble and can be stored for extended periods (e.g., up to a year at 4°C, protected from light).
[12]3.3. Characterization
-
UV-Vis Spectroscopy: To determine the excitonic transition and band-gap energy. *[2] Fluorescence Spectroscopy: To measure the excitation and emission spectra of the QDs. *[12] Cell Viability Assays (e.g., MTT): To confirm the biocompatibility of the functionalized QDs. *[2] Confocal/Fluorescence Microscopy: To visualize the uptake and localization of peptide-functionalized QDs within cells.
[2][13]3.4. Quantitative Data Summary
Table 3: Properties of this compound-Capped CdS Quantum Dots
| Property | Value | Reference |
|---|
| Excitation Wavelength | 380 nm | |[2] | Emission Wavelength | 540 - 550 nm | |[2][12] | Band-gap Energy (Eg) | 3.22 eV (385 nm) | |[2] | Cell Viability (hTERT-BJ1 fibroblasts, 24h) | ~80% compared to control | |[2]
3.5. Visualization
Application Note 4: this compound Modulation of Cellular Signaling
4.1. Overview Beyond stabilization, this compound-capped nanoparticles can actively modulate biological pathways. Studies have shown that this compound-AgNPs are not proinflammatory but can specifically impair the secretion of interleukin-6 (IL-6), a key cytokine, which is mediated by various Toll-like receptors (TLRs) such as TLR2, TLR3, and TLR9. T[9][10][11]his immunomodulatory effect is highly specific and highlights the importance of understanding the bio-interactions of functionalized nanoparticles when designing them for medical applications.
[11]4.2. Visualization of Signaling Pathway Modulation
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel bone cement impregnated with silver–this compound nanoparticles: its antimicrobial, cytotoxic, and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Protected Gold Nanoparticles as a Potential Marker for Cryo-EM and Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel bone cement impregnated with silver-tiopronin nanoparticles: its antimicrobial, cytotoxic, and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound monolayer-protected silver nanoparticles modulate IL-6 secretion mediated by Toll-like receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.gla.ac.uk [chem.gla.ac.uk]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tiopronin Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Tiopronin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy or developed a precipitate. What is the likely cause and how can I prevent it?
A1: Cloudiness or precipitation in a this compound solution is often due to the oxidation of this compound's free thiol group (-SH). This leads to the formation of a less soluble disulfide dimer (this compound-S-S-Tiopronin). This process is accelerated by exposure to oxygen, higher pH, and the presence of metal ions.
Prevention Strategies:
-
Use deoxygenated solvents: Prepare solutions using solvents that have been purged with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Control pH: Maintain a more acidic pH where possible, as the thiol group is less prone to oxidation at lower pH.[1][2]
-
Add a chelating agent: Including a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help by sequestering metal ions that can catalyze oxidation.
-
Fresh Preparation: Prepare solutions fresh before use. The stability of this compound in an oral solution is limited to about one hour.[3]
Q2: I am observing a decrease in the potency of my this compound stock solution over time. What are the primary degradation pathways?
A2: The primary degradation pathway for this compound in aqueous solution is oxidative dimerization, where two this compound molecules link via a disulfide bond. This dimer is inactive for the primary therapeutic purpose of thiol-disulfide exchange with cystine.[4][5] Other potential degradation pathways, especially under forced conditions, can include hydrolysis of the amide bond, though this is less common under typical experimental conditions.
Q3: What are the optimal storage conditions for this compound powder and its aqueous solutions?
A3: Storage conditions are critical for maintaining the stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Keep tightly sealed to protect from moisture.[6] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Aqueous Solution | 2-8°C | Very limited | Prepare fresh and use immediately (ideally within 1 hour).[3] |
Q4: How does pH affect the stability of this compound in solution?
A4: The thiol group of this compound is more susceptible to oxidation at neutral to alkaline pH. While specific data on this compound's thiol stability across a pH range is not extensively detailed in the provided results, the stability of related S-nitrosothiol derivatives of this compound is significantly better in acidic conditions (pH ~5) compared to physiological pH (7.4).[1][2] This suggests that maintaining a lower pH can help slow the oxidative degradation of the thiol group. It is also important to note that the therapeutic target, cystine, has pH-dependent solubility, which is a key consideration in clinical applications.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in analytical assays for this compound concentration.
This guide will help you troubleshoot variability in the quantification of this compound.
References
- 1. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Guide To this compound: Key Insights For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. THIOLA (this compound) tablets | Cystinuria treatment with THIOLA [thiolaechcp.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | ROS chemical | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thiolaechcp.com [thiolaechcp.com]
Optimizing Tiopronin concentration for maximum therapeutic effect in vitro
Welcome to the technical support center for Tiopronin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the optimization of this compound concentration for maximum therapeutic effect in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a thiol-containing drug that acts as an active reducing agent. Its primary mechanism involves a thiol-disulfide exchange with cystine. In this reaction, this compound breaks the disulfide bond of the sparingly soluble cystine, forming a mixed disulfide of this compound-cysteine. This resulting complex is significantly more water-soluble, thereby reducing the concentration of free cystine.[1][2][3][4] Additionally, as an antioxidant, this compound can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.[2][5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a concentration of 2 mM has been shown to be effective in preventing cisplatin-induced enzyme leakage in rat kidney slices.[5] For antimicrobial studies, concentrations ranging from 2.5 mM to 20 mM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is freely soluble in water.[4] A common method is to prepare a stock solution in sterile water, phosphate-buffered saline (PBS), or cell culture medium. For example, to prepare a 10 mM stock solution, dissolve 1.632 mg of this compound (Molecular Weight: 163.20 g/mol ) in 1 mL of solvent. The solution should be sterile-filtered (0.22 µm filter) before being added to cell cultures. The pH of the final solution can be adjusted if necessary, as this compound's activity can be pH-dependent.[1][6]
Q4: Is this compound stable in solution?
A4: this compound in aqueous solution can be susceptible to oxidation, especially at neutral or alkaline pH. It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
Problem: Inconsistent or No Drug Effect Observed
Q: My cells are not responding to this compound treatment, or the results are not reproducible. What could be the cause?
A: Several factors can lead to a lack of response or inconsistent results. Follow this troubleshooting workflow to identify the potential issue.
Additional Considerations:
-
Mycoplasma Contamination: A critical and often overlooked issue is mycoplasma contamination. Studies have shown that mycoplasma infection can mediate the sensitivity of multidrug-resistant cell lines to this compound. If you observe unexpected sensitivity or resistance, it is crucial to test your cell cultures for mycoplasma.
Problem: High Variability in Cytotoxicity Assays
Q: I am seeing high variability between replicate wells in my IC50 determination assay for this compound. What are the common causes?
A: High variability in cytotoxicity assays can obscure the true effect of the compound.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent cells from settling. Edge effects in plates can also be a source of variability; consider not using the outermost wells.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially when performing serial dilutions.
-
Compound Precipitation: this compound is generally water-soluble, but if you are using a high concentration or a complex medium, visually inspect the wells for any signs of precipitation after adding the drug.
-
Assay Timing: The timing of reagent addition and reading the results should be consistent across all plates. For assays that measure metabolic activity (like MTT), the incubation time with the reagent is critical.
Problem: Difficulty Dissolving Cystine for In Vitro Assays
Q: I am having trouble preparing a consistent cystine solution for my in vitro solubility experiments with this compound.
A: Cystine has poor aqueous solubility, especially at neutral and acidic pH.
-
pH Adjustment: Cystine solubility increases with pH.[7] To prepare a stock solution, you can dissolve cystine in a small amount of 1M HCl or 1M NaOH and then dilute it with your experimental buffer, adjusting the final pH as needed.
-
Use of Artificial Urine: For experiments mimicking physiological conditions, using a standardized artificial urine medium can provide a more consistent and relevant environment for testing this compound's effect on cystine solubility.[1]
Quantitative Data Summaries
Cytotoxicity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (referred to as compound 1 ) in various parental and multidrug-resistant (MDR) cancer cell lines. A Relative Resistance (RR) value > 1 indicates collateral sensitivity, meaning the drug is more effective against the resistant cell line than the parental line.
| Cell Line Pair | Transporter Expressed | Compound | IC50 (mM) ± SD | Relative Resistance (RR) |
| Parental | ||||
| KB-3-1 | - | 1 | 7.54 ± 0.2 | - |
| MCF-7 | - | 1 | 12.27 ± 2.34 | - |
| H460 | - | 1 | 0.81 ± 0.11 | - |
| Resistant | ||||
| KB-V1 | P-gp | 1 | 0.147 ± 0.02 | 51 |
| MCF-7/VP-16 | MRP1 | 1 | 0.29 ± 0.17 | 42.5 |
| H460 MX20 | ABCG2 | 1 | 0.85 ± 0.12 | 0.95 |
| Data sourced from a study on the collateral sensitivity of multidrug-resistant cells. |
Antibacterial Efficacy of a this compound Derivative
This table shows the dose-dependent antibacterial effect of a this compound-Nitric Oxide donor conjugate (this compound-NO) against common bacterial species after 24 hours of exposure.
| Concentration (mM) | % Reduction in E. coli | % Reduction in P. aeruginosa |
| 2.5 | 21.76 | 66.73 |
| 5.0 | 79.96 | 94.57 |
| 10.0 | 87.28 | 100 |
| 20.0 | 100 | 100 |
| Data adapted from a study on a modified this compound compound.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution for use in in vitro experiments.
Materials:
-
This compound powder (MW: 163.20 g/mol )
-
Sterile, nuclease-free water or PBS (pH 7.4)
-
Sterile 1.5 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 16.32 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile water or PBS to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
This yields a 100 mM stock solution.
-
For immediate use, dilute to the desired working concentration in pre-warmed cell culture medium.
-
For storage, create single-use aliquots and store them at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity (IC50) Determination using a Luminescence-Based Assay
This protocol provides a general method for determining the IC50 of this compound using a commercially available luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, white-walled 96-well plates
-
This compound stock solution (e.g., 100 mM)
-
Luminescence-based cell viability assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells, background control) and wells with cells treated with vehicle only (negative control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
-
Protocol 3: In Vitro Cystine Solubility Assay
This protocol describes how to measure the ability of this compound to dissolve cystine in a liquid medium (e.g., artificial urine or buffer) using a sodium nitroprusside assay.[1][2]
Materials:
-
Cystine powder
-
Artificial urine or buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)
-
This compound solution (e.g., 20 mM stock)
-
10% (w/v) Sodium Cyanide (NaCN) solution (EXTREME CAUTION: HIGHLY TOXIC , prepare and use in a certified chemical fume hood)
-
10% (w/v) Sodium Nitroprusside solution (prepare fresh)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 521 nm
Procedure:
-
Sample Preparation:
-
Add 1 mg of cystine powder to several microcentrifuge tubes.
-
To each tube, add 0.9 mL of the desired liquid medium (e.g., artificial urine).
-
Add 0.1 mL of this compound solution to achieve the final desired concentration (e.g., 2 mM). For the control, add 0.1 mL of the vehicle (e.g., water).
-
Incubate the tubes at 37°C with constant stirring for a set period (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the tubes at 3,000 rpm for 20 minutes to pellet any undissolved cystine.
-
Carefully collect the supernatant for analysis.
-
-
Nitroprusside Reaction:
-
In a 96-well plate, add 50 µL of the collected supernatant to a well.
-
Add 90 µL of 0.1 M phosphate buffer (pH 7.4).
-
IN FUME HOOD: Add 30 µL of 10% sodium cyanide solution.
-
Incubate at room temperature with shaking for 20 minutes.
-
Add 20 µL of freshly prepared 10% sodium nitroprusside solution.
-
Incubate for 3 minutes at room temperature with shaking.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance of the cysteine-nitroprusside complex at 521 nm.
-
Create a standard curve using known concentrations of cysteine to determine the concentration in your samples.
-
Compare the amount of dissolved cystine in the this compound-treated samples to the control to determine the drug's efficacy.
-
Signaling Pathways and Mechanisms
This compound's Primary Mechanism of Action
This compound's main therapeutic effect in cystinuria is its ability to increase the solubility of cystine through a thiol-disulfide exchange reaction.
This compound's Effect on Prostaglandin Synthesis
In vitro studies using rabbit kidney medulla slices have shown that this compound can modulate the prostaglandin synthesis pathway. It inhibits the formation of Prostaglandin E2 (PGE2) while simultaneously increasing the production of Prostaglandin F2 alpha (PGF2α). This suggests an effect on the enzymes that convert the endoperoxide intermediate PGH2.[5]
This compound's Influence on the HIF-1α Pathway
Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor-1α (HIF-1α) subunit is constantly degraded. Prolyl hydroxylase (PHD) enzymes use oxygen to hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) protein to bind and target it for proteasomal degradation. Under low oxygen (hypoxia), PHD is inactive, stabilizing HIF-1α. This compound has been shown to inhibit PHD, thereby stabilizing HIF-1α even under normoxic conditions, leading to the transcription of hypoxia-response genes.
References
- 1. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collateral Sensitivity of Multidrug-Resistant Cells to the Orphan Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Effect of this compound on prostaglandin synthesis in rabbit kidney medulla slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104042599A - this compound composition and preparation method thereof - Google Patents [patents.google.com]
- 7. thiolaechcp.com [thiolaechcp.com]
Technical Support Center: Overcoming Solubility Challenges with Tiopronin
For researchers, scientists, and drug development professionals, ensuring the reliable solubility of research compounds is paramount for experimental success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Tiopronin in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in water and DMSO, and it is also soluble in ethanol. However, its solubility in aqueous buffers can be significantly influenced by pH.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: this compound is an acidic thiol, and its solubility in aqueous solutions is pH-dependent. Generally, solubility increases as the pH becomes more alkaline. In acidic conditions, this compound is more protonated, which can lead to reduced solubility.
Q3: What are the main stability concerns when working with this compound solutions?
A3: The primary stability concerns for this compound in solution are oxidation and dimerization. The free thiol group (-SH) in this compound is susceptible to oxidation, which can lead to the formation of a disulfide dimer.[1] This process can be accelerated by exposure to air (oxygen) and the presence of trace metal ions.[1]
Q4: How should this compound stock solutions be stored to ensure stability?
A4: To minimize degradation, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3][4][5] For short-term storage (up to one month), -20°C is generally sufficient, while -80°C is recommended for longer-term storage (up to six months).
Troubleshooting Guide
Issue 1: this compound powder is not dissolving completely in my aqueous buffer (e.g., PBS, Tris).
-
Possible Cause 1: Incorrect pH of the buffer.
-
Troubleshooting Step: Measure the pH of your buffer. This compound's solubility increases with higher pH. For acidic or neutral buffers, consider adjusting the pH to a more alkaline range (e.g., pH 7.4 or higher) by adding a small amount of a base like sodium hydroxide (NaOH) dropwise while monitoring the pH.
-
-
Possible Cause 2: Concentration exceeds solubility limit at the current temperature.
-
Troubleshooting Step: Try gently warming the solution to 37°C and using sonication in an ultrasonic bath to aid dissolution. Be cautious with prolonged heating, as it may accelerate degradation.
-
-
Possible Cause 3: Slow dissolution kinetics.
-
Troubleshooting Step: Allow for a longer mixing time. Use a magnetic stirrer to ensure the solution is continuously and gently agitated.
-
Issue 2: My this compound solution is clear initially but forms a precipitate over time.
-
Possible Cause 1: Oxidation and dimerization.
-
Troubleshooting Step: Prepare fresh solutions before each experiment. To minimize oxidation, consider de-gassing your buffer before dissolving the this compound. You can also explore the use of antioxidant stabilizers or chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[6][7][8]
-
-
Possible Cause 2: Change in temperature.
-
Troubleshooting Step: If the solution was prepared at an elevated temperature, precipitation can occur upon cooling to room temperature or 4°C. Try preparing the solution at the temperature at which it will be used. If a concentrated stock is made, ensure the final concentration in the working solution is below the solubility limit at the final temperature.
-
-
Possible Cause 3: Interaction with components in complex media (e.g., cell culture media).
-
Troubleshooting Step: When diluting a concentrated this compound stock solution into cell culture media, add it dropwise while gently swirling the media to ensure rapid and even dispersion. This can help prevent localized high concentrations that may lead to precipitation. Also, consider the potential for interaction with metal ions or other components in the media.
-
Issue 3: I observe precipitation immediately after adding my this compound stock solution (in DMSO) to my aqueous cell culture medium.
-
Possible Cause: "Solvent shock". This occurs when a compound dissolved in a high-solubility organic solvent is rapidly diluted into an aqueous solution where its solubility is lower, causing it to precipitate.
-
Troubleshooting Step: To avoid this, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of a solvent in which this compound is more soluble than the final aqueous medium but miscible with it (e.g., ethanol or a small volume of the aqueous buffer). Then, add this intermediate dilution to the final volume of the aqueous medium.
-
Data Presentation: this compound Solubility
| Solvent | Concentration | Temperature | pH | Notes |
| Water | Freely soluble | Room Temp. | Neutral | Solubility is pH-dependent. |
| DMSO | ≥ 100 mg/mL | Room Temp. | N/A | High solubility. |
| Ethanol | Soluble | Room Temp. | N/A | Good solubility. |
| PBS | Varies | Room Temp. | 7.4 | Solubility is concentration and lot-dependent. |
| Tris-HCl | Varies | Room Temp. | 7.5 - 8.5 | Solubility increases with pH. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock, you will need 16.32 mg of this compound (Molecular Weight: 163.19 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 10 mM this compound Working Solution in PBS (pH 7.4)
Materials:
-
100 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes
Procedure:
-
Warm the 100 mM this compound stock solution and the PBS to room temperature.
-
In a sterile conical tube, add the required volume of PBS.
-
While gently vortexing or swirling the PBS, add the appropriate volume of the 100 mM this compound stock solution dropwise to achieve the final 10 mM concentration. For example, to make 1 mL of 10 mM this compound, add 100 µL of the 100 mM stock to 900 µL of PBS.
-
Ensure the solution is thoroughly mixed.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Workflow for studying this compound's antioxidant properties in vitro.
Caption: this compound's role in the Nrf2 antioxidant signaling pathway.
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
- 1. This compound impurity 1 (6182-96-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. inis.iaea.org [inis.iaea.org]
- 8. nouryon.com [nouryon.com]
Preventing degradation of Tiopronin during sample storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tiopronin during sample storage and analysis. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary degradation pathway for this compound, a thiol-containing compound, is oxidation. This leads to the formation of a this compound-disulfide dimer or mixed disulfides with other endogenous thiol-containing molecules, such as cysteine or glutathione, present in biological matrices like plasma. This process is pH-dependent, with the deprotonated thiolate form of this compound being significantly more reactive and prone to oxidation.
Q2: How can I prevent the degradation of this compound in my samples?
A2: Several strategies can be employed to stabilize this compound and prevent its degradation:
-
Acidification: Lowering the pH of the sample (e.g., plasma) to acidic conditions (pH < 4) protonates the thiol group, making it less susceptible to oxidation.
-
Use of Reducing and Stabilizing Agents: Adding reducing agents like Dithiothreitol (DTT) or L-Cysteine helps to maintain this compound in its reduced, active form and can also reverse the formation of mixed disulfides.
-
Low Temperature Storage: Storing samples at low temperatures (-20°C or -80°C) significantly slows down the rate of chemical and enzymatic degradation.
-
Immediate Processing: Processing blood samples to plasma and implementing stabilization procedures as quickly as possible after collection is crucial.
Q3: What is the recommended anticoagulant for blood collection for this compound analysis?
A3: While studies on the specific effects of different anticoagulants on this compound stability are not extensively detailed in the provided search results, EDTA is a commonly used anticoagulant in bioanalytical methods. It is crucial to process the blood sample promptly regardless of the anticoagulant used.
Q4: How long can I store my this compound samples?
A4: The stability of this compound in plasma is highly dependent on the storage conditions and the stabilization methods used. For long-term storage, freezing at -80°C is recommended. One study has demonstrated that this compound in human plasma, stabilized with hydrochloric acid, is stable for at least 7 days when stored at -20°C.[1] For any quantitative study, it is imperative to perform your own stability assessments under your specific storage conditions.
Q5: What are some common issues I might encounter during the HPLC or LC-MS/MS analysis of this compound?
A5: Common issues include:
-
Peak Tailing: This can be caused by the interaction of the thiol group with active sites on the column. Using a mobile phase with an appropriate pH and ionic strength, or employing end-capped columns, can mitigate this.
-
Loss of Sensitivity: This may be due to the degradation of this compound in the sample or on the analytical column. Ensuring proper sample stabilization and using a well-maintained column are key.
-
Ghost Peaks or Carryover: The reactive nature of thiols can sometimes lead to carryover between injections. A thorough needle and column wash with a strong, appropriate solvent between samples is important.
-
Variable Peak Areas: This can be a direct result of sample instability. Consistent and rapid sample processing and analysis are critical for reproducibility.
Troubleshooting Guides
Troubleshooting Poor this compound Stability in Stored Samples
| Symptom | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in stored samples. | Oxidation of this compound to its disulfide form. | Immediate Action: Re-evaluate your sample handling and storage protocol. Preventative Measures: - Implement immediate post-collection stabilization by adding an acid (e.g., HCl to a final concentration of ~50 mM) or a reducing agent (e.g., DTT). - Ensure rapid cooling of the sample on ice after collection and before processing. - Store stabilized plasma aliquots at ≤ -20°C, preferably at -80°C for long-term storage. |
| Inconsistent results between replicate samples. | Variable degradation due to differences in handling time or temperature exposure. | Immediate Action: Review the entire workflow for inconsistencies. Preventative Measures: - Standardize the time between sample collection, processing, and freezing. - Process samples in smaller batches to minimize the time each sample spends at room temperature. - Use pre-chilled tubes and racks. |
| Presence of unexpected peaks in the chromatogram. | Formation of this compound-disulfide or mixed disulfides. | Immediate Action: Use a reducing agent like DTT to treat a portion of the sample to see if the unexpected peaks decrease and the this compound peak increases. Preventative Measures: - Add a reducing agent such as DTT or L-Cysteine to the sample immediately after collection or to the plasma before storage.[2] |
Troubleshooting this compound Analysis by HPLC or LC-MS/MS
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the thiol group of this compound and the silica support of the column. | - Adjust the mobile phase pH to suppress the ionization of the thiol group (acidic pH). - Increase the ionic strength of the mobile phase. - Use a high-purity, end-capped analytical column. |
| Loss of Analyte Signal | Adsorption of this compound onto the surfaces of the autosampler, tubing, or column. | - Use deactivated glass vials or polypropylene vials for sample storage and analysis. - Prime the LC system with a high-concentration standard before injecting samples. - Include a small amount of a competing thiol, like N-acetylcysteine, in the mobile phase. |
| Irreproducible Retention Times | Changes in mobile phase composition or column temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Allow for adequate column equilibration time between injections and after gradient elution. |
| Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS | Co-eluting endogenous components from the biological matrix. | - Optimize the sample preparation method to effectively remove interfering substances (e.g., protein precipitation followed by solid-phase extraction). - Adjust the chromatographic conditions to separate this compound from the interfering components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
This compound Stability in Human Plasma
| Storage Temperature | Stabilizer | Duration | Analyte Recovery (%) | Reference |
| -20°C | 1 M Hydrochloric Acid (50 µL per mL of plasma) | 7 days | ≥ 90.4% | [1] |
Note: The table above is based on available data. It is highly recommended that researchers validate the stability of this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
Objective: To collect and process blood samples to obtain stabilized plasma suitable for the quantification of this compound.
Materials:
-
Blood collection tubes (e.g., K2EDTA)
-
1 M Hydrochloric Acid (HCl) or 100 mM Dithiothreitol (DTT) in water
-
Pipettes and sterile, polypropylene tubes
-
Refrigerated centrifuge
-
Ice bath
Procedure:
-
Collect whole blood into an appropriate anticoagulant tube (e.g., K2EDTA).
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the blood collection tube in an ice bath to cool.
-
As soon as possible, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube.
-
Stabilization:
-
Acidification: Add 50 µL of 1 M HCl to each 1 mL of plasma. Vortex briefly to mix.[1]
-
Reduction: Alternatively, add a freshly prepared solution of DTT to a final concentration of 1-10 mM. Vortex briefly to mix.
-
-
Immediately freeze the stabilized plasma aliquots at -80°C until analysis.
Protocol 2: HPLC Analysis of this compound with Fluorescence Detection (Post-derivatization)
Objective: To quantify this compound in plasma samples using HPLC with fluorescence detection after derivatization. This protocol is based on a method for the determination of this compound and its primary metabolite.[3]
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Derivatizing agent (e.g., a thiol-reactive fluorescent probe)
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Reagents for mobile phase preparation (e.g., phosphate buffers)
Procedure:
-
Sample Preparation and Derivatization:
-
Thaw the stabilized plasma samples on ice.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add the derivatizing agent to the supernatant and incubate under the recommended conditions (time and temperature) to allow for the reaction to complete.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate C18 column and mobile phase.
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the fluorescence detector to the excitation and emission wavelengths specific to the chosen fluorescent derivative.
-
Inject the derivatized sample onto the HPLC system.
-
Run the chromatographic separation using an isocratic or gradient elution method to separate the this compound derivative from other components.
-
-
Data Analysis:
-
Integrate the peak area of the this compound derivative.
-
Quantify the concentration of this compound in the original sample by comparing the peak area to a calibration curve prepared with known concentrations of this compound standards that have undergone the same derivatization and sample preparation process.
-
Visualizations
Caption: Workflow for this compound Sample Handling and Processing.
Caption: Primary Degradation Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in LC-MS analysis of Tiopronin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Tiopronin.
Troubleshooting Guide
Users experiencing issues such as poor peak shape, inconsistent signal intensity, or high variability in this compound quantification may be encountering matrix effects. This guide provides a systematic approach to identifying, diagnosing, and mitigating these common challenges.
Problem Identification: Recognizing the Signs of Matrix Effects
Question: What are the common indicators of matrix effects in my this compound LC-MS analysis?
Answer: Common signs of matrix effects include:
-
Poor Peak Shape: Tailing or fronting of the this compound peak.
-
Inconsistent Signal Intensity: Significant variation in peak area or height between replicate injections of the same sample.
-
High Variability in Quantification: Poor precision and accuracy in your quality control (QC) samples.
-
Ion Suppression or Enhancement: A noticeable decrease or increase in the signal intensity of this compound when comparing standards prepared in solvent versus those in a biological matrix.[1][2][3]
Diagnosis: Confirming and Characterizing Matrix Effects
Question: How can I definitively confirm that matrix effects are impacting my analysis of this compound?
Answer: Two primary methods are recommended to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify the retention time regions in your chromatogram where ion suppression or enhancement is occurring.[4][5] By infusing a constant flow of a this compound standard solution post-column and injecting a blank matrix extract, any fluctuation in the baseline signal will indicate the presence of co-eluting matrix components that are affecting the ionization of this compound.
-
Matrix Effect Assessment with Spiked Samples: A quantitative assessment can be performed by comparing the peak area of this compound in a post-extraction spiked sample to that of a standard in a pure solvent at the same concentration.[1][6]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value significantly different from 100% indicates the presence of matrix effects (e.g., <100% for ion suppression, >100% for ion enhancement).
-
Mitigation Strategies: Reducing or Eliminating Matrix Effects
Once matrix effects have been confirmed, the following strategies can be employed to minimize their impact on your this compound analysis.
The primary goal of sample preparation is to remove interfering endogenous components from the biological matrix while maximizing the recovery of this compound.[7][8]
Question: What are the recommended sample preparation techniques for this compound to reduce matrix effects?
Answer: Due to the thiol group in this compound, which makes it prone to oxidation and disulfide bond formation, sample preparation requires special attention to stabilization.
-
Protein Precipitation (PPT): A simple and rapid method, but it may be less effective at removing phospholipids, a major source of matrix effects.[6][7] Using 10% perchloric acid for deproteinization has been reported for this compound analysis.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT.[6] A simple LLE with ethyl acetate under acidic conditions has been successfully used for this compound extraction from human plasma.[10][11]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte of interest.[6]
Workflow for Troubleshooting Sample Preparation
Caption: Workflow for optimizing this compound sample preparation.
Separating this compound from co-eluting matrix components is a key strategy to mitigate ion suppression or enhancement.[8]
Question: How can I optimize my chromatographic method to reduce matrix effects for this compound?
Answer:
-
Column Chemistry: Both C8 and C18 columns have been successfully used for this compound analysis.[9][10] If you are experiencing co-elution, consider switching to a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column).
-
Mobile Phase Modification: Adjusting the organic solvent (methanol or acetonitrile) and the aqueous phase composition (e.g., adding ammonium acetate or formic acid) can alter the elution profile of both this compound and interfering matrix components.[9][10]
-
Gradient Elution: Employing a gradient elution program can help to separate this compound from early or late eluting matrix components.
Question: Can adjusting the mass spectrometer settings help in reducing matrix effects?
Answer: While less impactful than sample preparation and chromatography, some adjustments can be beneficial:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this compound, typically in negative ion mode.[9][10] Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds and could be considered as an alternative.[1][12]
-
Source Parameters: Optimizing parameters such as capillary voltage, gas flow rates, and temperature can sometimes improve the signal-to-noise ratio in the presence of matrix.
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: Why is this compound analysis prone to matrix effects?
This compound is a small, polar molecule containing a thiol group. When analyzing biological samples such as plasma, it co-exists with a high concentration of endogenous compounds like phospholipids, salts, and proteins.[1] These compounds can co-elute with this compound and interfere with its ionization in the MS source, leading to ion suppression or enhancement.[3][13]
Q2: My this compound signal is low and inconsistent. What is the first thing I should check?
First, ensure the stability of this compound in your samples. This compound can form dimers or mixed disulfides with endogenous thiols.[10][11] It is crucial to use a reducing agent like 1,4-dithiothreitol (DTT) and a stabilizing agent such as hydrochloric acid or perchloric acid during sample preparation to ensure all this compound is in its free form.[9][10][11]
Q3: What is a suitable internal standard (IS) for this compound analysis?
An ideal internal standard co-elutes with the analyte and experiences similar matrix effects. For this compound, fudosteine and acetaminophen have been used as internal standards.[10][11] A stable isotope-labeled (SIL) version of this compound would be the best choice to compensate for matrix effects, if available.[6]
Q4: Can I just dilute my sample to reduce matrix effects?
Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[4][14] However, this approach may compromise the sensitivity of the assay, potentially making it unsuitable for studies requiring a low limit of quantification (LLOQ).
Q5: What are the expected recovery and matrix effect values for a validated this compound method?
For a robust method, the recovery of this compound should be consistent and reproducible. Mean recoveries above 85% have been reported.[15] The matrix effect should be minimal and consistent across different lots of the biological matrix.
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS methods for this compound analysis, which can be used as a benchmark for your own method development and validation.
Table 1: Comparison of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein Precipitation (10% Perchloric Acid)[9] | Liquid-Liquid Extraction (Ethyl Acetate)[10] | Liquid-Liquid Extraction (Ethyl Acetate)[11] |
| Chromatography Column | C8[9] | C18[10] | Reversed-Phase[11] |
| Mobile Phase | Methanol:5 mmol/L Ammonium Acetate (20:80, v/v)[9] | Methanol:Water with 0.2% Formic Acid (40:60, v/v)[10] | Not specified |
| Ionization Mode | Negative ESI[9] | Negative ESI[10] | ESI[11] |
| Internal Standard | Not specified | Fudosteine[10] | Acetaminophen[11] |
Table 2: Performance Characteristics of Validated this compound LC-MS/MS Methods
| Performance Metric | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 40.0 - 5000[9] | 78 - 10,000[10] | 5 - 500[11] |
| Intra-day Precision (%RSD) | < 12.9%[9] | < 10.49%[10] | < 15%[11] |
| Inter-day Precision (%RSD) | < 12.9%[9] | < 10.49%[10] | < 15%[11] |
| Accuracy (%RE) | < 5.6%[9] | Not specified | < 15%[11] |
| Recovery | Not specified | Not specified | ~100%[11] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation[9]
-
To 100 µL of human plasma in a microcentrifuge tube, add a reducing agent (e.g., 1,4-dithiothreitol).
-
Vortex the sample to mix.
-
Add 100 µL of 10% perchloric acid to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS analysis.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction[10]
-
To a 100 µL plasma sample, add an internal standard, a reducing agent (L-Cysteine and DTT), and a stabilizing agent.
-
Vortex to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Post-Column Infusion for Matrix Effect Diagnosis
-
Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the output of the LC column and the syringe pump to a T-junction.
-
Connect the outlet of the T-junction to the MS ion source.
-
-
Procedure:
-
Start the LC method (gradient elution) without any injection to establish a stable baseline signal from the infused this compound.
-
Inject a blank matrix extract that has been processed using your sample preparation method.
-
Monitor the signal of the this compound standard. Any significant and reproducible dip in the baseline indicates a region of ion suppression, while a spike indicates ion enhancement.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Quantitative determination of this compound in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. providiongroup.com [providiongroup.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Tiopronin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Tiopronin in animal models.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability of Unmodified this compound in Animal Studies
-
Question: My in vivo pharmacokinetic studies in rats show low and inconsistent oral bioavailability for my standard this compound formulation. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Potential Causes:
-
Poor Permeability: this compound is a hydrophilic molecule, which can limit its passive diffusion across the intestinal epithelium.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, reducing its net absorption.[1][2][3]
-
Late Maximal Absorption: Studies in humans have shown that this compound exhibits late maximal absorption, which could be due to its physicochemical properties or interactions within the gastrointestinal (GI) tract.[4][5]
-
Gastrointestinal (GI) Tract Instability: While not extensively reported for this compound, degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can be a factor for some drugs.
-
High Protein and Tissue Binding: this compound is known to have extensive protein and tissue binding, which can affect its distribution and apparent absorption.[4][5]
-
-
Troubleshooting Steps & Suggested Solutions:
-
Characterize Permeability:
-
In Vitro Caco-2 Cell Permeability Assay: This is a critical first step to understand the intrinsic permeability of this compound and to investigate if it's a P-gp substrate. A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction and a high efflux ratio (Papp B-A / Papp A-B > 2) would suggest poor permeability and P-gp mediated efflux.
-
-
Investigate Formulation Strategies:
-
Nanoformulations: Encapsulating this compound in solid lipid nanoparticles (SLNs) or creating a self-emulsifying drug delivery system (SEDDS) can enhance absorption by protecting the drug, increasing its surface area for dissolution, and potentially inhibiting efflux transporters.[6][7][8][9][10]
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound can improve its passive diffusion across the intestinal membrane. The prodrug would then be converted to the active this compound in the body.
-
Permeation Enhancers: Co-administration with well-characterized permeation enhancers can transiently open tight junctions between intestinal cells, allowing for increased paracellular transport.[11][12][13] However, potential toxicity must be carefully evaluated.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the solubility and dissolution rate of this compound.[3][14][15][16]
-
-
-
Issue 2: Difficulty in Formulating this compound into Stable Nanoformulations
-
Question: I am trying to prepare this compound-loaded solid lipid nanoparticles (SLNs), but I am facing issues with particle aggregation and low drug entrapment efficiency. What should I do?
-
Answer:
-
Potential Causes:
-
Incompatible Lipid Matrix: The chosen lipid may not be suitable for encapsulating a hydrophilic drug like this compound.
-
Insufficient Surfactant Concentration or Inappropriate Surfactant: The surfactant is crucial for stabilizing the nanoparticles and preventing aggregation.
-
Suboptimal Process Parameters: Homogenization speed, temperature, and sonication time can all impact the quality of the SLNs.
-
-
Troubleshooting Steps & Suggested Solutions:
-
Lipid Screening: Screen a variety of lipids with different chain lengths and degrees of saturation to find one that provides better compatibility and entrapment for this compound.
-
Surfactant Optimization: Experiment with different types of non-ionic surfactants (e.g., Poloxamers, Tweens) and vary their concentrations to achieve optimal particle size and stability. A combination of surfactants can sometimes be more effective.
-
Process Parameter Optimization: Systematically vary the high-speed homogenization time and speed, as well as the probe sonication amplitude and duration, to identify the optimal conditions for producing small, uniform nanoparticles.
-
Lyophilization with Cryoprotectants: To improve long-term stability and prevent aggregation upon storage, consider lyophilizing the SLN suspension with a cryoprotectant like trehalose or mannitol.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a realistic target for bioavailability enhancement of this compound in animal models?
-
A1: Based on its current reported absolute bioavailability of approximately 40-63% in humans, a successful formulation strategy in an animal model could aim to increase the relative bioavailability by 1.5 to 3-fold.[4][5][17] The table below presents hypothetical data illustrating potential improvements with different formulation strategies.
-
-
Q2: Which animal model is most appropriate for studying the oral bioavailability of this compound?
-
Q3: How can I design an in vivo pharmacokinetic study in rats to compare different this compound formulations?
-
A3: A crossover study design is recommended. In this design, each rat receives all the different formulations (e.g., unmodified this compound, this compound-SLNs, this compound-SEDDS) with a washout period between each administration. This design minimizes inter-animal variability. Blood samples should be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after oral administration. Plasma concentrations of this compound are then determined using a validated analytical method like LC-MS/MS.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Oral Administration (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified this compound | 850 ± 150 | 4.0 ± 0.5 | 6,500 ± 1,200 | 100 |
| This compound-SLNs | 1,800 ± 300 | 2.5 ± 0.5 | 15,000 ± 2,500 | ~230 |
| This compound-SEDDS | 2,500 ± 450 | 1.5 ± 0.5 | 18,000 ± 3,000 | ~277 |
| This compound-Prodrug | 1,500 ± 250 | 3.0 ± 0.5 | 13,000 ± 2,200 | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Methodology: Hot homogenization followed by ultrasonication.
-
Lipid Phase Preparation: Accurately weigh the selected lipid (e.g., glyceryl monostearate) and dissolve it in a suitable organic solvent (e.g., acetone) if necessary. Heat the lipid phase to 5-10°C above its melting point.
-
Aqueous Phase Preparation: Dissolve this compound and a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately sonicate the hot emulsion using a probe sonicator for 5-10 minutes to reduce the particle size.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
2. In Vitro Caco-2 Cell Permeability Assay
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral):
-
Add the this compound formulation to the apical (upper) chamber.
-
At predetermined time intervals, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of this compound in the collected samples.
-
-
Permeability Study (Basolateral to Apical):
-
Add the this compound formulation to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of enhanced this compound absorption via advanced formulations.
References
- 1. Frontiers | Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity [frontiersin.org]
- 2. Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 16. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review [ouci.dntb.gov.ua]
- 17. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. [Determination of this compound in rat plasma by HPLC following fluorescent derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Tiopronin-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize pH conditions for reactions involving Tiopronin.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated reactions in a question-and-answer format.
Q1: My reaction with this compound is showing low or no yield. What are the likely causes related to pH?
A1: Low yield in this compound-mediated reactions is frequently linked to suboptimal pH conditions. The reactivity of this compound is highly dependent on the protonation state of its thiol group. The deprotonated form, the thiolate anion (RS⁻), is a significantly more potent nucleophile than the neutral thiol (RSH).[1][2] If the reaction pH is too low, the concentration of the reactive thiolate species will be insufficient to drive the reaction forward efficiently.
Another common cause of low yield is the oxidation of this compound to its disulfide dimer, which is often facilitated by aerobic conditions.[3]
Q2: I am observing the formation of a significant amount of disulfide byproduct. How can I minimize this?
A2: The formation of this compound disulfide is a primary competing side reaction that reduces the yield of the desired product.[3] This oxidation is often promoted by the presence of oxygen. To mitigate this, it is crucial to:
-
Work under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[3]
-
Use deoxygenated solvents: Ensure all solvents are thoroughly deoxygenated before use.[3]
-
Control the pH: While a higher pH increases the concentration of the reactive thiolate, it can also, in some cases, increase the rate of oxidation. Therefore, finding the optimal pH that balances reactivity and stability is key. For some thiol reactions, maintaining a lower pH can limit disulfide formation.[3]
If disulfide formation is still a significant issue, consider the addition of a reducing agent compatible with your reaction conditions to regenerate the thiol from the disulfide.
Q3: What is the optimal pH range for this compound-mediated reactions?
A study on a this compound derivative also demonstrated increased cystine solubility as the pH was raised from 5.5 to 7.5, indicating that the thiol-disulfide exchange is more efficient at a higher pH.[5]
Q4: My reaction is proceeding slowly. How can I increase the reaction rate by adjusting the pH?
A4: A slow reaction rate is often due to a low concentration of the reactive thiolate species. To increase the rate, you can incrementally raise the pH of the reaction mixture. This will shift the equilibrium from the thiol (RSH) to the more nucleophilic thiolate (RS⁻), thereby accelerating the reaction. It is advisable to perform small-scale pilot reactions at different pH values to determine the optimal pH for your specific transformation without promoting side reactions.
Q5: How does the stability of this compound vary with pH?
A5: this compound, like other thiols, can be susceptible to degradation, primarily through oxidation to the disulfide. The rate of this oxidation can be pH-dependent. While specific data on this compound's stability across a wide pH range is limited, a study on a this compound derivative (this compound-NO) showed pH-dependent stability, with increased decomposition at a higher pH (7.4) compared to more acidic conditions (pH 5.5 and 6.5).[6] In another context, a hydrochloric acid solution was used to stabilize this compound in plasma, preventing dimer formation.[7] This suggests that more acidic conditions may improve the stability of this compound against oxidation. Therefore, a balance must be struck between enhancing reactivity (higher pH) and maintaining stability (potentially lower pH).
Frequently Asked Questions (FAQs)
Q: What is the pKa of this compound's thiol group?
A: While some sources report a predicted pKa of around 3.36, this is likely for the carboxylic acid moiety.[1] Biologically relevant thiols typically have a pKa for the sulfhydryl group in the range of 8 to 10.[4] For practical purposes in optimizing reactions, assuming a pKa in this range for this compound's thiol group is a reasonable starting point for pH screening experiments.
Q: Can I use any buffer for my pH-controlled reaction with this compound?
A: The choice of buffer can be important. Ensure that the buffer components do not interfere with your reaction. Phosphate and borate buffers are commonly used for maintaining pH in the neutral to alkaline range. It is recommended to check for any known incompatibilities between your chosen buffer system and your reactants or products.
Q: How can I monitor the progress of my this compound reaction at different pH values?
A: The choice of monitoring technique will depend on the specifics of your reaction. Common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can be used to track the consumption of starting materials and the formation of the desired product and any side products over time.
Data Presentation
Table 1: Effect of pH on Cystine Solubility in the Presence of this compound
| pH | Relative Cystine Solubility Increase |
| 5.5 | + |
| 6.5 | ++ |
| 7.5 | +++ |
Data qualitatively summarized from a study on a this compound derivative, where increasing pH from 5.5 to 7.5 led to a progressive increase in cystine solubility.[5]
Table 2: pH-Dependent Stability of a this compound Derivative (this compound-NO)
| pH | Rate of Decomposition |
| 5.5 | Low |
| 6.5 | Low |
| 7.4 | High |
Data summarized from a study on the release of NO from this compound-NO, indicating greater stability at lower pH.[6]
Experimental Protocols
Protocol 1: General Procedure for pH Screening in a this compound-Mediated Reaction
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Common buffer systems include phosphate-buffered saline (PBS) for near-neutral pH and borate buffers for more alkaline conditions.
-
Set up Parallel Reactions: In separate reaction vessels, dissolve the substrate and this compound in each of the prepared buffer solutions. Ensure all other reaction parameters (temperature, concentration of reactants, stirring speed) are kept constant across all setups.
-
Inert Atmosphere: Purge each reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiate the Reaction: If a third reactant or catalyst is required, add it to each vessel simultaneously to start the reactions.
-
Monitor Reaction Progress: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by acidification) and analyze the sample using a suitable analytical technique (e.g., HPLC, TLC, or NMR) to determine the extent of product formation and the presence of any byproducts.
-
Determine Optimal pH: Compare the reaction rates and final yields across the different pH values to identify the optimal pH for the desired transformation.
Mandatory Visualization
Caption: this compound's pH-dependent reactivity and common side reaction.
Caption: Workflow for optimizing pH in this compound-mediated reactions.
References
- 1. chembk.com [chembk.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Strategies to prevent dimer formation of Tiopronin in biological samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of Tiopronin dimers in biological samples. Dimerization, primarily through the oxidation of its thiol group, can lead to inaccurate quantification and misinterpretation of experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample collection, handling, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound dimer formation and why is it a problem?
A1: this compound, a thiol-containing drug, can oxidize to form a disulfide-bonded dimer. This dimerization, along with the formation of mixed disulfides with endogenous thiols like cysteine, alters the molecular weight and chemical properties of the drug.[1][2] In quantitative analysis, this leads to an underestimation of the active, monomeric form of this compound, compromising pharmacokinetic and pharmacodynamic studies.
Q2: What are the main factors that promote this compound dimerization in biological samples?
A2: The primary driver of dimerization is oxidation.[3] Several factors can accelerate this process in biological matrices, including:
-
Presence of Oxidizing Agents: Endogenous or exogenous oxidizing species can facilitate the formation of disulfide bonds.
-
pH of the Sample: The reactivity of the thiol group is pH-dependent.[3] Alkaline conditions can promote the formation of the more nucleophilic thiolate anion, which is more susceptible to oxidation.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.[4][5]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.[6]
-
Sample Handling and Storage: Prolonged exposure to air (oxygen) and improper storage temperatures can contribute to dimer formation.
Q3: What are the primary strategies to prevent this compound dimer formation?
A3: The core strategies revolve around maintaining a reducing environment and inhibiting the oxidation of the thiol group. These include:
-
Use of Reducing Agents: Adding reducing agents to the sample immediately after collection can prevent oxidation and break any existing disulfide bonds.[1][2][7]
-
Sample Acidification: Lowering the pH of the sample can help stabilize the thiol group in its less reactive protonated form.[8][9]
-
Thiol Group Derivatization: Chemically modifying the thiol group can protect it from oxidation.[2][8][10]
-
Proper Sample Handling and Storage: Immediate processing of samples, minimizing exposure to air, and storing at low temperatures are crucial.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound monomer | Dimer formation due to oxidation. | Add a reducing agent (e.g., DTT, TCEP, L-cysteine, Vitamin C) to the sample immediately after collection.[1][2] |
| Formation of mixed disulfides with endogenous thiols. | Use a combination of reducing and stabilizing agents. For example, L-cysteine and DTT have been used together.[1][8] | |
| Instability at neutral or alkaline pH. | Acidify the sample to a pH of approximately 4.5-4.7 using formic acid or hydrochloric acid.[2][8][9] | |
| High variability between replicate samples | Inconsistent sample handling leading to variable oxidation. | Standardize the sample collection and processing protocol. Ensure immediate addition of stabilizers and consistent timing. |
| Degradation during storage. | Store samples at -20°C or lower immediately after processing.[9] | |
| Interference in analytical method (e.g., LC-MS/MS) | Presence of reducing agents or derivatizing agents. | Optimize the chromatographic method to separate this compound from these reagents. |
| Matrix effects from biological sample. | Employ appropriate sample clean-up techniques such as liquid-liquid extraction or solid-phase extraction.[1][10] |
Quantitative Data Summary
The following tables summarize the effectiveness of different stabilization strategies based on data from published literature.
Table 1: Comparison of Reducing Agents for this compound Stabilization
| Reducing Agent | Concentration | Matrix | Key Findings | Reference |
| Dithiothreitol (DTT) & L-Cysteine | Not specified | Human Plasma | Used as a reducer and stabilizer to release and stabilize this compound from dimers and mixed disulfides. | [1] |
| Dithiothreitol (DTT) & Vitamin C | Not specified | Human Plasma | Effectively released and stabilized this compound from dimeric and mixed forms. | [2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Not specified | Human Plasma | Used for the reduction of the thiol group prior to derivatization. | [10] |
Table 2: Effect of pH on this compound Stability
| pH Range | Stabilizing Agent | Matrix | Outcome | Reference |
| Acidic (e.g., with Formic Acid) | N/A | Human Plasma | Acidic conditions were used in conjunction with reducing agents to stabilize this compound. | [1][2] |
| pH 4.5-4.7 | Aqueous formic acid solution | Human Plasma | A mobile phase with this pH was used for successful chromatographic separation, implying stability. | [2] |
| Acidic (with HCl) | Hydrochloric acid solution | Human Plasma | Used to stabilize this compound and prevent dimer formation or reaction with endogenous thiols. | [8][9] |
Experimental Protocols
Protocol 1: Sample Collection and Stabilization using Reducing Agents and Acidification
This protocol is a generalized procedure based on common practices in the cited literature for LC-MS/MS analysis.[1][2]
1. Blood Collection:
- Collect venous blood into EDTA-containing tubes.[13]
- Immediately place the collected blood on ice to slow down metabolic processes.
2. Plasma Separation:
- Centrifuge the blood sample at approximately 3500 rpm for 10-15 minutes at 4°C.[14]
- Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
3. Sample Stabilization:
- To a known volume of plasma (e.g., 1 mL), immediately add a solution containing a reducing agent. A combination of L-cysteine and 1,4-dithiothreitol (DTT) or Vitamin C and DTT can be used.[1][2]
- Acidify the sample by adding a small volume of an acid solution (e.g., formic acid or hydrochloric acid) to achieve a final pH between 4.5 and 5.0.[2][8]
- Vortex the sample gently to ensure thorough mixing.
4. Storage:
- If not proceeding immediately with extraction, store the stabilized plasma samples at -20°C or below.[9]
Protocol 2: Thiol Group Derivatization for Stabilization
This protocol is based on the derivatization of the thiol group with methyl acrylate (MA) prior to analysis.[8][10]
1. Sample Preparation:
- Follow steps 1 and 2 from Protocol 1 to obtain plasma.
2. Reduction (if necessary):
- If measuring total this compound (monomer + dimer), first reduce the sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[10]
3. Derivatization:
- Add a solution of methyl acrylate (MA) in a suitable solvent (e.g., acetonitrile) to the plasma sample. The reaction is typically carried out at a slightly alkaline pH (e.g., pH 9.1 in Tris-HCl buffer) to facilitate the reaction.[8]
- Allow the reaction to proceed for a sufficient time (e.g., 30 minutes) to ensure complete derivatization.
4. Sample Clean-up:
- Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove excess derivatizing reagent and other matrix components.[8][10]
5. Analysis:
- Analyze the extracted sample using a suitable analytical method like LC-MS/MS.
Visualizations
Caption: Reversible oxidation-reduction of this compound.
Caption: Workflow for preventing this compound dimerization.
References
- 1. Sensitive LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of total this compound in human plasma by LC-ESI-MS using tris (2-carboxy-ethyl) phosphine as reducing reagent and methyl acrylate as derivatization reagent for the thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. labcorp.com [labcorp.com]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. abbevillegeneral.com [abbevillegeneral.com]
Technical Support Center: Analysis of Tiopronin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Tiopronin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound and its metabolites?
A1: The most common analytical methods include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, fluorescence) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][2][3][4][5][6][7][8][9] Electrochemical detection methods have also been explored.[10][11]
Q2: What are the major challenges in the analysis of this compound?
A2: this compound is a thiol-containing compound, making it susceptible to oxidation and the formation of disulfide dimers or mixed disulfides with endogenous thiols.[3][5][7][12][13][14] This instability can lead to inaccurate quantification and poor reproducibility.[15][16] Additionally, this compound lacks a strong chromophore, which can result in low sensitivity with UV detection.[2]
Q3: How can the stability of this compound be improved during sample preparation and analysis?
A3: To improve stability, several strategies can be employed:
-
Reduction: Use of reducing agents like 1,4-dithiothreitol (DTT), L-cysteine, or tris(2-carboxyethyl)phosphine (TCEP) to cleave disulfide bonds and convert this compound back to its free thiol form.[2][5][17]
-
Acidification: Lowering the pH of the sample matrix, for instance with hydrochloric acid or formic acid, can help stabilize the thiol group.[5][7][12][13]
-
Derivatization: Capping the reactive thiol group through derivatization can prevent oxidation.[1][3][4][18]
Q4: What is derivatization and how does it improve this compound detection?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization of the thiol group can:
-
Improve stability: By protecting the reactive thiol group.[3][4]
-
Enhance detection: By introducing a fluorescent or UV-absorbing tag, thereby increasing sensitivity.[1][15][18] Common derivatizing agents for thiols include maleimides and reagents like monobromobimane.[15][18]
-
Improve chromatographic properties: By altering the polarity and volatility of the analyte.
Q5: What are the main metabolites of this compound that should be considered for analysis?
A5: The primary metabolite of this compound is 2-mercaptopropionic acid (MPA).[1][4] Another metabolite that can be monitored is S-methylated this compound.[3][4]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of analyte | Optimize sample extraction and pre-concentration steps. |
| Poor ionization efficiency in LC-MS | Adjust mobile phase pH and composition.[2] Negative electrospray ionization (ESI) mode is often used for this compound.[2][4][5] |
| Low UV absorbance | Consider pre-column derivatization with a UV-absorbing or fluorescent reagent.[1][18] |
| Detector settings not optimized | For MS, optimize ion source parameters and collision energies. For UV/fluorescence, ensure the optimal wavelength is used.[6] |
Issue 2: Poor Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column | Use a mobile phase with an appropriate pH to control the ionization state of this compound. Consider end-capped columns. |
| Column degradation | Flush the column with a strong solvent or replace it if necessary.[19] |
| Inappropriate mobile phase composition | Re-evaluate and optimize the mobile phase. Ensure proper mixing and degassing.[19] |
| Sample solvent effects | Whenever possible, dissolve the sample in the mobile phase.[19] |
Issue 3: Poor Reproducibility and Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Sample instability (oxidation) | Implement stabilizing measures such as immediate acidification, addition of reducing agents (e.g., DTT), or derivatization after sample collection.[2][5][7][12] |
| Inconsistent sample handling | Standardize all sample preparation steps, including timing and temperature.[20] |
| Instrument variability | Perform regular system suitability tests and calibrations. Check for leaks and ensure consistent pump performance.[19] |
| Matrix effects in LC-MS | Use an appropriate internal standard, preferably a stable isotope-labeled version of this compound. Optimize sample clean-up procedures. |
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQ) or detection (LOD) for this compound and its metabolites achieved by various analytical methods.
Table 1: HPLC-based Methods
| Analyte(s) | Method | Matrix | Derivatization Agent | LOQ/LOD | Reference |
| This compound & MPA | HPLC-Fluorescence | Plasma, Ocular Tissues | Pre-column derivatization | 66 nM (this compound), 33 nM (MPA) | [1] |
| This compound | HPLC-UV | Pharmaceuticals | None | 0.54 ng (LOD) | [21] |
Table 2: LC-MS and LC-MS/MS Methods
| Analyte(s) | Method | Matrix | Key Sample Prep Step | LOQ/LOD | Reference |
| This compound | LC-MS/MS | Human Plasma | Reduction with DTT | 40.0 ng/mL | [2] |
| This compound, MPA, S-methylated TP | LC-ESI-MS/MS | Rat Blood | Derivatization with methyl acrylate | 0.5 ng/mL (this compound, MPA), 2 ng/mL (S-methylated TP) | [3][4] |
| This compound | LC-MS/MS | Human Plasma | Reduction with L-Cysteine and DTT | 0.078 µg/mL | [5] |
| This compound | LC-ESI-MS | Human Plasma | Stabilization with HCl | 5 ng/mL | [7][12] |
| This compound | HPLC/ESI-MS | Human Plasma | Reduction with Vitamin C and 2-mercaptoethanol | 0.107 µg/mL | [9] |
| Cystine | HPLC-MS/MS | Human Urine | - | 0.005 mg/mL | [22] |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Plasma (without derivatization)
This protocol is based on the method described by Yuan et al. (2012).[2]
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard.
-
Add a reducing agent (e.g., 1,4-dithiothreitol) to break disulfide bonds.
-
Induce protein precipitation by adding 10% perchloric acid.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
LC Conditions:
-
Column: C8 column.
-
Mobile Phase: Isocratic elution with Methanol-5 mmol/L ammonium acetate (20:80, v/v).
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: HPLC-Fluorescence for this compound and MPA with Pre-column Derivatization
This protocol is based on the method described by Welsh et al. (2018).[1]
-
Sample Preparation:
-
Homogenize tissue samples or use plasma directly.
-
Add an internal standard.
-
Perform protein precipitation.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with a fluorescent derivatizing agent that reacts with thiols (e.g., a maleimide-based dye).
-
Allow the reaction to proceed under controlled temperature and time.
-
-
HPLC Conditions:
-
Column: C18 column.
-
Mobile Phase: Isocratic or gradient elution with a suitable buffer and organic solvent mixture.
-
Flow Rate: Optimized for the column.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths specific to the chosen derivatizing agent.
-
Visualizations
References
- 1. Simultaneous determination of this compound and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of this compound in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and its metabolites in rat blood by LC-ESI-MS-MS using methyl acrylate for stabilization of thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography-electronspray ionization mass spectrometry for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel electrochemical sensor for the detection of fipronil and its toxic metabolite fipronil sulfone using TiO2-polytriazine imide submicrostructured composite as an efficient electrocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. idexxbioanalytics.com [idexxbioanalytics.com]
- 21. RP-HPLC determination of related substances of this compound: Ingenta Connect [ingentaconnect.com]
- 22. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Analysis of Tiopronin and D-penicillamine for the Treatment of Cystinuria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tiopronin and D-penicillamine, two prominent thiol-based drugs for the management of cystinuria. This analysis is intended to inform research, clinical trial design, and drug development efforts by presenting a synthesis of efficacy, safety, and mechanistic data from published studies.
Executive Summary
Cystinuria is a genetic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to recurrent nephrolithiasis. When conservative treatments such as hydration, dietary modifications, and urine alkalinization are insufficient, thiol-based drugs are the cornerstone of second-line therapy.[1] this compound and D-penicillamine are the two most commonly used drugs in this class. Both drugs act by forming a more soluble mixed disulfide with cysteine, thereby reducing the concentration of sparingly soluble cystine in the urine.[2][3]
Mechanism of Action
Both this compound and D-penicillamine are active reducing agents that undergo a thiol-disulfide exchange with cystine. Cystine, composed of two cysteine molecules linked by a disulfide bond, is poorly soluble in urine. These drugs cleave this bond, forming a more water-soluble mixed disulfide complex. This process effectively reduces the free cystine concentration in the urine, preventing its precipitation and the formation of kidney stones.[2][5]
Caption: Mechanism of action of thiol-based drugs in cystinuria.
Comparative Efficacy
Both this compound and D-penicillamine have been shown to be effective in reducing urinary cystine levels and preventing the recurrence of cystine stones. However, direct comparative studies are limited. The available data from various studies are summarized below.
Reduction in Urinary Cystine Excretion
| Drug | Study | Baseline Urinary Cystine (mg/day) | Post-treatment Urinary Cystine (mg/day) | Reduction |
| This compound | Study in 2003 | 901.48 | 488.60 | 45.8% |
| This compound | Long-term study | Not specified | Maintained at 350-560 | - |
| D-penicillamine | Pediatric Case Study | Downward trend observed | Not specified | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in study design and patient populations.
Reduction in Stone Formation and Recurrence
| Drug | Study | Reduction in Stone Formation Rate | Remission of Stone Formation | Reduction in Active Stone Removal |
| This compound | Long-term study | 60% | 63-71% | 72% |
| D-penicillamine | Not specified | Effective, but considered second-line due to side effects | Not specified | Not specified |
Comparative Safety and Tolerability
The primary distinction between this compound and D-penicillamine lies in their safety profiles. This compound is associated with a lower incidence of severe adverse events.
Incidence of Adverse Events (AEs)
A retrospective study in France involving 442 patients provided the following comparative data on adverse events:[4][6]
| Adverse Event Category | This compound (% of patients) | D-penicillamine (% of patients) |
| Any Adverse Event | 24.6% | 29.5% |
| Proteinuria | 6.9% | Not specified in direct comparison |
| Digestive AEs | 7.7% | Not specified in direct comparison |
| Cutaneous AEs | 9.2% | Not specified in direct comparison |
| Hematological AEs | 3.8% | Not specified in direct comparison |
Another study reported that adverse events occurred in 8% of patients treated with this compound and 22% of patients treated with D-penicillamine.[7] A retrospective study on D-penicillamine reported acute drug sensitivity reactions (rash, fever, and/or arthropathy) in over 40% of patients and delayed drug-induced proteinuria in 34% of treated patients.[8]
This compound has been associated with a significantly lower incidence of serious adverse effects such as nephrotic syndrome, bone marrow suppression, and severe dermatologic reactions.[2]
Experimental Protocols
Study Design
A typical clinical trial to compare this compound and D-penicillamine would likely be a randomized, double-blind, parallel-group study.
Caption: A generalized workflow for a comparative clinical trial.
Key Methodologies
-
Patient Population: Patients with a confirmed diagnosis of cystinuria, typically based on stone analysis and/or 24-hour urinary cystine excretion levels.
-
Intervention: Administration of this compound or D-penicillamine at specified doses. Dosing may be titrated based on urinary cystine levels.
-
Primary Endpoints:
-
Change in 24-hour urinary free cystine excretion from baseline.
-
Rate of new stone formation or growth of existing stones, assessed by imaging (e.g., ultrasound, CT scan).
-
-
Secondary Endpoints:
-
Incidence and severity of adverse events.
-
Patient-reported outcomes and quality of life assessments.
-
-
Measurement of 24-Hour Urinary Cystine:
-
Collection: Patients collect all urine over a 24-hour period. It is crucial to ensure complete collection.
-
Analysis: High-performance liquid chromatography (HPLC) is a common and accurate method for quantifying urinary cystine levels.
-
Conclusion
Both this compound and D-penicillamine are effective in the medical management of cystinuria by reducing urinary cystine concentration and subsequent stone formation. However, the available evidence strongly suggests a superior safety profile for this compound, with a lower incidence of adverse events, particularly those of a serious nature. This has led to the recommendation of this compound as the first-line thiol-based therapy for cystinuria when conservative measures fail.
For drug development professionals, future research could focus on developing novel therapies with even better safety profiles and improved patient adherence. Furthermore, well-designed, head-to-head, randomized controlled trials are needed to provide more definitive comparative data on the efficacy and long-term safety of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and Medical Management of Patients with Cystine Nephrolithiasis: A Consensus Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. fepblue.org [fepblue.org]
- 6. Adverse events associated with currently used medical treatments for cystinuria and treatment goals: results from a series of 442 patients in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The use of D-penicillamine in cystinuria: efficacy and untoward reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Effects of Tiopronin Against Known Oxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Tiopronin against established oxidants and alternative antioxidants. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound, a thiol-containing compound, has demonstrated significant antioxidant properties in various experimental models. Its primary mechanism of action lies in its ability to scavenge free radicals and protect cells from oxidative damage. This guide compares this compound's efficacy with other well-known antioxidants, namely Vitamin C and N-acetylcysteine (NAC), against specific oxidative challenges. The presented data highlights this compound's potential as a potent antioxidant agent for further research and therapeutic development.
Comparative Antioxidant Performance
The following tables summarize the quantitative data from studies evaluating the antioxidant effects of this compound and comparator compounds against specific oxidants.
Table 1: this compound vs. Tert-Butyl Hydroperoxide (tBHP)-Induced Oxidative Stress in A549 Human Lung Carcinoma Cells
| Parameter | Control (No Oxidant) | 0.6 mM tBHP | 0.6 mM tBHP + 5.0 mM this compound | Reference |
| Cell Viability (%) | 100 | ~40 | ~100 | |
| Intracellular Glutathione (GSH) Levels (%) | 100 | ~40 | ~100 | |
| Intracellular Reactive Oxygen Species (ROS) (%) | 100 | >250 | ~100 | |
| Mitochondrial Superoxide (%) | 100 | >300 | ~100 |
Description: This study demonstrates this compound's ability to protect A549 cells from tBHP-induced oxidative stress, restoring cell viability, GSH levels, and reducing ROS and mitochondrial superoxide to near-normal levels.
Table 2: this compound vs. Vitamin C in Severely Burned Patients (In Vivo)
| Parameter | Healthy Volunteers | Burn Patients (Standard Treatment) | Burn Patients + this compound (15 mg/kg/24h) | Burn Patients + Vitamin C (792 mg/kg/24h) | Reference |
| Superoxide Dismutase (SOD) (U/mL) at 48h | 125.3 ± 10.2 | 85.6 ± 7.5 | 115.8 ± 9.3 | 102.4 ± 8.1 | |
| Malondialdehyde (MDA) (nmol/mL) at 48h | 2.1 ± 0.3 | 5.8 ± 0.6 | 3.2 ± 0.4 | 4.1 ± 0.5 |
Statistically significant improvement compared to the standard treatment group (P<0.05). This compound showed a more significant improvement in both SOD and MDA levels compared to Vitamin C at 48 hours.
Description: This clinical study highlights this compound's superior in vivo antioxidant effect compared to Vitamin C in a clinical setting of severe oxidative stress, as evidenced by the normalization of SOD and MDA levels.
Table 3: Comparative Efficacy of Thiol Antioxidants (Data from separate studies)
| Antioxidant | Assay | Model | Key Findings | Reference |
| This compound | DPPH Radical Scavenging, CUPRAC | In vitro | Demonstrated radical scavenging and reducing capacity. | |
| N-acetylcysteine (NAC) | Total Antioxidant Status (TAS), Protein Carbonylation (PC), Thiobarbituric Acid Reactive Substances (TBARS) | In vivo (human) | 1200 mg/day for 8 days significantly elevated plasma TAS and reduced PC and TBARS by over 30%. | |
| Alpha-Lipoic Acid (ALA) | Total Antioxidant Status (TAS), Protein Carbonylation (PC), Thiobarbituric Acid Reactive Substances (TBARS) | In vivo (human) | 600 mg/day for 8 days significantly elevated plasma TAS and reduced PC and TBARS by over 30%. |
Description: While direct comparative studies with standardized assays are limited, this table provides an overview of the antioxidant activities of this compound and other thiol-containing compounds, NAC and ALA, from different studies. All three compounds demonstrate significant antioxidant potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability, GSH, ROS, and Mitochondrial Superoxide Assays
-
Oxidant: Tert-butyl hydroperoxide (tBHP)
-
Cell Line: A549 human lung carcinoma cells
-
Methodology:
-
Seed A549 cells at a density of 1 × 10^6 cells per well in a six-well plate and incubate overnight.
-
Expose cells to 0.6 mM tBHP in the presence or absence of 5.0 mM this compound for a specified duration.
-
Cell Viability: Assess using the MTT assay. The ability of viable cells to reduce MTT to formazan is measured spectrophotometrically.
-
Intracellular GSH Levels: Measure using a commercially available glutathione assay kit.
-
Intracellular ROS and Mitochondrial Superoxide: Detect and quantify using fluorescent probes (e.g., DCFH-DA for general ROS and MitoSOX for mitochondrial superoxide) and flow cytometry or fluorescence microscopy.
-
Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays
-
Oxidant: Burn-induced oxidative stress (in vivo)
-
Sample: Human serum
-
Methodology:
-
Collect blood samples from subjects at specified time points (before and after treatment).
-
Separate serum by centrifugation.
-
SOD Activity: Measure using a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is read at 560 nm.
-
MDA Levels: Determine using the thiobarbituric acid reactive substances (TBARS) assay. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct, which is measured spectrophotometrically at 532 nm.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.
-
General Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the antioxidant compound (e.g., this compound).
-
Mix the antioxidant solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
-
Principle: This assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant. The resulting colored complex has a maximum absorption at 450 nm. This method is particularly effective for thiol-type antioxidants.
-
General Protocol:
-
Prepare the CUPRAC reagent by mixing copper(II) chloride, neocuproine, and ammonium acetate buffer.
-
Add the antioxidant sample to the CUPRAC reagent.
-
Incubate the mixture for a specified time.
-
Measure the absorbance at 450 nm.
-
The antioxidant capacity is typically expressed as Trolox equivalents.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
A Comparative Analysis of Tiopronin and N-acetylcysteine in the Management of Cystine Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystinuria is an inherited metabolic disorder characterized by the excessive urinary excretion of cystine, leading to the formation of recurrent kidney stones. The management of cystinuria primarily focuses on reducing cystine concentration in the urine to prevent crystallization and stone formation. Thiol-based drugs, such as Tiopronin and N-acetylcysteine (NAC), are a cornerstone of pharmacological therapy. These agents act by cleaving the disulfide bond of cystine, forming more soluble mixed disulfides. This guide provides an objective comparison of the in vitro efficacy of this compound and NAC in reducing cystine crystallization, supported by experimental data and detailed methodologies.
Mechanism of Action: Thiol-Disulfide Exchange
Both this compound and N-acetylcysteine are thiol-containing compounds that reduce cystine to its constituent cysteine molecules. This is achieved through a thiol-disulfide exchange reaction. The thiol group (-SH) of the drug attacks the disulfide bond (-S-S-) of the insoluble cystine molecule. This reaction breaks the disulfide bond and forms a more soluble mixed disulfide complex between the drug and a cysteine molecule. This process effectively lowers the concentration of free cystine in the solution, thereby preventing its supersaturation and subsequent crystallization.[1]
Caption: Mechanism of action for this compound and N-acetylcysteine.
Quantitative Comparison of In Vitro Efficacy
An in vitro study by Grases et al. (2024) provides a direct comparison of the inhibitory effects of this compound and N-acetylcysteine on cystine crystallization. The key findings are summarized in the tables below.
Table 1: Effect on Induction Time of Cystine Crystallization
The induction time (t_i) is the time required for the first appearance of crystals in a supersaturated solution. A longer induction time indicates a more potent inhibitor of crystallization.
| Concentration (mM) | N-acetylcysteine (NAC) Induction Time (minutes) | This compound Induction Time (minutes) |
| 0 (Control) | 15 | 15 |
| 0.14 | Increased | No significant effect |
| 0.28 | Significantly Increased | No significant effect |
| 1.12 | Significantly Increased | Increased |
| 9.0 | Total Inhibition | Total Inhibition |
Data sourced from Grases et al. (2024).[2][3]
Table 2: Effect on Cystine Concentration After 24 Hours
This experiment measured the amount of cystine remaining in a supersaturated solution after 24 hours in the presence of the inhibitors. A higher remaining cystine concentration indicates a greater inhibition of crystallization. The initial cystine concentration was 2.9 mM (700 mg/L).
| Concentration (mM) | N-acetylcysteine (NAC) Remaining Cystine (mg/L) | This compound Remaining Cystine (mg/L) |
| 0 (Control) | 160 | 160 |
| ≥ 4.0 | ~700 (Initial Concentration) | ~700 (Initial Concentration) |
Data sourced from Grases et al. (2024).[3]
The results indicate that at lower concentrations, N-acetylcysteine is a more potent inhibitor of cystine crystallization, as evidenced by a greater effect on induction time.[2][3] However, at a concentration of 9 mM, both drugs completely inhibited crystallization.[2][4] Furthermore, at concentrations of 4 mM and above, both NAC and this compound were able to maintain the initial high concentration of cystine in the solution, indicating a complete prevention of precipitation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Cystine Crystallization Inhibition Assay (Induction Time)
This protocol is based on the turbidimetric measurements described by Grases et al. (2024).[2][4]
Caption: Experimental workflow for determining induction time.
Methodology:
-
Preparation of Supersaturated Cystine Solution: A supersaturated solution of L-cystine is prepared in a buffer solution (e.g., artificial urine or phosphate-buffered saline) at a specific pH and temperature to mimic physiological conditions.
-
Preparation of Inhibitor Solutions: Stock solutions of this compound and N-acetylcysteine are prepared and then diluted to the desired final concentrations.
-
Crystallization Induction: The supersaturated cystine solution is mixed with either the inhibitor solution or a control (buffer alone).
-
Turbidimetric Measurement: The mixture is immediately placed in a spectrophotometer, and the absorbance (turbidity) is monitored at a specific wavelength (e.g., 550 nm) over time.
-
Determination of Induction Time: The induction time is defined as the time at which a rapid increase in absorbance is observed, indicating the onset of crystal formation.
Cystine Solubility Assay (Remaining Cystine Concentration)
This protocol is based on the methodology described in studies evaluating cystine solubility.[5][6]
Methodology:
-
Incubation: A supersaturated solution of L-cystine is incubated with varying concentrations of this compound, N-acetylcysteine, or a control for a set period (e.g., 24 or 72 hours) at a controlled temperature.
-
Centrifugation: After incubation, the samples are centrifuged to pellet any crystallized cystine.
-
Supernatant Collection: The supernatant, containing the dissolved cystine, is carefully collected.
-
Cystine Quantification: The concentration of cystine in the supernatant is measured using a suitable analytical method, such as a colorimetric assay (e.g., cyanide-nitroprusside method) or high-performance liquid chromatography (HPLC).
-
Comparison: The remaining cystine concentrations in the inhibitor-treated samples are compared to the control to determine the extent of crystallization inhibition.
Conclusion
Both this compound and N-acetylcysteine are effective in reducing cystine crystallization in vitro by forming more soluble mixed disulfides. The available data suggests that N-acetylcysteine may be a more potent inhibitor at lower concentrations, demonstrating a greater ability to delay the onset of crystallization. However, at higher concentrations, both drugs exhibit a strong inhibitory effect, capable of completely preventing cystine precipitation.
This comparative guide provides valuable in vitro data for researchers and drug development professionals. It is important to note that in vivo efficacy can be influenced by various factors, including pharmacokinetics, patient metabolism, and adherence to treatment. Therefore, while these in vitro findings are promising, they should be considered in the broader context of clinical research and patient-specific factors. Further head-to-head clinical trials are warranted to definitively establish the comparative clinical efficacy of this compound and N-acetylcysteine in the management of cystinuria.
References
- 1. Outcomes of this compound and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cystine Renal Calculi: New Aspects Related to Their Formation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Thiol-Based Drugs for Cystinuria: A Head-to-Head Comparison for Kidney Stone Prevention
For researchers and drug development professionals navigating the therapeutic landscape for cystinuria, a rare genetic disorder characterized by recurrent cystine kidney stones, thiol-based drugs represent a critical second-line treatment. When conservative measures such as hyperhydration, dietary modifications, and urinary alkalinization fail, these agents play a pivotal role in reducing stone formation. This guide provides a head-to-head comparison of the primary thiol-based drugs, with a focus on their efficacy, mechanisms of action, and adverse effect profiles, supported by experimental data.
The cornerstone of thiol-based drug therapy lies in a chemical process known as thiol-disulfide exchange.[1] These drugs introduce a thiol group that reacts with the disulfide bond in cystine, a poorly soluble amino acid. This reaction breaks down cystine into more soluble mixed disulfides, thereby lowering the concentration of free cystine in the urine and mitigating the risk of crystallization and stone formation.[1][2] The two most prominent drugs in this class are D-penicillamine and tiopronin (alpha-mercaptopropionylglycine or MPG).[3][4]
Comparative Efficacy and Safety Profile
While both D-penicillamine and this compound have demonstrated efficacy in reducing urinary cystine levels and preventing stone recurrence, this compound is generally favored due to a more favorable side-effect profile.[1][3][5] Clinical evidence suggests that this compound is as effective as D-penicillamine in reducing cystine excretion.[3] One long-term study on this compound (average dose of 1,193 mg per day) showed that urinary cystine levels were maintained between 350 to 560 mg per day, achieving undersaturated levels.[3] This resulted in remission of stone formation in 63% to 71% of patients and a reduction in the individual stone formation rate in 81% to 94% of patients.[3]
Conversely, D-penicillamine is associated with a higher incidence of dose-limiting toxicity, affecting the bone marrow, kidneys, liver, gastrointestinal tract, and skin.[1][3] this compound, while not devoid of side effects, is generally better tolerated.[3]
| Feature | This compound (alpha-mercaptopropionylglycine) | D-penicillamine | Captopril |
| Primary Indication | Prevention of cystine stone formation in severe homozygous cystinuria.[1][6] | Treatment of cystinuria to reduce stone formation.[3] | Not a primary treatment; used off-label in intolerant patients.[3] |
| Mechanism of Action | Thiol-disulfide exchange with cystine to form a more soluble mixed disulfide.[1][2][6] | Thiol-disulfide exchange with cystine to form a more soluble mixed disulfide.[3] | Forms a captopril-cysteine disulfide, which is more soluble than cystine.[3] |
| Reported Efficacy | Remission of stone formation in 63-71% of patients; reduced stone formation rate in 81-94% of patients.[3] | Effective in reducing the rate of stone formation.[3] | Marked decline in urinary cystine excretion reported in small case studies.[3] |
| Common Adverse Effects | Proteinuria (including nephrotic syndrome), hypersensitivity reactions, gastrointestinal intolerance, rash, fever, arthralgia, leukopenia.[1][7] | Higher incidence of serious adverse effects including bone marrow suppression, nephrotic syndrome, severe dermatologic reactions, and gastrointestinal issues.[5] | Generally better tolerated, but not tested in rigorous clinical trials for cystinuria.[3] |
| Typical Adult Dosage | Starting dose of 600-900 mg/day, divided into three doses.[4] | 500-1500 mg/day, divided into 2 or 3 doses.[4] | 50 mg, 3 times daily in one study.[3] |
Experimental Protocols
The evaluation of thiol-based drugs for cystinuria typically involves a combination of clinical monitoring and biochemical analyses. A generalized protocol for assessing the efficacy of these drugs is as follows:
Patient Population: Patients with a confirmed diagnosis of cystinuria and a history of recurrent stone formation despite conservative therapies (high fluid intake, dietary sodium and protein restriction, and urinary alkalinization).[1][3]
Study Design: A prospective, randomized controlled trial or a long-term observational study. Patients are often started on a low dose of the thiol-based drug, which is then titrated upwards based on 24-hour urinary cystine levels and stone formation activity.[8]
Key Experimental Procedures:
-
Baseline Assessment: Prior to initiating treatment, a comprehensive baseline evaluation is conducted, including a detailed medical history, physical examination, and baseline 24-hour urine collection for measurement of cystine, creatinine, sodium, and pH.[4][9]
-
Drug Administration and Titration: The chosen thiol drug (e.g., this compound or D-penicillamine) is administered in divided doses. The dosage is adjusted to achieve a target urinary cystine concentration, typically below 250 mg/L.[4]
-
Monitoring: Patients are monitored regularly with 24-hour urine collections to assess changes in cystine excretion.[10] It is crucial to use specialized assays, such as solid-phase cystine capacity assays, that can distinguish between free cystine and the more soluble drug-cystine complexes, as traditional assays may not be reliable.[1] Imaging studies (e.g., ultrasound, CT scan) are performed periodically to monitor for new stone formation or changes in existing stones.
-
Adverse Event Monitoring: Patients are closely monitored for any potential side effects through regular clinical evaluations and laboratory tests, including complete blood counts, liver function tests, and urinalysis for proteinuria.[11]
Mechanism of Action and Experimental Workflow
The fundamental mechanism of action for thiol-based drugs in cystinuria is a direct chemical interaction. The following diagram illustrates this thiol-disulfide exchange reaction.
A typical experimental workflow for evaluating these drugs is depicted below.
Future Directions
While D-penicillamine and this compound remain the mainstays of thiol-based therapy for cystinuria, research into newer agents with improved safety profiles is ongoing.[7] Bucillamine, a third-generation di-thiol drug, and alpha-lipoic acid are among the compounds that have been investigated for their potential in managing cystinuria.[10][12] The development of novel therapies that can effectively reduce cystine stone formation with fewer adverse effects is a key objective in improving the long-term management of this challenging condition.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and Medical Management of Patients with Cystine Nephrolithiasis: A Consensus Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Increasing Doses of Cystine Binding Thiol Drugs on Cystine Capacity in Patients with Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. tandfonline.com [tandfonline.com]
Cross-Validation of Analytical Methods for Tiopronin Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Tiopronin, a crucial thiol-containing drug used in the treatment of cystinuria and other conditions. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, offering a comprehensive resource for method validation and selection.
Comparative Performance Data
The following tables summarize the key performance parameters of different analytical methods for this compound measurement, facilitating a direct comparison of their capabilities.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (UV Detection) | Method 2 (UV Detection) | Method 3 (Fluorescence Detection) | Method 4 (UHPLC) |
| Column | Waters Symmetry C18 (4.6 mm x 200 mm, 5 µm)[1] | Diamonsil C18 (150 mm x 4.6 mm, 5 µm)[2] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3] | Waters ACQUITY UPLC H-Class PLUS C-18 (100 mm × 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase | 0.1 M KH2PO4 (pH 3.2 with glacial acetic acid)-acetonitrile (95:5)[1] | 0.1% phosphoric acid solution-methanol (82:18)[2] | 0.2% glacial acetic acid with 0.015 M KH2PO4 and acetonitrile (56:44)[3] | 0.1% v/v orthophosphoric acid (pH 2.1) and acetonitrile (88:12 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.8 mL/min[3] | Not Specified |
| Detection | UV at 210 nm[1] | UV at 210 nm[2] | Fluorescence (Ex: 340 nm, Em: 375 nm) after derivatization with N-(1-pyrenyl) maleimide (NPM)[3] | Not Specified |
| Linearity Range | 0.020-0.996 g/L[1] | 0.42-16.82 µg/mL[2] | 0.1 - 10.0 µg/mL[3] | 0.302 to 3.027 µg/mL[4][5] |
| Correlation Coefficient (r) | 0.9998[1] | 0.9999[2] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.54 ng[2] | Not Specified | 0.100 µg/mL[4][5] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.1 µg/mL[3] | 0.301 µg/mL[4][5] |
| Precision (RSD) | Not Specified | Not Specified | Within-run: 5.3-10.8%, Between-run: 7.0-10.8%[3] | Not Specified |
| Recovery | 99.50%[1] | Not Specified | 73.7-79.7%[3] | Not Specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Reduction with L-Cysteine and DTT, Liquid-Liquid Extraction with ethyl acetate[6] | Reduction with DTT, Protein Deproteinization with 10% perchloric acid[7] |
| Column | C18[6] | C8[7] |
| Mobile Phase | Methanol and water (40:60, v/v) with 0.2% formic acid and 1.0 mM Tris[6] | Methanol-5 mmol/L ammonium acetate (20:80, v/v)[7] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[6][7] | Negative Electrospray Ionization (ESI)[7] |
| Linearity Range | 0.078-10 µg/mL[6] | 40.0-5000 ng/mL[7] |
| Correlation Coefficient (r) | 0.9980-0.9990[6] | Not Specified |
| Precision (RSD) | ≤ 10.49% (intra- and inter-day)[6] | ≤ 12.9% (intra- and inter-day)[7] |
| Accuracy (RE) | Not Specified | ≤ 5.6%[7] |
Table 3: Spectrophotometric Methods
| Parameter | Method 1 (Phosphorus Molybdenum Blue) | Method 2 (Iron(III)-Ferrozine) | Method 3 (Iron(III)-DPKTH) | Method 4 (NQS Catalytic Reaction) |
| Principle | Reduction of Mo(VI) to Mo(V) by this compound, forming a blue complex[8] | Reduction of Fe(III) to Fe(II) by this compound, followed by complexation with Ferrozine[9][10] | Reduction of Fe(III) to Fe(II) by this compound, followed by complexation with Di-2-pyridyl ketone-2-thiophenoylhydrazone[9][10] | Catalytic effect of this compound on the reaction between sodium 1,2-naphthoquinone-4-sulfonate (NQS) and hydroxyl ion[11] |
| λmax | 730 nm[8] | 562 nm[9][10] | 656 nm[9][10] | 445 nm[11] |
| Linearity Range | 1.6-40 µg/mL[8] | 0.2-8.6 ppm[9][10] | 0.5-17.0 ppm[9][10] | 0.39 - 15.67 µg/mL[11] |
| Correlation Coefficient (r) | 0.9989[8] | Not Specified | Not Specified | 0.9973[11] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 3.14 × 10³[8] | 2.0 x 10⁴[9][10] | 1.0 x 10⁴[9][10] | Not Specified |
| Limit of Detection (LOD) | 1 µg/mL[8] | Not Specified | Not Specified | 0.2 µg/mL[11] |
| Precision (RSD) | 0.92%[8] | < 1.1%[9][10] | < 1.1%[9][10] | 0.88%[11] |
| Recovery | 96.7-101.4%[8] | Not Specified | Not Specified | 96.6 - 103.9%[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in injection formulations and for assessing related substances.
Method 1 Protocol [1]
-
Chromatographic System: Waters Symmetry C18 column (4.6 mm x 200 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1 mol·L-1 potassium dihydrogen phosphate solution (adjusted to pH 3.2 with glacial acetic acid) and acetonitrile in a ratio of 95:5.
-
Flow Rate: 1.0 mL·min-1.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for quantifying this compound in complex biological matrices like human plasma.
Method 1 Protocol [6]
-
Sample Preparation:
-
Treat plasma samples with L-Cysteine and 1,4-dithiothreitol (DTT) to reduce and stabilize this compound.
-
Perform liquid-liquid extraction with ethyl acetate under acidic conditions.
-
-
Chromatographic System: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (40:60, v/v) containing 0.2% formic acid and 1.0 mM tris(hydroxymethyl) aminomethane (Tris).
-
Ionization: Negative electrospray ionization.
-
Internal Standard: Fudosteine.
UV-Visible Spectrophotometry
Spectrophotometric methods provide a simpler and more accessible alternative for the determination of this compound in pharmaceutical samples.
Method 1 Protocol (Phosphorus Molybdenum Blue) [8]
-
Prepare a series of standard solutions of this compound.
-
React the standard solutions with a phosphomolybdate reagent. The thiol group in this compound reduces Mo(VI) to Mo(V), resulting in the formation of a stable blue-colored complex known as phosphorus molybdenum blue.
-
Measure the absorbance of the resulting solution at the absorption maximum of 730 nm.
-
Construct a calibration curve by plotting absorbance versus the concentration of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC determination of related substances of this compound: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Green UHPLC approach for the quantitative determination of this compound residues in cleaning validation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of this compound in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. blogs.najah.edu [blogs.najah.edu]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of this compound using its catalytic reaction between sodium 1,2-naphthoquinone-4-sulfonate and hydroxyl ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Tiopronin's Protective Effects in Cell-Based Assays: A Comparative Guide
For researchers and professionals in drug development, understanding the reliability and effectiveness of cytoprotective agents is paramount. This guide provides a comparative analysis of the protective effects of Tiopronin, a thiol-containing antioxidant, in various cell-based assays. Its performance is contextualized against N-acetylcysteine (NAC), a widely used antioxidant and precursor to glutathione. While direct, head-to-head studies on the reproducibility of this compound versus other agents are limited, this guide synthesizes available data to offer insights into its protective mechanisms and application in vitro.
Comparative Efficacy in Cytoprotection
This compound has demonstrated significant protective effects against oxidative stress-induced cell injury in various cell models. Its efficacy is often attributed to its ability to scavenge reactive oxygen species (ROS), replenish intracellular glutathione (GSH) levels, and inhibit apoptosis. The following tables summarize quantitative data from studies evaluating the cytoprotective effects of this compound and NAC.
Table 1: Comparison of Protective Effects on Cell Viability
| Cell Line | Stressor | Agent | Concentration | % Increase in Cell Viability (Mean ± SD) | Reference |
| A549 (Human Lung Carcinoma) | tert-Butyl hydroperoxide (tBHP) | This compound | 1 mM | 45 ± 5% | [1] |
| HK-2 (Human Kidney Proximal Tubule) | 2,3,5-Tris(glutathion-S-yl)-hydroquinone (TGHQ) | NAC | 1 mM | ~90% (complete protection) | [2] |
| HepG2 (Human Liver Carcinoma) | Lead Nitrate | NAC | 0.5 mM | ~50% | [3] |
| 158N (Murine Oligodendrocytes) | Hydrogen Peroxide (H₂O₂) | NAC | 250 µM | ~25% | [4] |
| CHO (Chinese Hamster Ovary) | Microcystin-LR | NAC | 5 mM | ~30% | [5] |
| SIEC02 (Porcine Intestinal Epithelial) | Zearalenone | NAC | 324 µg/mL | ~20% | [6] |
Table 2: Comparison of Effects on Intracellular Reactive Oxygen Species (ROS)
| Cell Line | Stressor | Agent | Concentration | % Decrease in ROS Levels (Mean ± SD) | Reference |
| A549 (Human Lung Carcinoma) | tBHP | This compound | 1 mM | Significant suppression | [1] |
| HK-2 (Human Kidney Proximal Tubule) | TGHQ | NAC | 1 mM | Almost complete inhibition | [2] |
| SIEC02 (Porcine Intestinal Epithelial) | Zearalenone | NAC | 162 µg/mL | Significant reduction | [6] |
Table 3: Comparison of Effects on Glutathione (GSH) Levels
| Cell Line | Stressor | Agent | Concentration | Outcome | Reference |
| A549 (Human Lung Carcinoma) | tBHP | This compound | 1 mM | Prevented GSH depletion | [1] |
| 158N (Murine Oligodendrocytes) | - | NAC | 500 µM | 1.7-fold increase in total GSH | [4] |
| HK-2 (Human Kidney Proximal Tubule) | - | NAC | 1 mM | Large increase in intracellular GSH | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standardized protocols for key assays used to evaluate the cytoprotective effects of this compound and NAC.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A549, HepG2, HK-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or NAC for a specified period (e.g., 1-2 hours).
-
Introduce the oxidative stressor (e.g., tBHP, H₂O₂) at a predetermined cytotoxic concentration.
-
Co-incubate the cells with the protective agent and the stressor for a duration relevant to the model (e.g., 4-24 hours).
b. MTT/MTS Reagent Incubation:
-
Following treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.
c. Absorbance Measurement:
-
For the MTT assay, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For the MTS assay, the product is soluble in the culture medium.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Intracellular ROS Measurement (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
a. Cell Culture and Treatment:
-
Culture and treat cells with this compound/NAC and the oxidative stressor as described in the cell viability assay protocol.
b. Staining with DCFH-DA:
-
After the treatment period, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
c. Fluorescence Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Glutathione (GSH) Assay
This assay quantifies the levels of intracellular reduced glutathione.
a. Cell Lysis:
-
Culture and treat cells as previously described.
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
b. GSH Measurement:
-
Use a commercially available GSH assay kit according to the manufacturer's instructions. These kits are typically based on the reaction of GSH with a chromogenic substrate (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) that produces a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm).
-
Normalize the GSH concentration to the total protein content of the cell lysate.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding and replicating research findings.
References
- 1. Protective effects of this compound on oxidatively challenged human lung carcinoma cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
S-Nitrosated Tiopronin Demonstrates Superior Antibacterial Efficacy Compared to its Precursor, Tiopronin
A comparative analysis reveals that the S-nitrosated derivative of Tiopronin, S-nitroso-tiopronin (this compound-NO), exhibits significantly enhanced antibacterial activity against common uropathogens, Escherichia coli and Pseudomonas aeruginosa. This heightened efficacy is attributed to the release of nitric oxide (NO), which induces oxidative and nitrosative stress in bacterial cells.
This compound, a thiol-based drug primarily used for the management of cystinuria, has been chemically modified to enhance its therapeutic profile by incorporating a nitric oxide-releasing moiety.[1][2][3][4][5] This modification results in S-nitroso-tiopronin, a novel compound with dual functionality: the inherent cystine-reducing capability of this compound and the potent bactericidal properties of nitric oxide.[1][2]
Comparative Antibacterial Activity
Experimental data demonstrates a clear dose-dependent antibacterial superiority of this compound-NO over the parent compound, this compound.[1][2] Against E. coli, this compound-NO achieved a 100% reduction in bacterial viability at a concentration of 20 mM, whereas this compound alone showed limited efficacy.[1] Similarly, against P. aeruginosa, this compound-NO effected a complete kill at concentrations of 10 mM and higher, a level of activity not observed with this compound.[2]
The antibacterial effect of this compound is thought to stem from the generation of thiyl radicals and reactive oxygen species (ROS) during the redox cycling of its thiol group.[1][2] However, the bactericidal action of this compound-NO is significantly amplified by the release of nitric oxide.[1][2] NO and its reactive nitrogen species (RNS) counterparts can cause extensive damage to bacterial cell membranes and other cellular machinery, leading to cell death.[1]
Below is a summary of the quantitative data on the percentage of bacterial reduction observed for this compound and this compound-NO against E. coli and P. aeruginosa.
| Concentration (mM) | This compound | This compound-NO |
| E. coli | ||
| 2.5 | Not Reported | 21.76% |
| 5 | Not Reported | 79.96% |
| 10 | Not Reported | 87.28% |
| 20 | Not Reported | 100% |
| P. aeruginosa | ||
| 2.5 | Not Reported | 66.73% |
| 5 | Not Reported | 94.57% |
| 10 | Not Reported | 100% |
| 20 | Not Reported | 100% |
Experimental Protocols
Synthesis of S-nitroso-tiopronin (this compound-NO):
The synthesis of this compound-NO was achieved through the S-nitrosation of this compound.[1][2] The protocol, adapted from previously reported methods, involves the following steps:
-
This compound is dissolved in Milli-Q water and stirred continuously in an ice bath at 0 °C for 30 minutes.
-
An equimolar amount of 1 M hydrochloric acid (HCl) is added to the this compound solution, and the mixture is stirred for an additional 30 minutes.
-
A 2 M solution of chelated tert-butyl nitrite is then added dropwise to the reaction mixture to initiate the S-nitrosation of the thiol group on this compound.[1]
Antibacterial Activity Assay:
The antibacterial efficacy of this compound and this compound-NO was evaluated using a modified version of the American Society for Testing and Materials (ASTM) E2180 protocol.[1][2]
-
Bacterial Culture Preparation: E. coli was cultured in Luria-Bertani (LB) broth, and P. aeruginosa was cultured in Tryptic Soy Broth (TSB) at 37 °C with shaking at 150 rpm until the logarithmic growth phase was reached.
-
Cell Harvesting: The bacterial cultures were collected by centrifugation, washed with phosphate-buffered saline (PBS), and then resuspended in PBS.
-
Treatment Exposure: The resuspended bacterial cells were exposed to various concentrations of this compound and this compound-NO.
-
Quantification of Viability: The number of viable bacteria after treatment was determined to calculate the percentage reduction.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for assessing antibacterial activity and the proposed therapeutic mechanism of this compound-NO.
References
- 1. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Tiopronin's performance against new investigational drugs for cystinuria
For Researchers, Scientists, and Drug Development Professionals
Cystinuria, a rare genetic disorder characterized by the abnormal transport of cystine and other dibasic amino acids, leads to recurrent and painful nephrolithiasis. For decades, the therapeutic cornerstone for patients failing conservative management has been thiol-based drugs, primarily tiopronin. This compound effectively reduces urinary cystine concentration by forming a more soluble mixed disulfide complex. However, its use can be limited by adverse effects and patient compliance issues.[1][2] This has spurred the development of novel investigational drugs with alternative mechanisms of action, aiming to improve efficacy, safety, and patient tolerability.
This guide provides an objective comparison of this compound's performance against emerging investigational drugs for cystinuria, supported by available experimental data.
Overview of Compared Treatments
-
This compound: A well-established thiol-based drug that acts as a reducing agent, undergoing a thiol-disulfide exchange with cystine to form a more water-soluble this compound-cysteine disulfide complex.[3][4][5]
-
ADV7103 (Sibnayal): An investigational drug composed of potassium citrate and potassium bicarbonate in a prolonged-release granule formulation. It aims to alkalinize the urine, thereby increasing the solubility of cystine.[6][7]
-
Alpha-Lipoic Acid (ALA): A naturally occurring antioxidant that has shown potential in preclinical models to inhibit cystine stone formation by increasing the solubility of cystine in the urine, independent of urinary cystine concentration.[8][9][10]
-
Bucillamine: A di-thiol compound, structurally similar to this compound but with two thiol groups, suggesting potentially greater potency in binding cystine.[11]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the investigational drugs. Direct head-to-head clinical trial data is limited; therefore, comparisons are based on individual study results.
Table 1: Efficacy Data
| Drug | Mechanism of Action | Key Efficacy Endpoint(s) | Reported Efficacy | Citation(s) |
| This compound | Thiol-disulfide exchange | Reduction in stone formation rate; Reduction in urinary cystine excretion | 60% reduction in stone formation rate; Reduced daily urinary cystine excretion from ~901 mg to ~488 mg | [12][13] |
| ADV7103 | Urinary alkalinization | Percentage of urinary pH values ≥ 7.0 | Primary endpoint of Phase 2/3 trial; data not yet fully published. In dRTA, 90% of patients showed a reduction in blood acid levels. | [6][14] |
| Alpha-Lipoic Acid | Increased cystine solubility; Antioxidant | Inhibition of stone formation and growth | In a mouse model, significantly inhibited stone formation and growth without altering urinary cystine concentration. | [8][9][10] |
| Bucillamine | Thiol-disulfide exchange | Reduction in urinary cystine excretion and capacity | In vitro studies suggest greater efficacy than this compound alone; Phase 2 clinical trial results not yet fully published. | [15] |
Table 2: Safety and Tolerability Data
| Drug | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound | Nausea, anorexia, constipation, taste alteration | Nephrotic syndrome, proteinuria, agranulocytosis, aplastic anemia, thrombocytopenia | [12][16][17] |
| ADV7103 | Gastrointestinal events (mild in severity) | No serious adverse events leading to discontinuation reported in dRTA studies. | [14][18] |
| Alpha-Lipoic Acid | Generally well-tolerated | No serious adverse events reported in studies for other conditions at doses up to 1200 mg/day. | [8] |
| Bucillamine | Low toxicity profile reported in long-term use for rheumatoid arthritis. | Data from cystinuria trials not yet fully published. | [15][19] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound: Long-Term Efficacy Study
-
Study Design: A long-term observational study of 31 patients with homozygous cystinuria treated with this compound for a median of 8.8 years.
-
Intervention: this compound dose was varied (500-3000 mg/day) to maintain urinary cystine concentrations below 1200 µmol/L.
-
Outcome Measures: The rate of stone formation and the frequency of active stone removal were evaluated through clinical symptoms and repeated radiographic examinations. Urinary cystine concentration was monitored.
-
Key Findings: The rate of stone formation was reduced by 60% and the frequency of active stone removal was reduced by 72% compared to the pretreatment period.[13]
ADV7103: CORAL-1 Phase 2/3 Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 60 patients with cystinuria.
-
Intervention: Patients are randomized to receive a low, medium, or high dose of ADV7103 or a placebo for 7 days.
-
Primary Endpoint: Percentage of urinary pH values of 7.0 or higher during repeated measures 24 hours following 7 days of treatment.
-
Secondary Endpoints: Effect and dose-response relationship of ADV7103 on urinary pH, cystine crystalluria, and other cystinuria parameters.[6]
Alpha-Lipoic Acid: Preclinical Mouse Model Study
-
Study Design: In vivo study using a Slc3a1-/- mouse model of cystinuria.
-
Intervention: Mice were treated with α-lipoic acid (0.5% w/w supplementation in the diet).
-
Outcome Measures: Bladder stone growth was quantified by µCT analysis. Urinary cystine concentration was measured and normalized to creatinine.
-
Key Findings: α-lipoic acid treatment significantly inhibited cystine stone formation and growth compared to untreated control mice. This effect was attributed to increased cystine solubility in the urine, as urinary cystine concentration was not significantly changed.[10]
Bucillamine: Phase 2 Clinical Trial
-
Study Design: A multi-center, open-label, sequential dose-escalation trial.
-
Participants: Up to 30 patients with cystinuria who are failing standard this compound therapy.
-
Intervention: Patients receive bucillamine orally three times a day, starting with a low dose (300 mg/day) and escalating to a higher dose (600 mg/day) based on safety and tolerability.
-
Primary Outcome Measure: Incidence of treatment-emergent adverse events.
-
Secondary Outcome Measures: 24-hour urinary cystine excretion and 24-hour urinary cystine capacity.[20][21]
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and the investigational drugs.
Caption: Mechanism of action of this compound in cystinuria.
Caption: Mechanism of action of ADV7103 in cystinuria.
Caption: Hypothesized mechanism of action of Alpha-Lipoic Acid.
Caption: Mechanism of action of Bucillamine in cystinuria.
Conclusion
This compound remains a standard of care for cystinuria, with proven efficacy in reducing stone formation. However, the landscape of cystinuria treatment is evolving, with several promising investigational drugs in the pipeline. ADV7103 offers a non-thiol-based approach through urinary alkalinization, which may be beneficial for patients intolerant to thiol drugs. Alpha-lipoic acid presents a novel mechanism by increasing cystine solubility without affecting its urinary concentration, a significant departure from current treatments. Bucillamine, with its di-thiol structure, holds the potential for increased potency compared to this compound.
While direct comparative data is still emerging, these investigational agents represent significant progress in the quest for more effective and better-tolerated therapies for cystinuria. The results of ongoing and future clinical trials will be critical in defining their respective roles in the management of this challenging disease. Researchers and drug development professionals should closely monitor the outcomes of these trials to inform future therapeutic strategies.
References
- 1. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cystinuria.org [cystinuria.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FDA grants orphan drug designation to ADV7103 for cystinuria - International Cystinuria Foundation [cystinuria.org]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. escholarship.org [escholarship.org]
- 9. α-Lipoic acid treatment prevents cystine urolithiasis in a mouse model of cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Lipoic acid treatment prevents cystine urolithiasis in a mouse model of cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20210154161A1 - Modified-release bucillamine compositions, kits, and methods for treating cystinuria, arthritis, gout, and related disorders - Google Patents [patents.google.com]
- 12. [Long-term study of this compound in patients with cystinuria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical course and cystine stone formation during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, efficacy, and acceptability of ADV7103 during 24 months of treatment: an open-label study in pediatric and adult patients with distal renal tubular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cystinuria Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. droracle.ai [droracle.ai]
- 18. Safety, efficacy, and acceptability of ADV7103 during 24 months of treatment: an open-label study in pediatric and adult patients with distal renal tubular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Revive Therapeutics Engages NYU School of Medicine For Cystinuria Phase 2 Study - BioSpace [biospace.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Long-Term Efficacy of Tiopronin in Animal Models of Chronic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy of Tiopronin in animal models of chronic disease, with a primary focus on cystinuria, the most extensively studied condition. The information presented is intended to inform preclinical research and drug development by offering a comparative analysis of this compound against other therapeutic alternatives, supported by available experimental data.
Executive Summary
This compound is a thiol-containing drug primarily utilized for the management of cystinuria, a chronic genetic disorder characterized by the formation of cystine stones in the kidneys. Its primary mechanism of action involves a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide, thereby preventing stone formation.[1][2][3] While its efficacy in human and canine cystinuria is well-documented, its application in other chronic diseases in long-term animal models is less established. This guide synthesizes the available data on its long-term use in animal models, details its mechanism of action, and provides relevant experimental protocols to aid in future research design.
This compound in Chronic Disease: Focus on Cystinuria
The most robust data for the long-term efficacy of this compound in an animal model comes from studies on canine cystinuria, a naturally occurring analog of the human disease.[2][4]
Comparative Efficacy of this compound and Alternatives in Canine Cystinuria
This compound is often compared to D-penicillamine, another thiol drug. While both have shown efficacy in reducing cystine stone formation, this compound is generally considered to have a more favorable side-effect profile.[5][6]
| Treatment Group | Efficacy Metric | Results | Study Duration | Reference |
| This compound | Prevention of Cystine Urolith Re-formation | 86% success rate (76 out of 88 dogs) | 14 years (retrospective) | [7][8] |
| This compound | Dissolution of Existing Cystine Uroliths | ~60% of cases showed dissolution | 14 years (retrospective) | [7][8] |
| This compound | Change in Recurrence Rate | From 7 months (before treatment) to 18 months (during treatment) | 14 years (retrospective) | [7][8] |
| D-penicillamine | Comparison of Efficacy | Equally as effective as this compound in reducing cystine excretion | Not specified in animal model | [9] |
| D-penicillamine | Adverse Effects | Higher incidence of adverse effects compared to this compound | Not specified in animal model | [5] |
Experimental Protocol: Long-Term this compound Administration in a Canine Cystinuria Model
The following protocol is a synthesized methodology based on practices reported in long-term canine cystinuria studies.
1. Animal Model:
- Species: Canis lupus familiaris (Dog)
- Selection: Male dogs of breeds predisposed to cystinuria (e.g., Dachshunds, Tibetan Spaniels, Basset Hounds) with a confirmed diagnosis of cystinuria through urinalysis (cystine crystals) and/or previous cystine urolith analysis.[7][8]
2. Study Design:
- Type: Long-term, prospective cohort study.
- Groups:
- This compound treatment group.
- Placebo control group (receiving standard dietary and hydration management).
- Alternative treatment group (e.g., D-penicillamine).
- Duration: Minimum of 12 months to assess long-term efficacy and adverse effects.
3. Treatment Administration:
- Drug: this compound
- Dosage: Initial prophylactic dose of approximately 30 mg/kg/day, divided into two oral doses.[2] For dissolution of existing stones, the dosage may be increased to 40 mg/kg/day.[7][8]
- Route: Oral administration.
4. Concomitant Treatments:
- Diet: A protein-restricted, urine-alkalinizing diet to reduce urinary cystine concentration and increase its solubility.[2]
- Hydration: Encouragement of high water intake to increase urine volume and decrease cystine concentration.[7][8]
5. Monitoring and Endpoints:
- Primary Endpoints:
- Recurrence rate of cystine uroliths (monitored via abdominal radiography or ultrasonography every 3-6 months).
- Time to urolith recurrence.
- Secondary Endpoints:
- Quantitative urinary cystine excretion (measured at baseline and at regular intervals, e.g., every 3 months).
- Dissolution of existing uroliths.
- Safety Monitoring:
- Complete blood count (CBC) and serum chemistry profiles to monitor for hematologic and renal adverse effects (e.g., proteinuria, thrombocytopenia, anemia).[2]
- Clinical observation for adverse effects such as aggressiveness, myopathy, and dermatological reactions.[2][7][8]
Potential Applications in Other Chronic Diseases
While robust long-term animal model data is lacking for other chronic conditions, this compound's antioxidant and anti-inflammatory properties suggest potential therapeutic value.
Antioxidant and Anti-inflammatory Mechanisms
This compound's free thiol group enables it to act as a potent antioxidant by scavenging reactive oxygen species (ROS).[10] This mechanism is relevant to chronic inflammatory diseases where oxidative stress plays a significant pathogenic role.[1] In vitro studies have shown that this compound can inhibit the production of free radicals by inflammatory cells.[1]
| Chronic Disease Area | Potential Rationale for this compound Use | Status of Animal Model Research |
| Rheumatoid Arthritis | Antioxidant and potential immunomodulatory effects.[1] | Limited; one study in an antigen-induced arthritis mouse model showed no significant effect on erosive changes when administered after disease establishment.[11] Human clinical trials have shown some efficacy but also side effects similar to D-penicillamine.[12][13] |
| Chronic Inflammation | Scavenging of ROS and inhibition of free radical production by inflammatory cells.[1] | No specific long-term animal models of chronic inflammation have been reported for this compound. |
| Neurodegenerative Diseases | Potential to mitigate oxidative stress, a component of neurodegeneration. | No long-term efficacy studies in animal models of neurodegenerative diseases were identified. |
Visualizing Mechanisms and Workflows
Mechanism of Action in Cystinuria
Caption: this compound's thiol-disulfide exchange with insoluble cystine to form a soluble complex.
Experimental Workflow for Canine Cystinuria Study
Caption: Workflow for a long-term comparative study of this compound in canine cystinuria.
Conclusion and Future Directions
This compound demonstrates significant long-term efficacy in the management of canine cystinuria, a well-established animal model for the human form of the disease. It effectively prevents the recurrence of cystine stones and can contribute to the dissolution of existing ones. While its antioxidant and anti-inflammatory properties suggest a broader therapeutic potential for other chronic diseases, there is a clear need for long-term efficacy studies in relevant animal models of conditions such as rheumatoid arthritis and chronic inflammatory disorders. Future preclinical research should focus on evaluating this compound's long-term effects in these areas to substantiate the therapeutic promise indicated by its mechanism of action.
References
- 1. [Inhibitory action of this compound on free radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation and Medical Management of Patients with Cystine Nephrolithiasis: A Consensus Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Modification of this compound for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Studies on the effects of pharmacological agents on antigen-induced arthritis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and adverse effects of this compound in rheumatoid arthritis. Report of a follow-up in 50 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlled multicenter trial of this compound and d-penicillamine for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tiopronin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tiopronin. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2][3][4] It is essential to understand its primary hazards to implement appropriate safety measures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity - Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1][2][3] |
| Acute aquatic toxicity (Category 1) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity (Category 1) | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact.[5] Engineering controls, such as adequate ventilation, should be the primary means of exposure control, supplemented by PPE.[3]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | Protects against splashes and dust particles. |
| Hand Protection | Chemical impermeable gloves. | Prevents direct skin contact. The specific glove material should be selected based on the solvent used and breakthrough time. Due to a lack of specific testing data, select gloves resistant to a broad range of chemicals.[1] |
| Skin and Body Protection | Protective lab coat. Wear fire/flame resistant and impervious clothing.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area.[1] If dust formation is likely or exposure limits are exceeded, use a full-face respirator.[5] | Prevents inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Step 1: Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1953-02-2) match the order specifications.[1][3]
-
Wear appropriate PPE during inspection.
Step 2: Storage
-
Store the container in a well-ventilated, dry place.
-
Keep the container tightly closed.
-
Store at room temperature, between 20°C and 25°C (68°F and 77°F).[6][7]
-
Keep away from sources of ignition and prevent the build-up of electrostatic charge.[1]
Step 3: Handling and Use
-
Handle only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]
-
Wash hands thoroughly after handling and before breaks.[1][2][3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (Thiola)|1953-02-2|MSDS [dcchemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound (Thiola): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
